molecular formula C9H13NO B147317 1-Methyl-2-phenoxyethylamine CAS No. 35205-54-0

1-Methyl-2-phenoxyethylamine

Katalognummer: B147317
CAS-Nummer: 35205-54-0
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: IKYFHRVPKIFGMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-phenoxyethylamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137777. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-phenoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYFHRVPKIFGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313534
Record name 1-Phenoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35205-54-0
Record name 1-Phenoxy-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35205-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 1-methyl-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35205-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-phenoxyethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a chemical compound belonging to the phenethylamine class. Its structure, featuring a phenoxy group attached to a methylated ethylamine backbone, has drawn interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological interactions, designed for professionals in research and drug development. The compound is primarily utilized as a precursor in the synthesis of various pharmaceutical agents, including certain antihistamines and cardiovascular drugs.[1] While its direct biological activity is not extensively documented in publicly available literature, its structural similarity to other biologically active phenethylamines suggests potential interactions with neurotransmitter systems.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use and theoretical modeling.

PropertyValueSource(s)
IUPAC Name 1-phenoxypropan-2-amine[1][2]
Synonyms This compound, 2-Phenoxyisopropylamine, 1-Phenoxy-2-propylamine[1][2]
CAS Number 35205-54-0[1]
Molecular Formula C₉H₁₃NO[1][3]
Molecular Weight 151.21 g/mol [1][3]
Boiling Point 117-120 °C at 3 Torr[1]
Melting Point 147-148 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[4]
pKa (Predicted) 8.22 ± 0.10[5]
Appearance Oil[4]

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry routes. The two primary methods are Reductive Amination and Gabriel Synthesis.

Experimental Protocols

1. Reductive Amination of 1-Phenoxy-2-propanone

This method involves the reaction of a ketone precursor with an amine in the presence of a reducing agent.[1]

  • Materials: 1-phenoxy-2-propanone, methylamine, methanol, sodium cyanoborohydride, hydrochloric acid, sodium hydroxide, diethyl ether.

  • Procedure:

    • Dissolve 1-phenoxy-2-propanone in methanol.

    • Add a solution of methylamine in methanol to the reaction mixture.

    • Adjust the pH of the solution to 6-7 using hydrochloric acid.

    • Gradually add sodium cyanoborohydride to the stirring solution.

    • Allow the reaction to proceed at room temperature for 24 hours, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction by adding water.

    • Make the solution alkaline (pH > 10) with sodium hydroxide.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

2. Gabriel Synthesis

This pathway offers an alternative that avoids the direct use of volatile methylamine and is known for producing primary amines with high yields.[1]

  • Materials: 1-chloro-2-phenoxypropane, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate, ethanol, hydrochloric acid, sodium hydroxide, diethyl ether.

  • Procedure:

    • Dissolve 1-chloro-2-phenoxypropane and potassium phthalimide in DMF.

    • Heat the mixture at 80-100°C for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into water to precipitate the N-(1-methyl-2-phenoxyethyl)phthalimide.

    • Filter and wash the solid product.

    • Suspend the N-(1-methyl-2-phenoxyethyl)phthalimide in ethanol.

    • Add hydrazine hydrate to the suspension and reflux the mixture for several hours.

    • Cool the reaction mixture, and add hydrochloric acid to precipitate phthalhydrazide.

    • Filter off the phthalhydrazide.

    • Make the filtrate alkaline with sodium hydroxide.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Synthesis_Workflow cluster_RA Reductive Amination cluster_GS Gabriel Synthesis RA_start 1-Phenoxy-2-propanone RA_product This compound RA_start->RA_product Methanol, pH 6-7 RA_reagents Methylamine, Sodium Cyanoborohydride GS_start 1-Chloro-2-phenoxypropane GS_intermediate N-(1-methyl-2-phenoxyethyl)phthalimide GS_start->GS_intermediate DMF GS_product This compound GS_intermediate->GS_product Ethanol, Reflux GS_reagent1 Potassium Phthalimide GS_reagent2 Hydrazine Hydrate

Figure 1. Synthetic routes to this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
TechniqueKey Signals / PeaksReference(s)
¹H NMR (CDCl₃) δ 7.25 (m, Ar-H), 6.93 (m, Ar-H), 6.90 (m, Ar-H), 3.83 (dd, J=8.8, 4.5 Hz, 1H), 3.66 (dd, J=8.8, 7.2 Hz, 1H), 3.32 (m, 1H), 1.55 (s, 2H, NH₂), 1.15 (d, J=6.4 Hz, 3H)[6]
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 151. Prominent fragments at m/z 108, 91, 77, 44.[3]

The ¹H NMR spectrum confirms the presence of the aromatic protons of the phenoxy group, the diastereotopic protons of the methylene group adjacent to the oxygen, the methine proton, and the methyl group protons. The mass spectrum shows the molecular ion peak at m/z 151, consistent with the molecular weight. The fragmentation pattern can provide further structural confirmation.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Crude Product purification Vacuum Distillation or Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., GC) purification->purity

Figure 2. General workflow for synthesis and characterization.

Potential Pharmacological Profile and Signaling Pathways

While specific receptor binding data for this compound is not extensively available, its structural similarity to other phenethylamines provides a framework for predicting its potential pharmacological interactions. Phenethylamines as a class are known to interact with various monoamine neurotransmitter systems.

Putative Signaling Pathways

Based on analogues, this compound may interact with dopamine and serotonin receptors. Studies on N-benzyl phenethylamine analogs have shown increased affinity for the serotonin 5-HT2A receptor.[1] Furthermore, some 3-OH-phenoxyethylamine analogs exhibit excellent affinity for the dopamine D2 receptor.[1] It is also plausible that this compound could act as a substrate or inhibitor for monoamine oxidases (MAOs), enzymes responsible for the degradation of monoamine neurotransmitters.[1]

Putative_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron compound This compound MAO Monoamine Oxidase (MAO) compound->MAO Potential Inhibition DAT Dopamine Transporter (DAT) compound->DAT Potential Interaction SERT Serotonin Transporter (SERT) compound->SERT Potential Interaction D2R Dopamine D2 Receptor compound->D2R Potential Binding HT2AR Serotonin 5-HT2A Receptor compound->HT2AR Potential Binding downstream Downstream Signaling D2R->downstream HT2AR->downstream

Figure 3. Putative interactions with neurotransmitter systems.

It is critical to emphasize that these are predicted interactions based on structural analogs. Further in-vitro and in-vivo studies are required to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical properties and established synthetic routes. Its potential pharmacological activity, suggested by its structural relationship to known psychoactive compounds, warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to exploring its potential applications in drug discovery and development. Rigorous experimental validation of its biological activities is a necessary next step to fully understand its therapeutic potential.

References

Elucidation of the Chemical Structure of 1-Methyl-2-phenoxyethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-2-phenoxyethylamine, a compound of interest in pharmaceutical and chemical research. This document details the analytical methodologies and presents key data integral to the confirmation of its chemical structure.

Chemical Identity and Properties

This compound, with the chemical formula C₉H₁₃NO, is also known by synonyms such as 1-phenoxy-2-propanamine and phenoxyisopropylamine.[1][2][3] Its molecular weight is approximately 151.21 g/mol .[3][4]

PropertyValueSource
Molecular Formula C₉H₁₃NO[1][2][3][4]
Molecular Weight 151.21 g/mol [3][4]
CAS Number 35205-54-0[1][2][3][4]
IUPAC Name 1-phenoxypropan-2-amine[3]
Appearance Liquid[2]

Spectroscopic Data for Structural Confirmation

The structural framework of this compound has been unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.25m2HAr-H-
6.93m1HAr-H-
6.90m2HAr-H-
3.83dd1HO-CH₂J = 8.8, 4.5
3.66dd1HO-CH₂J = 8.8, 7.2
3.32m1HCH-NH₂-
1.55br s2HNH₂-
1.15d3HCH₃J = 6.4

Data sourced from ChemicalBook.[5]

While specific peak data from searches is limited, ¹³C NMR data is available and essential for confirming the carbon skeleton. The spectrum is expected to show nine distinct carbon signals corresponding to the aromatic ring carbons, the two aliphatic carbons of the ethylamine chain, and the methyl group carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the connectivity of the atoms. The mass spectrum of this compound is available through the NIST WebBook.[1]

m/zRelative Intensity (%)Proposed Fragment
151~10[M]⁺ (Molecular Ion)
107~5[C₇H₇O]⁺ (Phenoxy radical cation)
94~100[C₆H₆O]⁺ (Phenol radical cation)
77~20[C₆H₅]⁺ (Phenyl cation)
44~90[C₂H₆N]⁺ (Ethylamine fragment)

The fragmentation pattern is consistent with the structure, showing a prominent peak for the phenoxy moiety and the ethylamine side chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the primary amine, C-O stretch of the ether linkage, and C-H stretches of the aromatic and aliphatic portions.[2]

Experimental Protocols

Detailed methodologies are critical for the reproducible characterization of this compound.

NMR Spectroscopy Protocol (General)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

  • Ensure the sample is fully dissolved. Gentle vortexing can be applied.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum, typically requiring a few minutes.

  • Acquire the ¹³C spectrum, which may take from 20 minutes to over an hour depending on the sample concentration.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate the compound from any impurities and obtain its mass spectrum.

Materials:

  • This compound sample

  • Methanol or other suitable solvent

  • GC-MS instrument with a capillary column (e.g., DB-5ms)

  • Autosampler vials

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in methanol.

  • Transfer the solution to a GC-MS autosampler vial.

  • Set the GC-MS parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak corresponding to this compound.

Synthesis and Logical Relationships

The structure of this compound can be further understood through its synthetic pathways.

Synthetic Pathways

Two common methods for the synthesis of this compound are reductive amination and the Gabriel synthesis.[4]

Synthesis_Pathways cluster_0 Reductive Amination cluster_1 Gabriel Synthesis 1-Phenoxy-2-propanone 1-Phenoxy-2-propanone Product_RA This compound 1-Phenoxy-2-propanone->Product_RA + Methylamine, Reducing Agent Methylamine Methylamine 1-Chloro-2-phenoxypropane 1-Chloro-2-phenoxypropane Intermediate N-(1-methyl-2-phenoxyethyl)phthalimide 1-Chloro-2-phenoxypropane->Intermediate + Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide Product_GS This compound Intermediate->Product_GS + Hydrazine Hydrazine Hydrazine

Caption: Synthetic routes to this compound.

Experimental and Analytical Workflow

The overall process for the structure elucidation follows a logical progression of steps.

Elucidation_Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis H_NMR ¹H NMR Spectroscopic_Analysis->H_NMR C_NMR ¹³C NMR Spectroscopic_Analysis->C_NMR MS Mass Spectrometry (GC-MS) Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Data_Interpretation Data Interpretation and Structure Confirmation H_NMR->Data_Interpretation C_NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation

Caption: Workflow for structure elucidation.

Potential Biological Significance

While specific signaling pathways for this compound are not extensively documented, compounds with a phenethylamine backbone are known to interact with various biological targets. Research into analogous compounds suggests potential interactions with neurotransmitter systems.[4] For instance, many phenethylamines exhibit activity at receptors that can modulate signaling cascades such as the NF-κB pathway, which is a key regulator of inflammatory responses.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimulus (e.g., Cytokine, LPS) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammatory Response) Nucleus->Gene_Transcription Initiates

Caption: Generalized NF-κB signaling pathway.

This guide provides a foundational understanding of the structural characterization of this compound, integrating spectroscopic data with experimental methodologies to present a complete picture for the scientific community.

References

In-Depth Technical Guide: 1-Methyl-2-phenoxyethylamine (CAS Number 35205-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine, with the Chemical Abstracts Service (CAS) number 35205-54-0, is a phenethylamine derivative that holds interest within the realms of pharmaceutical and biological research. Structurally, it features a phenoxy group attached to a propane-2-amine backbone. This compound serves as a versatile chemical intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents such as antihistamines and cardiovascular drugs.[1][2] Its structural similarity to other biologically active phenethylamines suggests potential interactions with various physiological targets, making it a subject of interest for further investigation.

While extensive specific research on the biological activities of this compound is limited in publicly available literature, its foundational structure provides a basis for exploring its potential pharmacological and toxicological profile. This guide aims to provide a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, synthesis methodologies, and potential biological relevance, drawing upon data from analogous compounds where necessary.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
CAS Number 35205-54-0[3][4]
IUPAC Name 1-phenoxypropan-2-amine[3][4]
Synonyms 1-Methyl-2-phenoxy-ethylamine, 2-Phenoxyisopropylamine, 1-Phenoxy-2-propanamine[3]
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [3]
Appearance Colorless liquid
Boiling Point 117-120 °C at 3 Torr
Density 1.004 g/cm³
pKa (Predicted) 8.22 ± 0.10[4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key data from various analytical techniques are summarized below.

TechniqueKey Signals/PeaksSource(s)
¹H NMR (CDCl₃) δ 1.15 (d, 3H), 3.32 (m, 1H), 3.66 (dd, 1H), 3.83 (dd, 1H), 6.90-7.25 (m, 5H)
Mass Spectrometry (EI) m/z: 44 (100%), 151 (M+, 14%), 94 (12%), 77 (8%)[5]
Infrared (IR) Data available in various databases.[5]

Synthesis Methodologies

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the starting materials, desired yield, and scalability.

Reductive Amination of 1-Phenoxy-2-propanone

A primary and efficient method for the synthesis of this compound is the reductive amination of 1-phenoxy-2-propanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and methylamine, which is then reduced to the final amine product.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-phenoxy-2-propanone (1 equivalent) in a solvent such as methanol.

  • Imine Formation: Add a solution of methylamine (1.1 equivalents) to the reaction mixture.

  • Reduction: Introduce a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise to the mixture while maintaining the temperature.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding a suitable aqueous solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

G 1-Phenoxy-2-propanone 1-Phenoxy-2-propanone Imine Intermediate Imine Intermediate 1-Phenoxy-2-propanone->Imine Intermediate Reaction Methylamine Methylamine Methylamine->Imine Intermediate Reaction This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound Enables

Reductive Amination Synthesis Pathway
Nucleophilic Substitution

Another common synthetic route involves the nucleophilic substitution of a leaving group on a suitable precursor with methylamine.

Experimental Protocol:

  • Precursor Synthesis: Prepare 1-chloro-2-phenoxypropane from 1-phenoxy-2-propanol using a chlorinating agent like thionyl chloride.

  • Substitution Reaction: React 1-chloro-2-phenoxypropane (1 equivalent) with an excess of methylamine in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.

  • Heating: Heat the reaction mixture to a temperature that facilitates the substitution reaction.

  • Work-up and Purification: After completion, cool the reaction mixture, remove the excess methylamine and solvent, and then proceed with a standard aqueous work-up and purification as described in the reductive amination protocol.

G 1-Phenoxy-2-propanol 1-Phenoxy-2-propanol 1-Chloro-2-phenoxypropane 1-Chloro-2-phenoxypropane 1-Phenoxy-2-propanol->1-Chloro-2-phenoxypropane Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->1-Chloro-2-phenoxypropane Reagent This compound This compound 1-Chloro-2-phenoxypropane->this compound Nucleophilic Substitution Methylamine Methylamine Methylamine->this compound Nucleophile

Nucleophilic Substitution Synthesis Pathway
Gabriel Synthesis

The Gabriel synthesis provides an alternative route that avoids the direct use of volatile and potentially hazardous methylamine gas.

Experimental Protocol:

  • Phthalimide Alkylation: React potassium phthalimide (1 equivalent) with 1-chloro-2-phenoxypropane (1 equivalent) in a polar aprotic solvent such as DMF.

  • Heating: Heat the reaction mixture to drive the alkylation to completion.

  • Hydrazinolysis: After cooling, treat the resulting N-(1-methyl-2-phenoxyethyl)phthalimide with hydrazine hydrate in a solvent like ethanol.

  • Amine Liberation: Heat the mixture to reflux to cleave the phthalimide group and liberate the primary amine.

  • Work-up and Purification: After the reaction, perform an acidic work-up to protonate the desired amine and precipitate the phthalhydrazide byproduct. Neutralize the aqueous layer and extract the product, followed by purification.

Biological Activity and Potential Applications

Direct and extensive pharmacological studies on this compound are not widely reported in peer-reviewed literature. However, its structural relationship to other well-characterized phenethylamines allows for informed hypotheses about its potential biological activities.

Central Nervous System (CNS) Activity

Phenethylamine and its derivatives are known to interact with various components of the central nervous system. It is plausible that this compound could modulate neurotransmitter systems.[1] Studies on analogous compounds suggest potential interactions with serotonin and norepinephrine transporters, which could imply a role in mood regulation.[1] However, without specific receptor binding or reuptake inhibition data, this remains speculative.

Precursor for Pharmaceutical Agents

A significant application of this compound is its use as a key building block in the synthesis of more complex pharmaceutical agents.[1][2] Its structure is a component of certain antihistamines and cardiovascular drugs. The phenoxyethylamine scaffold is notably present in phenoxybenzamine, a non-selective α-adrenoceptor antagonist used in the management of hypertension.

G cluster_precursor Precursor cluster_derivatives Potential Pharmaceutical Derivatives This compound This compound Antihistamines Antihistamines This compound->Antihistamines Leads to Cardiovascular Drugs Cardiovascular Drugs This compound->Cardiovascular Drugs Leads to α-Adrenoceptor Antagonists α-Adrenoceptor Antagonists Cardiovascular Drugs->α-Adrenoceptor Antagonists Includes

Role as a Pharmaceutical Precursor
Potential Antimicrobial Activity

The phenoxyethylamine scaffold is present in various molecules that have demonstrated antimicrobial properties. While no specific studies have evaluated the antimicrobial activity of this compound, research on related phenolic compounds suggests that this structural motif could be a starting point for the development of new antimicrobial agents.[1]

Toxicological Profile

There is a lack of specific in vivo or in vitro toxicological studies for this compound in the public domain. General GHS hazard statements indicate that it may cause skin and serious eye irritation, and may cause respiratory irritation.[3] As with any novel chemical compound, it should be handled with appropriate personal protective equipment in a laboratory setting. Further toxicological evaluation, including cytotoxicity assays and in vivo studies, would be necessary to establish a comprehensive safety profile.

Conclusion

This compound (CAS 35205-54-0) is a valuable chemical intermediate with well-defined chemical and physical properties and established synthetic routes. Its primary significance currently lies in its role as a precursor for the synthesis of various pharmaceutical agents. While its own biological activity is not extensively characterized, its structural similarity to other bioactive phenethylamines suggests potential for CNS and antimicrobial effects, warranting further investigation. This technical guide provides a foundational summary of the current knowledge on this compound, highlighting the need for more in-depth pharmacological and toxicological studies to fully elucidate its potential.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-methyl-2-phenoxyethylamine, a significant chemical intermediate. The document details established methodologies, including reductive amination, nucleophilic substitution, and the Gabriel synthesis, supported by experimental protocols and quantitative data. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and workflows, offering a clear and concise reference for laboratory application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The three principal routes are:

  • Reductive Amination: This approach involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine, which is subsequently reduced to the target amine.

  • Nucleophilic Substitution: This pathway utilizes 1-chloro-2-phenoxypropane as a key intermediate, which undergoes a substitution reaction with methylamine.

  • Gabriel Synthesis: A classic method for preparing primary amines, this route also starts with 1-chloro-2-phenoxypropane, which is reacted with potassium phthalimide followed by hydrazinolysis to yield the final product.[1]

Synthesis of Key Intermediates

Successful synthesis of this compound via the nucleophilic substitution and Gabriel pathways hinges on the preparation of key precursors, namely 1-phenoxy-2-propanol and its chlorinated analogue.

Synthesis of 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is typically synthesized by the reaction of phenol with propylene oxide.[2][3]

Experimental Protocol:

  • In a suitable reaction vessel, a mixture of phenol and a catalytic amount of a base (e.g., sodium hydroxide) is prepared in a solvent.

  • Propylene oxide is added portion-wise to the stirred mixture.

  • The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the 1-phenoxy-2-propanol.

Synthesis of 1-Chloro-2-phenoxypropane

The conversion of 1-phenoxy-2-propanol to 1-chloro-2-phenoxypropane is a standard chlorination reaction, often employing thionyl chloride.

Experimental Protocol:

  • To a solution of 1-phenoxy-2-propanol in an inert solvent (e.g., dichloromethane), thionyl chloride is added dropwise at a controlled temperature, typically 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of water or a dilute base.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield 1-chloro-2-phenoxypropane.

Detailed Synthetic Routes for this compound

Route 1: Reductive Amination of 1-Phenoxy-2-propanone

This method is a direct and efficient way to introduce the methylamino group.

Experimental Protocol:

  • Imine Formation: 1-Phenoxy-2-propanone is dissolved in a suitable solvent, such as methanol. An excess of methylamine (often as a solution in a solvent or as methylamine hydrochloride with a base) is added. The mixture is stirred at room temperature to form the corresponding imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.[4] The pH is typically maintained in a slightly acidic range to facilitate the reduction of the imine.

  • Work-up and Purification: Once the reduction is complete, the reaction is quenched, and the solvent is removed. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography.[5][6]

Route 2: Nucleophilic Substitution

This route involves the direct displacement of a chloride leaving group by methylamine.

Experimental Protocol:

  • A solution of 1-chloro-2-phenoxypropane in a polar solvent like ethanol is charged into a pressure-resistant reaction vessel.

  • A significant excess of methylamine is introduced into the vessel.

  • The vessel is sealed and heated to a temperature typically ranging from 80-120 °C.[7] The reaction is maintained at this temperature for several hours.

  • After cooling, the excess methylamine and solvent are removed under reduced pressure.

  • The resulting residue is subjected to a standard aqueous work-up, followed by extraction with an organic solvent.

  • The final product is purified by vacuum distillation or conversion to its hydrochloride salt for crystallization.[8]

Route 3: Gabriel Synthesis

This multi-step synthesis provides a reliable method for obtaining the primary amine without the risk of over-alkylation.[1][3][9][10][11]

Experimental Protocol:

  • N-Alkylation of Potassium Phthalimide: 1-Chloro-2-phenoxypropane is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the S_N2 reaction, forming N-(1-methyl-2-phenoxyethyl)phthalimide.

  • Hydrazinolysis: The N-substituted phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol.[1][9] The mixture is refluxed for several hours. This step cleaves the phthalimide group, releasing the desired primary amine.

  • Work-up and Isolation: Upon completion of the hydrazinolysis, the reaction mixture is cooled, and the phthalhydrazide byproduct precipitates out and is removed by filtration. The filtrate, containing this compound, is then concentrated.

  • Purification: The crude amine is purified through extraction and subsequent vacuum distillation or salt formation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its crucial intermediate, 1-phenoxy-2-propanone.

Table 1: Synthesis of 1-Phenoxy-2-propanone via Williamson Ether Synthesis

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenolChloroacetoneK₂CO₃Acetone60487.9
PhenolChloroacetoneNaOHWater/EthanolRefluxNot Specified<10

Table 2: Synthesis of this compound

Synthetic RouteKey IntermediateKey ReagentsTypical Yield (%)
Reductive Amination1-Phenoxy-2-propanoneMethylamine, NaBH₃CN/H₂-Catalyst70-85
Nucleophilic Substitution1-Chloro-2-phenoxypropaneMethylamine65-75[7]
Gabriel Synthesis1-Chloro-2-phenoxypropanePotassium phthalimide, Hydrazine80-85[7]

Visualization of Synthetic Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the logical flow of the synthetic processes described.

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis Phenol Phenol 1_Phenoxy_2_propanol 1_Phenoxy_2_propanol Phenol->1_Phenoxy_2_propanol Propylene Oxide 1_Phenoxy_2_propanone 1_Phenoxy_2_propanone Phenol->1_Phenoxy_2_propanone Chloroacetone Propylene_Oxide Propylene_Oxide Chloroacetone Chloroacetone 1_Chloro_2_phenoxypropane 1_Chloro_2_phenoxypropane 1_Phenoxy_2_propanol->1_Chloro_2_phenoxypropane SOCl2 Final_Product This compound 1_Chloro_2_phenoxypropane->Final_Product Nucleophilic Substitution (Methylamine) N_Substituted_Phthalimide N-(1-methyl-2-phenoxyethyl)phthalimide 1_Chloro_2_phenoxypropane->N_Substituted_Phthalimide Gabriel Synthesis (K-Phthalimide) 1_Phenoxy_2_propanone->Final_Product Reductive Amination (Methylamine, Reducing Agent) N_Substituted_Phthalimide->Final_Product Hydrazinolysis

Caption: Overall synthetic pathways to this compound.

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Phenoxy-2-propanone + Methylamine in Methanol B Imine Formation (Stir at RT) A->B C Addition of NaBH3CN B->C D Quench Reaction C->D E Solvent Removal D->E F Extraction with Organic Solvent E->F G Wash with Water & Brine F->G H Drying & Solvent Evaporation G->H I Vacuum Distillation or Column Chromatography H->I J J I->J This compound

Caption: Experimental workflow for the Reductive Amination route.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis cluster_workup Work-up & Purification A 1-Chloro-2-phenoxypropane + Potassium Phthalimide in DMF B Heat to form N-(1-methyl-2-phenoxyethyl)phthalimide A->B C N-substituted Phthalimide + Hydrazine Hydrate in Ethanol B->C D Reflux C->D E Cool & Filter Phthalhydrazide D->E F Concentrate Filtrate E->F G Extraction F->G H Vacuum Distillation or Salt Formation G->H I I H->I This compound

Caption: Experimental workflow for the Gabriel Synthesis route.

References

The Enigmatic Mechanism of Action of 1-Methyl-2-phenoxyethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenoxyethylamine is a phenethylamine derivative with a structural resemblance to known psychoactive compounds and therapeutic agents. Despite its availability and use as a chemical intermediate, its precise mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, understanding of this compound's potential pharmacological effects by examining the established activities of structurally related phenethylamine analogues. The document outlines putative receptor interactions, potential enzymatic inhibition, and plausible signaling pathways. Due to the absence of direct experimental data for this compound, this guide also presents generalized experimental protocols that could be employed to elucidate its specific mechanism of action. All quantitative data from analogous compounds are summarized for comparative analysis.

Introduction

This compound, also known as 1-phenoxy-2-propanamine, is an organic compound belonging to the broad class of phenethylamines.[1] This class of compounds is renowned for its diverse pharmacological activities, primarily due to its structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. While this compound is utilized as a precursor in the synthesis of various pharmaceutical agents, including antihistamines and cardiovascular drugs, a comprehensive understanding of its intrinsic pharmacological properties is lacking.[2] This guide aims to provide an in-depth overview of the potential mechanism of action of this compound by drawing parallels with structurally similar compounds.

Putative Molecular Targets and Mechanism of Action

The mechanism of action of this compound is not yet empirically determined. However, based on the well-documented pharmacology of the phenethylamine scaffold, several key molecular targets can be hypothesized. The primary mechanism is likely to involve interactions with monoamine neurotransmitter systems.

Monoamine Transporter Interactions

Many phenethylamine derivatives exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds can act as substrates (releasers) or inhibitors of these transporters, leading to an increase in the synaptic concentration of the respective neurotransmitters.

Receptor Binding Profile

Direct receptor binding is another hallmark of the phenethylamine class. Based on studies of analogous compounds, this compound may exhibit affinity for the following receptors:

  • Dopamine Receptors: Certain bioisosteric analogs of 3-OH-phenoxyethylamine have demonstrated significant affinity for the D2 receptor.[1]

  • Serotonin Receptors: N-arylmethyl substitution on phenethylamine analogs has been shown to increase affinity for the 5-HT2A receptor by up to 300-fold.[1]

  • Adrenergic Receptors: The phenoxyethylamine moiety is a core structural feature in several agents targeting adrenergic receptors.[1] The aromatic ring of phenethylamines typically forms π-π interactions with phenylalanine residues within the binding pocket of these receptors.[1]

Enzyme Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. Phenethylamine and its derivatives are known to act as substrates and, in some cases, inhibitors of MAO. Inhibition of MAO would lead to increased levels of monoamines, contributing to the overall pharmacological effect.

Quantitative Data from Analogous Compounds

Due to the lack of specific binding affinity or functional assay data for this compound, the following table summarizes data for structurally related phenethylamine analogues to provide a comparative framework.

Compound ClassTargetAssay TypeValue (Ki, IC50, etc.)Reference
Phenethylamine Analogues Dopamine D2 ReceptorRadioligand BindingVaries (nM to µM range)[1]
Serotonin 5-HT2A ReceptorRadioligand BindingVaries (nM to µM range)[1]
Adrenergic ReceptorsFunctional AssaysVaries[1]
Monoamine Oxidase (MAO)Enzyme Inhibition AssayVaries[1]

Note: This table is illustrative and highlights the potential range of activities based on the broader phenethylamine class. Specific values are highly dependent on the exact chemical structure of the analogue.

Proposed Signaling Pathways

The interaction of this compound with its putative G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, would initiate intracellular signaling cascades.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 1-Methyl-2- phenoxyethylamine Receptor GPCR (e.g., D2, 5-HT2A) Ligand->Receptor Binds G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates targets leading to Radioligand_Binding_Workflow A Prepare cell membranes expressing target receptor/transporter B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-spiperone for D2) A->B C Add increasing concentrations of This compound (competitor) B->C D Incubate to equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Calculate Ki values from competition binding curves F->G Neurotransmitter_Uptake_Workflow A Culture cells expressing a specific monoamine transporter (e.g., HEK293-DAT) B Pre-incubate cells with varying concentrations of this compound A->B C Add a fixed concentration of radiolabeled neurotransmitter (e.g., [3H]-dopamine) B->C D Incubate for a short period to allow for uptake C->D E Wash cells to remove extracellular radiolabel D->E F Lyse cells and quantify intracellular radioactivity E->F G Calculate IC50 for uptake inhibition F->G

References

The Putative Biological Activity of 1-Methyl-2-phenoxyethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific biological activity data for 1-Methyl-2-phenoxyethylamine. This guide extrapolates its potential pharmacological profile based on its structural similarity to the well-characterized phenethylamine class of compounds and its core phenoxyethylamine moiety, which is present in established pharmacological agents. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework, not as established fact. All quantitative data and experimental protocols are derived from studies on analogous compounds and are provided for illustrative purposes.

Introduction

This compound is a substituted phenethylamine derivative. The phenethylamine scaffold is a core component of many neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine), stimulants, and psychedelic drugs. The presence of a phenoxy group suggests potential interactions with targets that recognize aromatic systems, while the methyl group on the ethylamine side chain can influence potency and selectivity. This guide explores the probable biological targets of this compound, including adrenergic and dopamine receptors, as well as monoamine transporters and enzymes.

Potential Molecular Targets and Mechanisms of Action

Based on its chemical structure, this compound is predicted to interact with several key biological targets within the central and peripheral nervous systems.

Adrenergic Receptors

The phenoxyethylamine structure is a key component of phenoxybenzamine, a non-selective, irreversible antagonist of α-adrenergic receptors.[1][2][3] This suggests that this compound could also exhibit affinity for these receptors. Phenoxybenzamine acts by forming a covalent bond with the receptor, leading to a long-lasting blockade.[4][5] It is more potent at α1-adrenergic receptors than α2-adrenergic receptors.[6] The primary signaling pathway for α1-adrenergic receptors is through the Gq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Ligand This compound (Putative Antagonist) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Dopamine_Receptor_Signaling cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) Ligand_D1 Phenethylamine Derivative D1R D1 Receptor Ligand_D1->D1R Gs Gs Protein D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP ↑ AC_D1->cAMP_D1 Converts ATP_D1 ATP ATP_D1->AC_D1 PKA_D1 Protein Kinase A cAMP_D1->PKA_D1 Activates Response_D1 Cellular Response PKA_D1->Response_D1 Phosphorylates Targets Ligand_D2 Phenethylamine Derivative D2R D2 Receptor Ligand_D2->D2R Gi Gi Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP ↓ AC_D2->cAMP_D2 Inhibits Conversion ATP_D2 ATP ATP_D2->AC_D2 Response_D2 Cellular Response cAMP_D2->Response_D2 Modulates Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Plate_Setup Incubate Incubate at Room Temperature Plate_Setup->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Dry_Count Dry Filters & Quantify Radioactivity Wash->Dry_Count Analyze Data Analysis (IC50 -> Ki) Dry_Count->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells in 384-well Plate Start->Seed_Cells Add_Compound Add Test Compound (and Forskolin for Gi) Seed_Cells->Add_Compound Incubate_Cells Incubate at Room Temperature Add_Compound->Incubate_Cells Lyse_Detect Lyse Cells & Add Detection Reagents Incubate_Cells->Lyse_Detect Incubate_Detection Incubate for Detection Lyse_Detect->Incubate_Detection Read_Plate Read Plate Incubate_Detection->Read_Plate Analyze Data Analysis (EC50 / IC50) Read_Plate->Analyze End End Analyze->End MAO_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (MAO Enzyme, Substrate, Test Compound) Start->Prepare_Reagents Plate_Setup Add Enzyme and Test Compound to Plate Prepare_Reagents->Plate_Setup Pre_Incubate Pre-incubate Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Measure_Product Stop Reaction & Measure Product Incubate_37C->Measure_Product Analyze Data Analysis (IC50) Measure_Product->Analyze End End Analyze->End

References

An In-depth Technical Guide to 1-Methyl-2-phenoxyethylamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine is a chemical entity belonging to the phenethylamine class, characterized by a phenoxy group attached to the ethylamine backbone, which also contains a methyl group. This core structure is of significant interest in medicinal chemistry as it serves as a scaffold for compounds targeting various components of the central nervous system. Derivatives of this structure have been explored for their potential to modulate monoamine neurotransmitter systems, including those involving dopamine, norepinephrine, and serotonin. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of this compound and its analogs, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Compound Profile: this compound

While extensive quantitative biological data for this compound is not widely available in public literature, its structural similarity to well-characterized norepinephrine reuptake inhibitors, such as atomoxetine and nisoxetine, provides a basis for understanding its potential pharmacological profile. The phenoxyethylamine moiety is a key pharmacophore in these drugs, suggesting that this compound itself may exhibit affinity for monoamine transporters.

Data Presentation: Quantitative Analysis of Analogs

Due to the limited availability of specific quantitative data for this compound, this section presents data for its close structural analogs, atomoxetine and nisoxetine, to provide context and facilitate comparative analysis. These compounds share the core phenoxyethylamine scaffold and have been extensively studied.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of Analog Compounds

CompoundNorepinephrine Transporter (NET)Dopamine Transporter (DAT)Serotonin Transporter (SERT)Reference
Atomoxetine5.4145187[1][2]
Nisoxetine0.8--[3]

Table 2: Transporter Inhibition Constants (Ki, nM) of Analog Compounds

CompoundNET InhibitionDAT InhibitionSERT InhibitionReference
Atomoxetine---
Nisoxetine2.1--[4]

Note: A hyphen (-) indicates that data was not specified in the cited sources.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyethylamine derivatives is significantly influenced by substitutions on the aromatic ring, the ethylamine side chain, and the terminal amine.

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring can modulate potency and selectivity for different monoamine transporters. For example, in atomoxetine, the ortho-methyl group on the phenoxy ring is a key determinant of its high affinity and selectivity for the norepinephrine transporter.[5][6]

  • Modifications of the Ethylamine Side Chain: The presence and stereochemistry of the methyl group on the ethylamine chain can influence ligand-receptor interactions. For many phenethylamines, the stereochemistry at this position is crucial for activity.

  • N-Alkylation: Substitution on the terminal amine group can dramatically alter the pharmacological profile. For instance, N-arylmethyl substitution in some phenethylamine analogs has been shown to increase affinity for the serotonin 5-HT2A receptor.[7]

The logical flow for establishing these relationships is a critical aspect of the drug discovery process.

SAR_Logic_Flow A Lead Compound (this compound) B Systematic Structural Modification A->B C Synthesis of Analog Library B->C D In Vitro Pharmacological Screening C->D E Quantitative Data (e.g., Ki, IC50) D->E F Identify Key Structural Features E->F G Develop SAR Model F->G H Predictive Model for Novel Analogs G->H I Iterative Design and Optimization H->I I->B Refine modifications

Logical flow for establishing Structure-Activity Relationships.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reductive amination of 1-phenoxy-2-propanone.

Objective: To synthesize this compound from 1-phenoxy-2-propanone.

Materials:

  • 1-phenoxy-2-propanone

  • Methylamine (solution in a suitable solvent, e.g., methanol or THF)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenoxy-2-propanone (1.0 eq) in methanol.

  • Addition of Amine: To the stirred solution, add a solution of methylamine (1.5-2.0 eq).

  • pH Adjustment: Add glacial acetic acid to adjust the pH of the reaction mixture to approximately 6-7.

  • Addition of Reducing Agent: Slowly add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Quench the reaction by carefully adding water.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of 9-10.

    • Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

    • For stable storage and easier handling, the free base can be converted to its hydrochloride salt by treating a solution of the amine in diethyl ether with ethereal HCl.

Pharmacological Assays

Objective: To determine the binding affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Initiation: Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist or antagonist) of test compounds at the human serotonin 5-HT2A receptor.

Materials:

  • A cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference agonist: Serotonin (5-HT).

  • Reference antagonist: Ketanserin.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of serotonin in the presence of varying concentrations of the test compound (for antagonist mode).

  • Measurement: Immediately place the plate in the fluorescence plate reader and measure the kinetic change in fluorescence intensity over time.

  • Data Analysis:

    • For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, calculate the IC50 value and determine the inhibition constant (Kb) using the Gaddum equation.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs) and monoamine transporters. Understanding the downstream signaling cascades and the typical workflow for drug discovery is essential for rational drug design.

GPCR Signaling Cascade

Phenylethylamine derivatives often target GPCRs such as dopamine, adrenergic, and serotonin receptors. The binding of an agonist to these receptors initiates a cascade of intracellular events.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Phenoxyethylamine Derivative (Agonist) GPCR GPCR (e.g., D2, 5-HT2A) Ligand->GPCR Binds G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates Targets

Generalized GPCR signaling cascade initiated by an agonist.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is another important intracellular GPCR that is activated by trace amines and certain phenylethylamine derivatives. Its activation modulates monoaminergic neurotransmission.

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron PEA_analog Phenylethylamine Analog TAAR1 TAAR1 PEA_analog->TAAR1 Activates Gs Gαs TAAR1->Gs Couples to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DAT_Modulation Modulation of Dopamine Transporter (DAT) PKA->DAT_Modulation Leads to

Simplified TAAR1 signaling cascade in a presynaptic neuron.
Experimental Workflow for Drug Discovery

The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow A Target Identification and Validation B Hit Identification (e.g., HTS, Virtual Screening) A->B C Hit-to-Lead Optimization (SAR Studies) B->C D In Vitro Pharmacology (Affinity, Potency, Selectivity) C->D E ADME/Tox Profiling D->E F Lead Candidate Selection D->F E->C Iterative Optimization E->F G In Vivo Efficacy and Safety Studies F->G H Preclinical Development G->H

A typical workflow for the discovery of bioactive compounds.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel modulators of monoaminergic systems. While direct pharmacological data on the parent compound is limited, the extensive research on its close analogs, such as atomoxetine and nisoxetine, provides valuable insights into the structure-activity relationships that govern affinity and selectivity for monoamine transporters. This technical guide has provided a framework for the synthesis, pharmacological evaluation, and rational design of derivatives based on this core structure. Future research focused on the systematic exploration of substitutions on the this compound scaffold, coupled with detailed in vitro and in vivo characterization, will be crucial for unlocking the full therapeutic potential of this chemical class.

References

An In-depth Technical Guide to the Pharmacology of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific pharmacological data for 1-Methyl-2-phenoxyethylamine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its chemical properties, known applications, and the pharmacology of structurally analogous compounds. The experimental protocols and quantitative data presented are representative of the methodologies used for and data obtained from these related molecules, and should be interpreted as a predictive framework rather than direct evidence for this compound.

Introduction

This compound, also known as 1-phenoxy-2-propanamine, is a phenethylamine derivative with a core structure that is integral to a variety of pharmacologically active agents.[1][2] While it is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals, particularly antihistamines and cardiovascular drugs, its intrinsic pharmacological profile is not extensively characterized.[2] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential pharmacology of this compound. This is achieved by examining its chemical properties and synthesizing information from structurally related and well-studied analogous compounds. The guide will cover its potential mechanisms of action, pharmacokinetics, and pharmacodynamics, supplemented with representative quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate further research and drug discovery efforts.

Chemical Properties and Synthesis

This compound is a primary amine with the molecular formula C₉H₁₃NO.[3]

PropertyValue
IUPAC Name 1-phenoxypropan-2-amine
Synonyms 1-Methyl-2-phenoxyethanamine, 2-Phenoxyisopropylamine
CAS Number 35205-54-0
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol

Synthesis Pathways:

Two primary routes for the synthesis of this compound are commonly employed:

  • Reductive Amination: This method involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine. Subsequent reduction of the imine, typically with a reducing agent like sodium cyanoborohydride, yields this compound.[1]

  • Gabriel Synthesis: An alternative route that avoids the use of volatile methylamine. It starts with the reaction of 1-chloro-2-phenoxypropane with potassium phthalimide. The resulting N-(1-methyl-2-phenoxyethyl)phthalimide is then subjected to hydrazinolysis to liberate the desired primary amine.[1]

Predicted Pharmacology

The pharmacological profile of this compound is inferred from the activities of structurally similar phenethylamine derivatives and drugs that contain the phenoxyethylamine moiety.

Potential Mechanism of Action

Based on its structural similarity to other phenethylamines, this compound is likely to interact with monoaminergic systems in the central nervous system. The phenethylamine backbone is a common feature of compounds that interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

Furthermore, the phenoxyethylamine scaffold is present in several approved drugs with well-defined mechanisms of action:

  • Adrenergic Receptor Blockade: The structure is related to drugs like phenoxybenzamine and carvedilol . Phenoxybenzamine is a non-selective, irreversible alpha-adrenoceptor antagonist.[4][5] Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic antagonist.[6][7][8] This suggests that this compound could possess affinity for adrenergic receptors.

  • Beta-Adrenergic Receptor Agonism: The structure also shares features with isoxsuprine , a β₂ adrenoreceptor agonist that causes vasodilation and smooth muscle relaxation.[9][10]

  • Monoamine Oxidase (MAO) Inhibition: Phenethylamine derivatives are known to be substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[11][12] Inhibition of MAO would lead to increased levels of these neurotransmitters in the synapse.

  • Transaminase Interaction: Preliminary research suggests that this compound may act as a substrate or inhibitor of transaminases, which are key enzymes in amino acid metabolism and neurotransmitter synthesis.[1]

Predicted Pharmacokinetics

The pharmacokinetic profile of this compound is not yet determined. However, based on its structure and data from related compounds, we can make some predictions:

  • Absorption: As a small molecule, it is likely to be absorbed orally.

  • Distribution: Its lipophilicity suggests it may cross the blood-brain barrier.

  • Metabolism: The primary amine group is a likely site for metabolism by monoamine oxidase. The aromatic ring may undergo hydroxylation by cytochrome P450 (CYP) enzymes, followed by conjugation reactions such as glucuronidation.[13][14][15][16][17]

  • Excretion: Metabolites are expected to be excreted primarily in the urine.

Quantitative Data for Analogous Compounds

The following tables summarize the receptor binding affinities and functional activities of various phenethylamine derivatives. This data provides a context for the potential interactions of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Phenethylamines

Compound5-HT₂ₐ5-HT₂Cα₁ₐα₂ₐ
2C-T-2463501,4004,500
2C-T-4542201,3002,600
2C-T-71404001,800
Mescaline5301100>10,000>10,000

Data compiled from multiple sources.[18]

Table 2: Receptor Binding Affinities (Ki, nM) of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂C
2C-O-3>10,000980900
2C-O-16>10,0001,0001,900
2C-O-27>10,0001,70011,000

Data from Luethi et al., 2019.[19]

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays that would be essential for characterizing the pharmacology of this compound.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, for example, the serotonin 5-HT₂ₐ receptor.

1. Materials:

  • HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell culture medium and reagents.

  • Radioligand: [³H]-Ketanserin (a 5-HT₂ₐ antagonist).

  • Unlabeled competitor: this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

2. Membrane Preparation:

  • Culture HEK-293 cells expressing the 5-HT₂ₐ receptor to confluency.

  • Harvest cells and centrifuge to obtain a cell pellet.

  • Lyse the cells in a hypotonic buffer and homogenize.

  • Centrifuge the homogenate at high speed to pellet the cell membranes.

  • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Store membrane preparations at -80°C.

3. Binding Assay Procedure:

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Ketanserin (e.g., 1 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • For total binding, omit the unlabeled competitor.

  • For non-specific binding, add a high concentration of a known 5-HT₂ₐ ligand (e.g., 10 µM Mianserin).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of this compound against MAO-A and MAO-B.

1. Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B.

  • Test compound: this compound.

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • Phosphate buffer (pH 7.4).

  • UV-Vis spectrophotometer.

2. Assay Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).

  • Add varying concentrations of this compound or the positive control inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (Kynuramine for MAO-A or Benzylamine for MAO-B).

  • Monitor the formation of the product (4-hydroxyquinoline from Kynuramine or benzaldehyde from Benzylamine) by measuring the increase in absorbance at the appropriate wavelength (316 nm for 4-hydroxyquinoline, 250 nm for benzaldehyde) over time.[11]

3. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each concentration of this compound compared to the uninhibited control.

  • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound using human liver microsomes.

1. Materials:

  • Human liver microsomes.

  • This compound.

  • NADPH regenerating system (or NADPH).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

2. Assay Procedure:

  • Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

  • Add this compound to the microsomal suspension.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) as (0.693/t₁/₂) / (microsomal protein concentration).

Visualizations

Predicted Signaling Pathway

Based on the pharmacology of analogous compounds, this compound may interact with G-protein coupled receptors such as serotonin and adrenergic receptors. The following diagram illustrates a potential signaling cascade following the activation of a Gq-coupled receptor, such as the 5-HT₂ₐ receptor.

Gq_Signaling_Pathway Ligand This compound (Hypothetical Agonist) Receptor GPCR (e.g., 5-HT2A Receptor) Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates the workflow for a typical radioligand binding assay.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Radioligand, Competitor) start->prepare_reagents assay_setup Set up Assay Plate (Total, Non-specific, Competitor Concentrations) prepare_reagents->assay_setup incubation Incubate to Equilibrium (e.g., 60 min at 25°C) assay_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

This compound is a compound of interest due to its structural relationship to a wide array of psychoactive and therapeutic agents. While its own pharmacological profile remains largely unexplored, the information available for analogous compounds suggests a high potential for interaction with monoaminergic systems, particularly adrenergic and serotonergic receptors, as well as metabolic enzymes like MAO.

Future research should focus on systematically characterizing the in vitro and in vivo pharmacology of this compound. This would involve:

  • Comprehensive Receptor Screening: Determining the binding affinities of this compound against a broad panel of CNS receptors and transporters.

  • Functional Assays: Assessing the functional activity (agonist, antagonist, or inverse agonist) at receptors where significant binding is observed.

  • In Vivo Studies: Investigating the behavioral and physiological effects of this compound in animal models to understand its overall pharmacological effect.

  • Metabolism and Pharmacokinetic Studies: Elucidating the metabolic pathways and determining the pharmacokinetic parameters to assess its drug-like properties.

A thorough investigation of this compound will not only shed light on its own potential as a pharmacological agent but also contribute to a deeper understanding of the structure-activity relationships within the broader class of phenethylamines.

References

An In-depth Technical Guide to 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine is an organic compound belonging to the phenethylamine class. Its chemical structure, characterized by a phenoxy group attached to an ethylamine backbone with a methyl substitution, makes it a valuable intermediate in organic synthesis. While not extensively studied for its own pharmacological effects, its structural similarity to known psychoactive compounds and pharmaceuticals, such as phenoxybenzamine, suggests potential interactions with various biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential pharmacology and toxicology inferred from analogous compounds, and relevant experimental methodologies.

Chemical Properties:

PropertyValue
CAS Number 35205-54-0[1][2]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [1]
IUPAC Name 1-phenoxypropan-2-amine[2][3]
Synonyms 2-Phenoxyisopropylamine, 1-Phenoxy-2-propanamine
pKa (Predicted) 8.22 ± 0.10[2]

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main routes: reductive amination of a ketone precursor or nucleophilic substitution via the Gabriel synthesis.

Reductive Amination

This is a primary method for the synthesis of this compound.[1] The process involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol (General):

  • Imine Formation: 1-phenoxy-2-propanone is dissolved in a suitable solvent, such as methanol. An excess of methylamine is added to the solution. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7. The reaction is stirred for a specified period until completion.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as distillation or column chromatography.

G cluster_0 Reductive Amination Workflow 1_phenoxy_2_propanone 1-Phenoxy-2-propanone imine_formation Imine Formation (Methanol) 1_phenoxy_2_propanone->imine_formation methylamine Methylamine methylamine->imine_formation imine_intermediate Imine Intermediate imine_formation->imine_intermediate reduction Reduction (Sodium Cyanoborohydride) imine_intermediate->reduction crude_product Crude Product reduction->crude_product purification Purification crude_product->purification final_product This compound purification->final_product

Caption: Reductive amination synthesis of this compound.

Gabriel Synthesis

The Gabriel synthesis provides an alternative route that avoids the direct use of volatile methylamine and can produce high yields of the primary amine.[1]

Experimental Protocol (General):

  • N-Alkylation: Potassium phthalimide is reacted with 1-chloro-2-phenoxypropane in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to drive the S(_N)2 reaction to completion, forming N-(1-methyl-2-phenoxyethyl)phthalimide.

  • Hydrazinolysis: The resulting N-alkylphthalimide is treated with hydrazine hydrate in a solvent such as methanol or ethanol. The mixture is refluxed, leading to the cleavage of the phthalimide group and the formation of the desired primary amine and a phthalhydrazide precipitate.

  • Work-up and Purification: The reaction mixture is cooled, and the phthalhydrazide precipitate is removed by filtration. The filtrate is concentrated, and the residue is worked up by extraction and washing. The final product is purified by distillation or chromatography.

G cluster_1 Gabriel Synthesis Workflow potassium_phthalimide Potassium Phthalimide n_alkylation N-Alkylation (DMF) potassium_phthalimide->n_alkylation 1_chloro_2_phenoxypropane 1-Chloro-2-phenoxypropane 1_chloro_2_phenoxypropane->n_alkylation n_alkylphthalimide N-(1-methyl-2-phenoxyethyl)phthalimide n_alkylation->n_alkylphthalimide hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) n_alkylphthalimide->hydrazinolysis amine_and_precipitate Amine + Phthalhydrazide hydrazinolysis->amine_and_precipitate filtration Filtration amine_and_precipitate->filtration purification Purification filtration->purification final_product This compound purification->final_product

Caption: Gabriel synthesis of this compound.

Pharmacology (by Analogy)

Specific receptor binding data for this compound is not extensively available in the public literature.[1] However, the pharmacology of structurally related phenethylamine derivatives and its structural similarity to phenoxybenzamine, a non-selective, irreversible alpha-adrenergic antagonist, can provide insights into its potential biological activity.

Phenethylamines as a class are known to interact with a variety of monoamine receptors, including serotonergic, dopaminergic, and adrenergic receptors. The affinity for these receptors is highly dependent on the substitution patterns on the aromatic ring and the ethylamine side chain.

Table of Receptor Binding Affinities for Analogous Phenethylamine Derivatives:

CompoundReceptorKi (nM)
2C-B5-HT2A4.8
2C-B5-HT2C10
Mescaline5-HT2A130
DOM5-HT2A1.1
Amphetamineα1A>10,000
AmphetamineD2>10,000

Note: This data is for structurally related compounds and is intended for comparative purposes only.

The structural relationship of this compound to phenoxybenzamine suggests potential activity as an alpha-adrenergic antagonist. Phenoxybenzamine acts by forming a covalent bond with alpha-adrenoceptors, leading to an irreversible blockade.[4][5] This results in vasodilation and a decrease in blood pressure.[5]

G cluster_2 Alpha-Adrenergic Antagonist Signaling norepinephrine Norepinephrine alpha_receptor Alpha-Adrenergic Receptor norepinephrine->alpha_receptor Activates g_protein Gq Protein alpha_receptor->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release smooth_muscle_contraction Smooth Muscle Contraction ca_release->smooth_muscle_contraction antagonist This compound (Hypothetical) antagonist->alpha_receptor Blocks G cluster_3 Competitive Receptor Binding Assay Workflow receptor_prep Receptor Preparation (e.g., cell membranes) incubation Incubation receptor_prep->incubation radioligand Radioligand (Known Affinity) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Bound Radioligand (e.g., scintillation counting) separation->quantification data_analysis Data Analysis (IC₅₀ and Ki determination) quantification->data_analysis

References

An In-depth Technical Guide to 1-Methyl-2-phenoxyethylamine: Discovery, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a phenethylamine derivative with a structural backbone that has garnered interest in medicinal chemistry. While its direct pharmacological profile is not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of various pharmaceutical agents, including antihistamines and cardiovascular drugs, underscores its significance. This technical guide provides a comprehensive overview of the discovery and history of its precursors, detailed synthetic methodologies, and a discussion of its potential biological activities in the context of related phenoxyethylamine derivatives. The absence of specific quantitative pharmacological and toxicological data for this compound is a notable gap in the current scientific literature.

Discovery and History

The direct discovery of this compound, including the specific researchers and the exact date of its initial synthesis, is not well-documented in readily accessible scientific literature. However, the historical context of its chemical lineage can be traced back to the late 19th century with the first synthesis of its key precursor, 1-phenoxy-2-propanone.

In 1895, the German chemist R. Stoermer first reported the synthesis of "Phenoxylacetone" (1-phenoxy-2-propanone) in the Berichte der deutschen chemischen Gesellschaft.[1] Stoermer's work was foundational for the synthesis of a variety of α-phenoxyketones, which are crucial starting materials for producing compounds like this compound.[1]

The broader class of phenoxyethylamine derivatives gained significant attention in the 20th century for their diverse pharmacological activities.[2] this compound itself is noted as a metabolite of the α-adrenergic antagonist phenoxybenzamine.[3] Its primary role in the scientific literature is that of a synthetic intermediate in the development of more complex molecules.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 1-phenoxypropan-2-amine
Synonyms This compound, 1-Phenoxy-2-propanamine, Phenoxyisopropylamine
CAS Number 35205-54-0
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Liquid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in water

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been described. The most common methods start from 1-phenoxy-2-propanone or 1-Methyl-2-phenoxy ethanol.

Reductive Amination of 1-phenoxy-2-propanone

This is a primary method for the synthesis of this compound.[5]

Methodology:

  • Imine Formation: 1-phenoxy-2-propanone is reacted with methylamine in a suitable solvent, such as methanol, to form the corresponding imine.

  • Reduction: The intermediate imine is then reduced to the final amine product. This reduction is typically carried out using a reducing agent like sodium cyanoborohydride.

G A 1-Phenoxy-2-propanone C Intermediate Imine A->C Methanol B Methylamine B->C E This compound C->E D Sodium Cyanoborohydride D->E

Caption: Reductive Amination Workflow.

Synthesis from 1-Methyl-2-phenoxy ethanol

A patented method describes the synthesis from 1-Methyl-2-phenoxy ethanol.[6]

Methodology:

  • Reaction Setup: 1-Methyl-2-phenoxy ethanol is reacted with ammonia in a solvent.

  • Catalysis and Hydrogenation: The reaction is carried out in the presence of a copper-chromium catalyst and hydrogen gas.

G A 1-Methyl-2-phenoxy ethanol E This compound A->E B Ammonia B->E C Copper-Chromium Catalyst C->E D Hydrogen D->E

Caption: Synthesis from 1-Methyl-2-phenoxy ethanol.

Gabriel Synthesis

The Gabriel synthesis provides an alternative route that avoids the direct use of volatile methylamine.[5]

Methodology:

  • Phthalimide Alkylation: 1-chloro-2-phenoxypropane is reacted with potassium phthalimide.

  • Hydrazinolysis: The resulting N-(1-methyl-2-phenoxyethyl)phthalimide is treated with hydrazine to release the primary amine.

G A 1-Chloro-2-phenoxypropane C N-(1-methyl-2-phenoxyethyl)phthalimide A->C B Potassium Phthalimide B->C E This compound C->E D Hydrazine D->E

Caption: Gabriel Synthesis Workflow.

Pharmacological and Toxicological Profile

There is a significant lack of publicly available, quantitative pharmacological and toxicological data for this compound. Its biological activities are largely inferred from its structural similarity to other phenethylamine derivatives and its role as a precursor and metabolite of other drugs.

Potential Pharmacological Activity

The phenoxyethylamine scaffold is present in a variety of pharmacologically active compounds, suggesting that this compound could interact with several biological targets.[7]

  • Dopamine Receptors: Bioisosteric analogs of 3-OH-phenoxyethylamine have shown excellent affinity for the D2 dopamine receptor.[7]

  • Adrenergic Receptors: As a metabolite of the α-adrenergic antagonist phenoxybenzamine, it may have some affinity for adrenergic receptors. Phenoxybenzamine itself is a non-selective, irreversible alpha blocker.[8][9]

It is important to emphasize that without direct experimental data, the specific receptor binding affinities and functional activities of this compound remain unknown.

Signaling Pathways

Given the potential interaction with G-protein coupled receptors like dopamine and adrenergic receptors, this compound could modulate intracellular signaling cascades. For instance, antagonism of α1-adrenergic receptors typically involves the inhibition of the phospholipase C pathway, leading to a decrease in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a reduction in intracellular calcium levels.[10] However, the precise impact of this compound on any specific signaling pathway has not been experimentally determined.

G cluster_0 A α1-Adrenergic Receptor B Gq protein A->B C Phospholipase C (PLC) B->C E IP3 C->E F DAG C->F D PIP2 D->C Hydrolysis G Ca²⁺ release E->G H Protein Kinase C (PKC) activation F->H I Cellular Response G->I H->I J This compound (Potential Antagonist) J->A Inhibition (?)

Caption: Potential Signaling Pathway Inhibition.

Toxicology
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This information suggests that the compound should be handled with appropriate personal protective equipment in a laboratory setting.

Conclusion

This compound is a chemical entity with a clear role as a synthetic intermediate in the pharmaceutical industry. Its historical roots are tied to the foundational work on its precursor, 1-phenoxy-2-propanone, in the late 19th century. While several methods for its synthesis are established, a significant knowledge gap exists regarding its specific pharmacological and toxicological properties. The lack of quantitative data on receptor binding, in vivo efficacy, and detailed safety profiles limits a thorough understanding of its biological effects. Future research focusing on the direct biological evaluation of this compound is necessary to elucidate its potential as a pharmacologically active agent and to provide a more complete toxicological assessment. This would be of considerable value to researchers in drug discovery and development who may encounter or utilize this compound in their synthetic endeavors.

References

Potential Research Applications of 1-Methyl-2-phenoxyethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenoxyethylamine is a phenethylamine derivative with a core structure that is present in a variety of pharmacologically active compounds. While specific research on this particular molecule is limited, its structural similarity to known agents suggests a range of potential applications, primarily centered around the modulation of neurotransmitter systems. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, and explores its potential as a scaffold for drug discovery. Drawing on data from analogous compounds, this document outlines potential pharmacological targets and proposes detailed experimental workflows for its systematic investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Chemical and Physical Properties

This compound, also known as 1-phenoxypropan-2-amine, is a small molecule with the chemical formula C₉H₁₃NO.[1][2] Its structure features a phenoxy group linked to a propane backbone with a terminal amine.

PropertyValueSource
Molecular Weight 151.21 g/mol [1]
Molecular Formula C₉H₁₃NO[1][2]
CAS Number 35205-54-0[1]
IUPAC Name 1-phenoxypropan-2-amine[1]
Synonyms 2-Phenoxyisopropylamine, 1-Phenoxy-2-propanamine[1]
Predicted pKa 8.22 ± 0.10[2]
Form Liquid

Synthesis of this compound

Several synthetic routes for this compound have been described, offering flexibility in starting materials and reaction conditions.[3] The primary methods include reductive amination, nucleophilic substitution, and Gabriel synthesis.

Experimental Protocols

2.1.1. Reductive Amination of 1-Phenoxy-2-propanone

This is a common and efficient one-pot method for the synthesis of this compound.[3]

  • Materials: 1-phenoxy-2-propanone, methylamine, methanol, sodium cyanoborohydride, hydrochloric acid.

  • Procedure:

    • Dissolve 1-phenoxy-2-propanone in methanol.

    • Add a solution of methylamine in methanol to the reaction mixture.

    • Stir the mixture at room temperature to form the intermediate imine.

    • Slowly add sodium cyanoborohydride to the reaction mixture while maintaining the pH between 6 and 7 with the addition of hydrochloric acid.

    • Continue stirring until the reaction is complete (monitor by TLC or GC-MS).

    • Quench the reaction by adding water and acidify the mixture.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.

    • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

2.1.2. Nucleophilic Substitution of 1-Chloro-2-phenoxypropane

This two-step method involves the initial formation of a haloalkane followed by substitution with methylamine.[3]

  • Materials: Phenol, propylene oxide, thionyl chloride, methylamine, ethanol or tetrahydrofuran.

  • Procedure:

    • Synthesize 1-phenoxy-2-propanol by reacting phenol with propylene oxide.

    • Chlorinate 1-phenoxy-2-propanol using thionyl chloride to produce 1-chloro-2-phenoxypropane.

    • In a sealed vessel, react 1-chloro-2-phenoxypropane with an excess of methylamine in a polar aprotic solvent like ethanol or THF.

    • Heat the reaction mixture to 80-100°C for several hours.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the resulting this compound via distillation or column chromatography.

2.1.3. Gabriel Synthesis

This method provides an alternative to using methylamine directly and can result in high yields of the primary amine.[3]

  • Materials: 1-chloro-2-phenoxypropane, potassium phthalimide, dimethylformamide (DMF), hydrazine.

  • Procedure:

    • React 1-chloro-2-phenoxypropane with potassium phthalimide in DMF.

    • Heat the reaction mixture to facilitate the formation of N-(1-methyl-2-phenoxyethyl)phthalimide.

    • After the reaction is complete, cool the mixture and add hydrazine.

    • Heat the mixture to induce hydrazinolysis, which cleaves the phthalimide group to release the primary amine.

    • Isolate and purify this compound from the reaction mixture.

G cluster_synthesis Synthesis of this compound Start Start Reductive_Amination Reductive Amination Start->Reductive_Amination 1-Phenoxy-2-propanone Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution 1-Chloro-2-phenoxypropane Gabriel_Synthesis Gabriel Synthesis Start->Gabriel_Synthesis 1-Chloro-2-phenoxypropane Product Product Reductive_Amination->Product Nucleophilic_Substitution->Product Gabriel_Synthesis->Product

Synthetic routes to this compound.

Potential Pharmacological Targets and Research Applications

While direct pharmacological data for this compound is scarce, the phenethylamine and phenoxyethylamine scaffolds are well-represented in neuropharmacology. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutics targeting the central nervous system.

Monoaminergic Systems

The structural similarity of this compound to monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) suggests that it may interact with monoaminergic receptors and transporters.

  • Serotonin Receptors: Analogs of N-benzyl phenethylamine have shown a significant increase in affinity for the 5-HT2A receptor.[3] The presence of a bulky substituent on the phenoxy ring of this compound could potentially modulate its affinity for various serotonin receptor subtypes.

  • Dopamine Receptors: Certain analogs of 3-OH-phenoxyethylamine exhibit high affinity for the D2 dopamine receptor.[3] This suggests that derivatives of this compound could be explored for their dopaminergic activity.

  • Monoamine Oxidase (MAO): Phenethylamine compounds are known to be substrates or inhibitors of MAO, an enzyme critical for the degradation of monoamine neurotransmitters.[3] Investigating the interaction of this compound with MAO-A and MAO-B could reveal its potential as an antidepressant or neuroprotective agent.

G cluster_targets Potential Molecular Targets Compound This compound (or Analog) SERT SERT Compound->SERT Inhibition? DAT DAT Compound->DAT Inhibition? NET NET Compound->NET Inhibition? 5HT2A 5-HT2A Receptor Compound->5HT2A Agonism/Antagonism? D2R D2 Receptor Compound->D2R Agonism/Antagonism? MAO MAO Compound->MAO Inhibition?

Potential molecular targets of this compound.
Adrenergic System

The phenoxyethylamine moiety is a core component of phenoxybenzamine, a non-selective, irreversible alpha-adrenergic receptor antagonist.[4][5] This suggests that this compound and its derivatives could also interact with adrenergic receptors.

Analog/Related CompoundStructural Difference from this compoundKnown Pharmacological ActivitySource
Phenoxybenzamine N-benzylation and N-chloroethylation of the amineα-Adrenergic Blocker[4][5]
Isoxsuprine Analogs Presence of a p-hydroxy group and a different N-substituentβ-Adrenergic Agonist[3]
Cardiovascular and Antihistaminic Applications

This compound is cited as a building block in the preparation of cardiovascular agents and antihistamines.[6] This highlights its utility as a scaffold for developing drugs that target the cardiovascular and immune systems.

Proposed Framework for Pharmacological Characterization

Given the limited direct data, a systematic pharmacological evaluation of this compound is warranted. The following experimental workflows are proposed as a starting point for its characterization.

In Vitro Pharmacological Profiling

A tiered approach to in vitro screening will efficiently identify the primary biological targets of this compound.

G Start This compound Broad_Screen Broad Receptor/Transporter Screening Panel Start->Broad_Screen Hit_Identification Identify Primary Targets Broad_Screen->Hit_Identification Binding_Assays Radioligand Binding Assays (Determine Ki) Hit_Identification->Binding_Assays Functional_Assays Functional Assays (Determine EC50/IC50 and Emax) Binding_Assays->Functional_Assays Data_Analysis Data Analysis and SAR Exploration Functional_Assays->Data_Analysis

Proposed workflow for in vitro pharmacological profiling.

4.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors and transporters, with an initial focus on monoaminergic targets.

  • Methodology:

    • Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., human serotonin transporter, dopamine D2 receptor).

    • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]spiperone for D2 receptors) in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

4.1.2. Functional Assays

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at its primary targets.

  • Methodology (Example: G-protein coupled receptor):

    • Use a cell line stably expressing the receptor of interest (e.g., 5-HT2A).

    • Load the cells with a calcium-sensitive fluorescent dye (for Gq-coupled receptors) or measure changes in cyclic AMP levels (for Gs/Gi-coupled receptors).

    • Stimulate the cells with increasing concentrations of this compound.

    • Measure the change in fluorescence or cAMP levels.

    • To determine antagonist activity, pre-incubate the cells with this compound before stimulating with a known agonist.

    • Fit the concentration-response data to a sigmoid model to determine EC50/IC50 and Emax.

Toxicology

  • Acute Toxicity: GHS classification data suggests that this compound may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[1]

  • Genotoxicity and Carcinogenicity: Studies on related phenoxyacetic acid herbicides have suggested a possible association with an increased risk of certain cancers, though the evidence is not conclusive.[3] The International Agency for Research on Cancer (IARC) has classified 2,4-D, a phenoxyacetic acid herbicide, as "possibly carcinogenic to humans" (Group 2B).[3]

A thorough toxicological evaluation, including in vitro cytotoxicity assays and in vivo studies, would be necessary to establish a safety profile for this compound.

Conclusion

This compound represents an under-explored chemical entity with significant potential as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Its structural relationship to known monoaminergic and adrenergic modulators provides a strong rationale for its investigation. The synthetic routes are well-established, allowing for the generation of derivatives for structure-activity relationship studies. The proposed experimental workflows in this guide offer a roadmap for the systematic pharmacological and toxicological characterization of this promising compound. Further research into this compound and its analogs is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide on the Safety and Handling of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. 1-Methyl-2-phenoxyethylamine is for research use only and not for human or veterinary use.[1]

Introduction

This compound (CAS No: 35205-54-0) is a chemical compound within the phenethylamine class.[1][2] Its utility is primarily as a synthetic building block in the preparation of pharmaceutical intermediates, including certain antihistamines and cardiovascular drugs.[1][3] Due to its chemical nature, a thorough understanding of its safety and handling is paramount for all personnel involved in its use.

Hazard Identification and Classification

The primary hazards associated with this compound are skin and eye irritation. Some sources also indicate a potential for respiratory irritation.[4]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Irritation2H315: Causes skin irritation.[4]IrritantWarning
Eye Irritation2H319: Causes serious eye irritation.[4]IrritantWarning
Acute Toxicity, Oral (Potential)4 (50% of notifications)H302: Harmful if swallowed.[2]IrritantWarning
Acute Toxicity, Dermal (Potential)4 (25% of notifications)H312: Harmful in contact with skin.[2]IrritantWarning
Respiratory Irritation (Potential)-H335: May cause respiratory irritation.[4]IrritantWarning

Note: The acute toxicity classifications are based on a limited number of notifications to ECHA and may not be universally adopted.[2]

Toxicological Profile

Acute Toxicity

No specific LD50 (median lethal dose) values for this compound have been published.[1] For context, acute toxicity studies on analogous phenethylamines in mice have been conducted. It is crucial to note that these values cannot be directly extrapolated but provide a general understanding of the potential toxicity of this class of compounds.[1]

CompoundLD50 (mg/kg, oral, mouse)
β-Phenylethylamine226.7 ± 4.4
N-Me-Phenylethylamine200.0 ± 2.9
α-Methylphenethylamine (Amphetamine)25.0 ± 0.6

Data from acute toxicity studies in Swiss male albino mice.[1]

Genotoxicity and Carcinogenicity

There are no specific studies on the genotoxicity or carcinogenicity of this compound.[1]

Experimental Protocols

As specific toxicity studies for this compound are not publicly available, this section outlines a general experimental protocol for assessing the acute oral toxicity of a novel chemical substance, based on OECD Test Guideline 423.

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification and hazard labeling.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[5]

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles and a face shield.[6][7]Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over goggles when there is a significant risk of splashes.[5][6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[6][7][8]Consult the glove manufacturer's chemical resistance guide for suitability and breakthrough times.[7] Lab coats should be fully buttoned.[7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors.To be used if engineering controls (e.g., fume hood) are insufficient or during spill cleanup.[5][6]
Handling
  • Always work in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe vapors or mists.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10]

  • Store under an inert gas (nitrogen or argon) at 2–8 °C.[3][10]

  • Protect from light.

  • Store away from incompatible materials.[11]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][12][13][14]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][12][13][14]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12][13][14]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]
Accidental Release Measures
  • Evacuate the area and remove all ignition sources.[7][12]

  • Ventilate the area.[12]

  • Wear appropriate PPE, including respiratory protection.[12][13]

  • Contain the spill using absorbent pads or other suitable materials.[7][13]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[7][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.[15]

  • Specific Hazards: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[13]

Visualized Workflows

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management A Conduct Hazard Assessment B Verify Fume Hood Operation A->B C Assemble Materials & Glassware B->C D Don PPE C->D E Perform all manipulations in fume hood D->E F Keep containers closed when not in use E->F G Avoid generating aerosols F->G H Decontaminate work area and equipment G->H I Doff PPE correctly H->I J Wash hands thoroughly I->J K Segregate hazardous waste J->K L Label waste container K->L M Dispose according to institutional protocols L->M

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

EmergencyResponse cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. Provide respiratory support if needed. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Flush with water for 15+ min. Skin_Contact->Action_Skin Action_Eye Flush eyes with water for 15+ min. Remove contact lenses if possible. Eye_Contact->Action_Eye Action_Ingest Rinse mouth. Do NOT induce vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Decision logic for first aid response to chemical exposure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-2-phenoxyethylamine (CAS No: 35205-54-0), also known as phenoxyisopropylamine, is a chemical compound with a structure related to phenethylamine derivatives.[1] Its characterization is crucial for its use in research, particularly in the development of new pharmaceutical agents.[2] Accurate and reliable analytical methods are essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, designed for researchers, scientists, and professionals in drug development.

The overall workflow for the analytical characterization of a new or existing batch of this compound involves a multi-step process to ensure its identity and purity.

G Overall Analytical Workflow for this compound cluster_0 Initial Assessment cluster_1 Structural Elucidation & Identification cluster_2 Purity & Quantitative Analysis cluster_3 Final Reporting Sample Sample Receipt & Visual Inspection Solubility Solubility Testing Sample->Solubility NMR NMR Spectroscopy (¹H & ¹³C) Solubility->NMR MS Mass Spectrometry (GC-MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC/UPLC (Purity Assay) FTIR->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Data_Analysis Data Compilation & Analysis Chiral_HPLC->Data_Analysis COA Certificate of Analysis (CoA) Generation Data_Analysis->COA

Caption: Overall workflow for analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the analysis of this compound, particularly for identifying the compound in complex mixtures and for assessing its purity with respect to volatile impurities.[3] The gas chromatograph separates volatile compounds, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that serves as a chemical fingerprint for identification. For quantitative analysis, the use of an internal standard is recommended.[3]

Experimental Protocol
  • Instrument and Column:

    • GC-MS system: Agilent 7890B GC coupled with a 5977A MS detector, or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

  • GC Conditions:

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

    • (Optional) For trace analysis, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can enhance volatility and sensitivity.[3]

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data and process the resulting chromatogram and mass spectra.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.[1][5]

Data Presentation

Table 1: Key Mass Spectral Data for this compound (EI, 70 eV)

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Putative Fragment
44 100 [C₂H₆N]⁺
58 ~40 [C₃H₈N]⁺
151 ~10 [M]⁺ (Molecular Ion)
77 ~8 [C₆H₅]⁺
94 ~5 [C₆H₆O]⁺

Data sourced from NIST WebBook and PubChem.[1][5]

Visualization

G GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Prep Dissolve sample in Methanol/Ethyl Acetate (1 mg/mL) Inject Inject 1 µL into GC Prep->Inject Separate Separation on HP-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Process Process Chromatogram & Spectra Detect->Process Identify Identify via Library Match Process->Identify

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a robust technique for determining the purity of this compound and for quantifying the compound in various matrices. A reversed-phase method with UV detection is typically suitable. Furthermore, due to the presence of a chiral center, chiral HPLC is essential for separating and quantifying the enantiomers, which is critical as different enantiomers can exhibit distinct pharmacological activities.[3]

Experimental Protocol (Reversed-Phase HPLC)
  • Instrument and Column:

    • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a UV detector.

    • Column: C8 or C18 column (e.g., Lichrosorb C8, 150 x 4.6 mm, 5 µm).[6]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v).[6] The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection Wavelength: 258 nm (or determined by UV scan).[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Perform a blank injection (mobile phase) to establish the baseline.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

Data Presentation

Table 2: Representative HPLC Data

Parameter Value
Column C8 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:THF:Water (21:13:66)
Flow Rate 1.0 mL/min
Detection UV at 258 nm
Retention Time (t_R) ~ 5.8 min (Hypothetical)
Purity (% Area) > 99.0%

Note: This data is representative and based on methods for similar compounds; optimization is required.[6]

Visualization

G HPLC Purity Analysis Workflow cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Detection & Quantification cluster_3 Reporting Prepare_Mobile_Phase Prepare & Degas Mobile Phase Equilibrate Equilibrate Column Prepare_Mobile_Phase->Equilibrate Prepare_Sample Dissolve & Filter Sample (0.5 mg/mL) Inject Inject 10 µL of Sample Prepare_Sample->Inject Equilibrate->Inject Elute Isocratic Elution Inject->Elute Detect UV Detection (258 nm) Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms. Together, they confirm the molecular structure, including the connectivity of the methyl, ethylamine, and phenoxy groups.[3]

Experimental Protocol
  • Instrument:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 s, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 s, spectral width of 240 ppm.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

    • Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts (δ) in ppm.

Data Presentation

Table 3: ¹H NMR Spectral Data for this compound in CDCl₃

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ 1.15 Doublet (d) 6.4 3H
-NH₂ 1.55 Singlet (s, broad) - 2H
-CH- 3.32 Multiplet (m) - 1H
-O-CH₂- 3.66 Doublet of Doublets (dd) J = 8.8, 7.2 1H
-O-CH₂- 3.83 Doublet of Doublets (dd) J = 8.8, 4.5 1H
Aromatic-H 6.90 - 6.93 Multiplet (m) - 3H
Aromatic-H 7.25 Multiplet (m) - 2H

Data sourced from ChemicalBook.[7]

Visualization

G NMR Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Structural Analysis Prep Dissolve 5-10 mg sample in 0.6 mL CDCl₃ Tune Tune & Shim Probe Prep->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process Fourier Transform & Phase/Baseline Correction Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Integrate Integrate & Assign Peaks Calibrate->Integrate Confirm Confirm Structure Integrate->Confirm

Caption: Workflow for NMR structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the amine (N-H stretching), the ether (C-O-C stretching), and the aromatic ring (C=C and C-H stretching), providing corroborative evidence for the compound's identity.[3]

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Instrument:

    • FTIR spectrometer equipped with an ATR accessory (e.g., diamond ATR).

  • Sample Preparation:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks and assign them to the corresponding functional group vibrations.

Data Presentation

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400 N-H Stretch Primary Amine (-NH₂)
3000 - 3100 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic (CH, CH₂, CH₃)
1580 - 1600, 1450 - 1500 C=C Stretch Aromatic Ring
1200 - 1250 C-O-C Stretch (Aryl-Alkyl) Ether
1000 - 1050 C-N Stretch Amine

Note: These are expected ranges for the functional groups present in the molecule.[3]

Visualization

G FTIR Analysis Workflow cluster_0 Setup cluster_1 Analysis cluster_2 Interpretation Background Acquire Background Spectrum (Clean ATR Crystal) Sample Place Sample on Crystal Background->Sample Acquire Acquire Spectrum (4000-400 cm⁻¹) Sample->Acquire Process Perform ATR Correction Acquire->Process Assign Assign Peaks to Functional Groups Process->Assign

Caption: Workflow for FTIR functional group analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-2-phenoxyethylamine is a phenethylamine derivative with potential applications in pharmaceutical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of such compounds.

This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The described method is designed to offer high sensitivity, selectivity, and reproducibility.

Experimental Protocols

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended based on methods for structurally similar compounds.[1][2][3]

Parameter Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm
Run Time 10 minutes

2.2. Reagent and Standard Preparation

  • Mobile Phase Preparation:

    • Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mix the 0.1% formic acid in water with acetonitrile in a 50:50 (v/v) ratio.

    • Degas the mobile phase using an ultrasonic bath for 15 minutes before use.[4]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.[5]

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5] These solutions will be used to construct a calibration curve.

2.3. Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.[6] For general guidance:

  • Dissolve the sample containing this compound in the mobile phase to obtain an estimated concentration within the calibration range.[7]

  • For complex matrices, techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[6]

  • Filter all solutions through a 0.22 µm syringe filter into autosampler vials prior to injection to prevent clogging of the HPLC system.[8][9]

2.4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with injections of a mid-concentration standard to monitor system stability.[9]

Data Presentation

3.1. Linearity and Calibration

The following table presents representative data for a calibration curve of this compound.

Concentration (µg/mL) Retention Time (min) Peak Area (mAU*s)
14.2115,234
54.2276,170
104.21151,980
254.23380,500
504.22759,800
1004.211,521,000

3.2. Summary of Method Validation Parameters

The following table summarizes the expected performance of this method.

Parameter Result
Linearity Range 1 - 100 µg/mL
Regression Equation y = 15200x + 300
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtration Filtration (0.22 µm) Sample->Filtration Standard Standard Weighing and Dilution Standard->Filtration MobilePhase Mobile Phase Preparation Separation Chromatographic Separation Injection HPLC Injection Filtration->Injection Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_System Solvent Solvent Reservoir (Mobile Phase) Degasser Degasser Solvent->Degasser Pump HPLC Pump Degasser->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column Autosampler->Column Detector UV-Vis Detector Column->Detector Waste Waste Detector->Waste Computer Data Acquisition System Detector->Computer

References

Application Note: Analysis of 1-Methyl-2-phenoxyethylamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Methyl-2-phenoxyethylamine is a chemical compound belonging to the phenethylamine class.[1][2] Its analysis is crucial in various fields, including forensic science, pharmaceutical research, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and highly effective analytical technique for the identification and quantification of this compound.[1][3] GC-MS offers excellent separation capabilities for volatile and semi-volatile compounds, coupled with the high sensitivity and specificity of mass spectrometry for definitive identification.[1] This document provides detailed protocols for sample preparation and GC-MS analysis of this compound.

Principle of Analysis The analysis involves vaporizing the sample and separating its components on a gas chromatography column.[4] The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of this compound. For quantitative analysis, the response of a specific ion is measured and compared against a calibration curve. Due to the presence of a primary amine, derivatization may be employed to improve the compound's volatility and chromatographic peak shape.[1][5][6]

Experimental Protocols

Two primary protocols are presented: a direct analysis method following liquid-liquid extraction and a method involving chemical derivatization for enhanced sensitivity and chromatographic performance.

Protocol 1: Direct Analysis via Liquid-Liquid Extraction (LLE)

This protocol is suitable for screening and quantifying this compound in biological matrices like urine or serum without chemical derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1-5 mL of the sample (e.g., urine) into a screw-top glass tube.[7]

  • If required, add an appropriate internal standard (e.g., methamphetamine-d9).[8]

  • Alkalinize the sample by adding a suitable base to adjust the pH above 9.5. For example, add 500 µL of 5.0 N aqueous NaOH or 300 µL of 1 mol/L NaOH.[7][8] This converts the amine salt to its more organic-soluble free base form.

  • Add 5 mL of a non-polar organic solvent such as hexane, cyclohexane, or a mixture of iso-octane and ethyl acetate.[4][7][8]

  • Tightly cap the tube and vortex or mix on a laboratory rocker for 5-10 minutes to ensure thorough extraction.[7][8]

  • Centrifuge the mixture for 5 minutes at approximately 1650 x g to separate the aqueous and organic layers.[7]

  • Carefully transfer the upper organic layer to a clean glass test tube.[7]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature of around 50°C.[7]

  • Reconstitute the dried residue in 100-200 µL of a suitable solvent like ethyl acetate.[7]

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.[7]

2. GC-MS Instrumentation and Conditions

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Refer to Table 2 for typical instrument parameters.

Protocol 2: Analysis with Derivatization

Derivatization enhances the volatility and thermal stability of the analyte, often leading to improved peak shape and sensitivity.[1][9] Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method for compounds with active hydrogens, such as amines.[1][10]

1. Sample Preparation (Extraction and Derivatization)

  • Perform the liquid-liquid extraction as described in Protocol 1, steps 1-7.

  • After evaporating the solvent to dryness, add 50-100 µL of a silylating agent, such as BSTFA (often with 1% TMCS as a catalyst).[1][10]

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat the mixture at 70°C for 60 minutes in a heating block.[10]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • The GC temperature program may need to be adjusted to ensure optimal separation of the derivatized compound. Refer to Table 2 for general instrument parameters.

Data Presentation

Quantitative and identifying data for this compound are summarized below.

Table 1: Chemical and Physical Properties

Property Value Reference
CAS Number 35205-54-0 [1][2]
Molecular Formula C₉H₁₃NO [2][11]
Molecular Weight 151.21 g/mol [1][12]

| Appearance | Liquid |[11] |

Table 2: Typical GC-MS Instrumental Parameters

Parameter Setting Reference
Gas Chromatograph
Injection Mode Splitless (1 µL) [8]
Injector Temperature 280°C [8]
Carrier Gas Helium, 1.0-1.5 mL/min [8]
Column Non-polar capillary column (e.g., HP-5MS, DB-5, OV-1), 15-30 m x 0.25 mm, 0.25 µm film [3][8][13]
Oven Program Initial: 70°C, hold 1 min; Ramp: 15°C/min to 260°C; Final Hold: 10 min [8]
Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV [2]
Mass Range m/z 40-500 [3]
Scan Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification

| Transfer Line Temp | 280°C | |

Table 3: Electron Ionization Mass Spectral Data

Mass-to-Charge Ratio (m/z) Relative Intensity Interpretation
44 100% (Base Peak) [CH₃-CH=NH₂]⁺ fragment
58 High [CH₃-CH(NH₂)-CH₂]⁺ fragment
151 Low Molecular Ion [M]⁺

(Data sourced from NIST Mass Spectrometry Data Center)[2][12]

Mandatory Visualization

The following diagrams illustrate the key workflows for the GC-MS analysis.

G cluster_workflow Overall GC-MS Analysis Workflow A Sample Collection B Sample Preparation (Extraction / Derivatization) A->B C GC-MS Analysis B->C D Data Acquisition & Processing C->D E Identification & Quantification D->E

Caption: General workflow for the GC-MS analysis.

G cluster_prep Detailed Sample Preparation Workflow (LLE) P1 Aqueous Sample (e.g., Urine) P2 Add Base (pH > 9.5) P1->P2 P3 Add Organic Solvent (e.g., Hexane) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Organic Layer P4->P5 P6 Evaporate to Dryness P5->P6 P7 Reconstitute in Solvent P6->P7 P8 Transfer to Vial for GC-MS P7->P8

References

Application Notes and Protocols for NMR Spectroscopy of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Methyl-2-phenoxyethylamine, a compound of interest in pharmaceutical and biological research. The following sections detail the expected NMR spectral data, standardized protocols for sample preparation and data acquisition, and logical workflows for structural elucidation.

Data Presentation: NMR Spectral Data

The structural confirmation of this compound relies on the precise analysis of its ¹H and ¹³C NMR spectra. The quantitative data, including chemical shifts (δ) and coupling constants (J), are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic and aliphatic protons in the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (C₆H₅)7.25m-
Aromatic (C₆H₅)6.93m-
Aromatic (C₆H₅)6.90m-
O-CH₂3.832ddJ(D,E) = 8.8, J(D,F) = 4.5
O-CH₂3.663ddJ(E,D) = 8.8, J(E,F) = 7.2
CH-NH₂3.315m-
NH₂1.55s (broad)-
CH₃1.152dJ(F,J) = 6.4

Note: The assignments are based on typical chemical shift ranges and coupling patterns. The multiplicity is denoted as 'm' for multiplet, 'dd' for doublet of doublets, 's' for singlet, and 'd' for doublet. The data is referenced from ChemicalBook.[1]

¹³C NMR Spectral Data

While a specific experimental ¹³C NMR spectrum with assigned chemical shifts for this compound was not available in the public domain at the time of this writing, PubChem indicates the existence of a ¹³C NMR spectrum from Aldrich Chemical Company, Inc.[2] For structural elucidation, researchers should acquire a ¹³C NMR spectrum, which is expected to show distinct signals for the nine carbon atoms in the molecule.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy

1. Materials:

  • This compound sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
  • Deuterated chloroform (CDCl₃) of high purity (99.8+ atom % D)
  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)
  • 5 mm NMR tubes, clean and dry
  • Pasteur pipette and cotton or glass wool plug
  • Vortex mixer

2. Procedure:

  • Weigh the appropriate amount of this compound into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
  • If using an internal standard, add a small drop of TMS.
  • Cap the vial and gently vortex until the sample is completely dissolved.
  • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
  • Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe.

2. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Solvent: CDCl₃
  • Temperature: 298 K (25 °C)
  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
  • Number of Scans (NS): 16 to 64 (depending on sample concentration)
  • Relaxation Delay (D1): 1-2 seconds
  • Acquisition Time (AQ): 2-4 seconds
  • Receiver Gain (RG): Set to an appropriate level to avoid clipping of the free induction decay (FID).

3. ¹³C NMR Acquisition Parameters (Example for a 100 MHz ¹³C frequency):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Solvent: CDCl₃
  • Temperature: 298 K (25 °C)
  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm)
  • Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)
  • Relaxation Delay (D1): 2-5 seconds
  • Acquisition Time (AQ): 1-2 seconds
  • Proton Decoupling: Broadband decoupling (e.g., 'waltz16' or 'garp').

4. Data Processing:

  • Apply a Fourier transform to the acquired FID.
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is at 77.16 ppm.
  • Integrate the signals in the ¹H NMR spectrum.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR filter->h1_nmr c13_nmr Acquire 13C NMR filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing analysis Spectral Analysis referencing->analysis

Caption: Experimental Workflow for NMR Analysis.

data_analysis_workflow cluster_data Raw Spectral Data cluster_analysis Spectral Analysis cluster_elucidation Structural Information h1_spectrum 1H NMR Spectrum chem_shift Chemical Shift Analysis h1_spectrum->chem_shift multiplicity Multiplicity Analysis h1_spectrum->multiplicity coupling Coupling Constant Analysis h1_spectrum->coupling integration Integration (1H) h1_spectrum->integration c13_spectrum 13C NMR Spectrum c13_spectrum->chem_shift proton_env Proton Environments chem_shift->proton_env carbon_types Carbon Types (CH3, CH2, CH, Cq) chem_shift->carbon_types connectivity Connectivity Information multiplicity->connectivity coupling->connectivity integration->proton_env structure Final Structure Confirmation proton_env->structure carbon_types->structure connectivity->structure

Caption: NMR Data Analysis and Structure Elucidation.

References

Application Notes and Protocols for the Chiral Separation of 1-Methyl-2-phenoxyethylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-2-phenoxyethylamine is a chiral primary amine with a structure analogous to several pharmacologically active compounds. As with many chiral molecules, the individual enantiomers of this compound are expected to exhibit different biological activities and pharmacological profiles. While specific data on the differential activity of its enantiomers are not extensively documented in publicly available literature, research on analogous phenethylamine compounds suggests that stereochemistry plays a crucial role in their interaction with biological targets. Therefore, the ability to separate and analyze the individual enantiomers is critical for research, drug development, and quality control purposes.

This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The methodologies presented are based on established principles for the separation of structurally related chiral amines and provide a strong starting point for method development and validation.

Chiral Separation Methodologies

The successful chiral separation of this compound can be achieved using various chromatographic techniques. The choice of method will depend on the available instrumentation, desired analysis time, and the specific requirements of the application. The following sections detail protocols for HPLC, SFC, and GC.

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases (CSPs) is a powerful and versatile technique for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including primary amines.

Experimental Protocol: HPLC

A normal-phase HPLC method is proposed based on separations of analogous compounds.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Thermostatted column compartment

    • UV Detector

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Data Presentation: HPLC

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the HPLC protocol.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Separation Factor (α) \multicolumn{2}{c}{~ 1.15}

Note: Retention times and resolution are estimates based on separations of structurally similar compounds and will require optimization.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption. It is particularly well-suited for the chiral separation of polar compounds like primary amines.

Experimental Protocol: SFC

  • Instrumentation:

    • SFC system with a CO2 pump and a co-solvent pump

    • Autosampler

    • Back pressure regulator

    • UV or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Lux® Cellulose-1 or a similar polysaccharide-based CSP

    • Mobile Phase: Supercritical CO2 / Methanol with 0.2% Diethylamine (DEA) (80:20, v/v)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve the racemic this compound in methanol to a concentration of 1 mg/mL.

Data Presentation: SFC

The following table presents the expected results for the chiral separation of this compound enantiomers using the SFC protocol.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 3.2 min~ 3.9 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Separation Factor (α) \multicolumn{2}{c}{~ 1.20}

Note: These values are illustrative and should be confirmed through experimental optimization.

Gas Chromatography (GC)

Chiral GC analysis of primary amines often requires derivatization to improve volatility and chromatographic performance. Trifluoroacetylation is a common derivatization strategy.

Experimental Protocol: GC

  • Derivatization:

    • Dissolve ~1 mg of racemic this compound in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC analysis.

  • GC Conditions:

    • Instrumentation:

      • Gas chromatograph with a split/splitless injector

      • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Chiral Stationary Phase: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)

    • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

    • Detector Temperature: 280 °C

    • Injection: 1 µL, split ratio 50:1

Data Presentation: GC

The following table outlines the anticipated chromatographic data for the chiral GC separation of the trifluoroacetylated derivatives of this compound enantiomers.

ParameterEnantiomer 1 DerivativeEnantiomer 2 Derivative
Retention Time (t_R) ~ 12.5 min~ 12.9 min
Resolution (R_s) \multicolumn{2}{c}{> 1.8}
Separation Factor (α) \multicolumn{2}{c}{~ 1.03}

Note: The elution order and retention times are dependent on the specific chiral stationary phase and require experimental verification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described chiral separation techniques.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic 1-Methyl-2- phenoxyethylamine Sample Dissolve Dissolve Sample in Mobile Phase Sample->Dissolve Solvent Mobile Phase (Hexane/IPA/DEA) Solvent->Dissolve Injection Inject Sample Dissolve->Injection Column Chiral HPLC Column (e.g., Chiralcel OD-H) Injection->Column Detection UV Detection (220 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area) Chromatogram->Quantification SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Racemic 1-Methyl-2- phenoxyethylamine Sample Dissolve Dissolve Sample in Co-Solvent Sample->Dissolve CoSolvent Co-Solvent (Methanol/DEA) CoSolvent->Dissolve Injection Inject Sample Dissolve->Injection CO2 Supercritical CO2 Column Chiral SFC Column (e.g., Lux Cellulose-1) CO2->Column Injection->Column Detection UV Detection (220 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area) Chromatogram->Quantification GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Racemic 1-Methyl-2- phenoxyethylamine Sample Derivatization Derivatization with Trifluoroacetic Anhydride Sample->Derivatization Reconstitution Reconstitute in Hexane Derivatization->Reconstitution Injection Inject Derivatized Sample Reconstitution->Injection Column Chiral GC Column (e.g., Rt-βDEXsm) Injection->Column Detection FID or MS Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area) Chromatogram->Quantification

Application Notes and Protocols for 1-Methyl-2-phenoxyethylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a phenethylamine derivative with a chemical formula of C₉H₁₃NO.[1][2][3] Its structure, featuring a phenoxy group attached to a propane-2-amine backbone, makes it a versatile scaffold in medicinal chemistry. This document provides an overview of its potential applications, synthesis, and protocols for pharmacological evaluation, based on available scientific literature. While specific quantitative data for this compound is limited, the information on analogous compounds provides a strong basis for exploring its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name 1-phenoxypropan-2-amine[1]
Synonyms This compound, 2-Phenoxyisopropylamine[1]
CAS Number 35205-54-0[1]
Molecular Formula C₉H₁₃NO[1][2][3]
Molecular Weight 151.21 g/mol [1]
Predicted pKa 8.22 ± 0.10

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting the cardiovascular and nervous systems.[4]

Precursor for Cardiovascular and Antihistaminic Drugs

The phenoxyethylamine scaffold is a key component in the synthesis of certain cardiovascular drugs and antihistamines. A notable example is its relationship to the core structure of phenoxybenzamine, a non-selective α-adrenoceptor antagonist used in the management of hypertension. While not a direct precursor, the structural elements of this compound are fundamental to this class of compounds.

Potential Neuromodulatory Activity

Analogous phenethylamine compounds are known to interact with various monoaminergic receptors, including serotonin (5-HT) and dopamine (D2) receptors. Structure-activity relationship (SAR) studies on N-benzyl phenethylamine analogs have shown that substitutions can significantly increase affinity for the 5-HT2A receptor. Similarly, certain analogs of 3-OH-phenoxyethylamine exhibit high affinity for the D2 dopamine receptor. This suggests that this compound could be a promising starting point for the development of novel neuromodulatory agents.

Potential Antimicrobial Activity

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method is the reductive amination of 1-phenoxy-2-propanone.

Protocol: Reductive Amination of 1-Phenoxy-2-propanone

  • Materials:

    • 1-phenoxy-2-propanone

    • Methylamine (solution in a suitable solvent like methanol or THF)

    • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

    • Methanol (or another suitable solvent)

    • Glacial acetic acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 1-phenoxy-2-propanone (1.0 eq) in methanol in a round-bottom flask.

    • Add methylamine solution (2.0-3.0 eq) to the flask.

    • Add a few drops of glacial acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For example, in the ¹H NMR spectrum of 1-(4-(trifluoromethyl)phenoxy)propan-2-amine, characteristic peaks include a doublet for the methyl group around 1.20 ppm and signals for the aromatic protons.[4]

In Vitro Pharmacological Profiling: Radioligand Binding Assay

To evaluate the interaction of this compound with specific receptors (e.g., serotonin, dopamine, adrenergic receptors), a radioligand binding assay can be performed. This protocol is a general guideline and should be optimized for the specific receptor of interest.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from transfected HEK-293 cells)

    • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT2A receptors)

    • This compound (test compound)

    • Non-labeled competing ligand (for non-specific binding determination)

    • Assay buffer (specific to the receptor)

    • 96-well microplates

    • Scintillation vials and cocktail

    • Liquid scintillation counter

    • Glass fiber filters

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of a non-labeled competing ligand instead of the test compound.

    • For determining total binding, add only the cell membranes and the radioligand.

    • Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of this compound, the Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

  • Materials:

    • This compound

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth.

    • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

    • Add the microbial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control. The MIC value is the lowest concentration of an antibiotic at which bacterial growth is completely inhibited.[5]

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table provides a template for how such data should be structured for clear comparison. The data for analogous compounds are included for illustrative purposes.

Table 1: In Vitro Pharmacological Profile of Phenethylamine Analogs

Compound/Analog ClassReceptorAssay TypeParameterValueSource
N-benzyl phenethylamines5-HT2ABindingAffinity IncreaseUp to 300-fold
3-OH-phenoxyethylamine AnalogsDopamine D2BindingAffinityExcellent
This compound e.g., 5-HT2ABindingKi (nM)To be determined
This compound e.g., Dopamine D2BindingKi (nM)To be determined
This compound e.g., α1-adrenergicFunctionalEC₅₀ (nM)To be determined

Table 2: Antimicrobial Activity of this compound (Template)

Microbial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)To be determined
Escherichia coli (ATCC 25922)To be determined
Pseudomonas aeruginosa (ATCC 27853)To be determined
Candida albicans (ATCC 90028)To be determined

Signaling Pathways and Workflows

The potential signaling pathways for this compound are inferred from its structural similarity to other phenethylamines that target G-protein coupled receptors (GPCRs).

Potential Signaling Pathway via 5-HT2A Receptor

If this compound acts as an agonist at the 5-HT2A receptor, it would likely trigger the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MPE 1-Methyl-2- phenoxyethylamine Receptor 5-HT2A Receptor MPE->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Putative 5-HT2A receptor signaling cascade for this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_characterization Characterization Start Start: 1-phenoxy-2-propanone + Methylamine Reaction Reductive Amination (e.g., NaBH3CN, MeOH) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR ¹H & ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of cardiovascular disease, neurological disorders, and infectious diseases. The provided protocols offer a starting point for its synthesis and pharmacological evaluation. Further research is warranted to elucidate its specific biological targets, quantitative activity, and in vivo efficacy to fully realize its potential in medicinal chemistry.

References

Preparation of 1-Methyl-2-phenoxyethylamine Derivatives for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 1-Methyl-2-phenoxyethylamine derivatives. This class of compounds holds significant potential for therapeutic applications due to its structural similarity to known pharmacophores, suggesting possible interactions with a range of biological targets. These notes are intended to guide researchers in the preparation of a library of these derivatives and in conducting bioassays to evaluate their potential as inhibitors of monoamine oxidases (MAOs), ligands for serotonin receptors, and as anti-inflammatory or antimicrobial agents.

Introduction

This compound forms the core scaffold for a versatile class of compounds with potential applications in neuroscience, immunology, and infectious diseases. The structural motif, characterized by a phenoxy ring linked to a methyl-substituted ethylamine chain, allows for systematic modifications to explore structure-activity relationships (SAR). Potential biological targets for these derivatives include monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters, serotonin receptors (such as 5-HT2A) involved in mood and cognition, as well as pathways central to inflammation and microbial growth.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. The choice of method may depend on the availability of starting materials, desired scale, and the specific substitutions on the aromatic ring or the amine.

General Synthetic Pathways

Three common methods for the synthesis of the core scaffold are reductive amination, nucleophilic substitution, and the Gabriel synthesis.[1]

  • Reductive Amination: This one-pot reaction involves the reaction of a substituted 1-phenoxy-2-propanone with methylamine in the presence of a reducing agent.

  • Nucleophilic Substitution: This two-step process begins with the chlorination of a substituted 1-phenoxy-2-propanol, followed by nucleophilic displacement of the chlorine atom by methylamine.[1] This method often requires elevated temperatures and longer reaction times.[1]

  • Gabriel Synthesis: This method offers an alternative that avoids the direct use of volatile methylamine. It involves the reaction of a substituted 1-chloro-2-phenoxypropane with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[1]

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of substituted this compound derivatives starting from the corresponding substituted phenol.

Step 1: Synthesis of Substituted 1-Phenoxy-2-propanone

  • To a solution of the desired substituted phenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq).

  • Add chloroacetone (1.2 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted 1-phenoxy-2-propanone.

Step 2: Reductive Amination

  • Dissolve the substituted 1-phenoxy-2-propanone (1.0 eq) in methanol.

  • Add a solution of methylamine (in methanol or as an aqueous solution, 2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired this compound derivative.

Table 1: Hypothetical Synthesis Data for this compound Derivatives

Compound IDR1R2R3R4R5Synthesis MethodYield (%)Melting Point (°C)1H NMR (δ ppm)
1a HHHHHReductive Amination7585-877.25-7.35 (m, 2H), 6.85-6.95 (m, 3H), 4.05 (d, 2H), 3.20 (m, 1H), 2.45 (s, 3H), 1.15 (d, 3H)
1b 4-ClHHHHNucleophilic Substitution6892-947.28 (d, 2H), 6.90 (d, 2H), 4.08 (d, 2H), 3.22 (m, 1H), 2.47 (s, 3H), 1.17 (d, 3H)
1c 4-OCH3HHHHGabriel Synthesis7278-806.85-6.95 (m, 4H), 4.02 (d, 2H), 3.78 (s, 3H), 3.18 (m, 1H), 2.44 (s, 3H), 1.14 (d, 3H)
1d 2-NO2HHHHReductive Amination55110-1127.85 (d, 1H), 7.50 (t, 1H), 7.10 (t, 1H), 7.00 (d, 1H), 4.25 (d, 2H), 3.30 (m, 1H), 2.50 (s, 3H), 1.20 (d, 3H)

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.

Bioassays for this compound Derivatives

The synthesized derivatives can be screened for a variety of biological activities. Detailed protocols for selected bioassays are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential of the synthesized derivatives against MAO-A and MAO-B enzymes.

Principle: The assay measures the activity of MAO enzymes by monitoring the oxidation of a substrate, which results in a detectable product. The inhibitory effect of the test compounds is determined by measuring the reduction in product formation.

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine or Amplex® Red reagent)

    • Horseradish peroxidase (HRP) (if using Amplex® Red)

    • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

    • In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound or control.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the MAO substrate (and HRP if required).

    • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a graph of percentage inhibition versus compound concentration.

Table 2: Hypothetical MAO-A and MAO-B Inhibitory Activity of this compound Derivatives

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1a 15.28.51.79
1b 5.812.10.48
1c 25.63.28.0
1d 1.228.40.04
Clorgyline 0.0085.40.0015
Selegiline 3.20.015213.3

Note: This table presents hypothetical data for illustrative purposes.

Serotonin Receptor (5-HT2A) Binding Assay

Objective: To determine the binding affinity of the synthesized derivatives to the 5-HT2A receptor.

Principle: This assay uses a radiolabeled ligand that specifically binds to the 5-HT2A receptor. The ability of the test compounds to displace the radioligand from the receptor is measured, providing an indication of their binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Reagents and Materials:

    • Cell membranes expressing human 5-HT2A receptors

    • Radioligand (e.g., [³H]Ketanserin)

    • Non-specific binding control (e.g., Mianserin)

    • Test compounds dissolved in DMSO

    • Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.

    • Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Table 3: Serotonin Receptor Affinities of Structurally Related Phenalkylamine Analogues

CompoundStructure5-HT Receptor Affinity (pA2)
Phenethylamine5.12
Phenylisopropylamine5.21
2-Methoxyphenethylamine5.51
3-Methoxyphenethylamine5.49
4-Methoxyphenethylamine5.18
2,5-Dimethoxyphenethylamine6.40

Data adapted from Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 22(4), 428-432.[2]

Anti-inflammatory Activity Assay

Objective: To evaluate the anti-inflammatory potential of the synthesized derivatives.

Principle: The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. Carrageenan injection induces a local inflammation, and the reduction in paw swelling by the test compound is measured.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Wistar or Sprague-Dawley rats (150-200 g).

  • Reagents and Materials:

    • Carrageenan (1% w/v in saline)

    • Standard drug (e.g., Indomethacin or Diclofenac sodium)

    • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Pletysmometer

  • Procedure:

    • Divide the animals into groups (control, standard, and test groups).

    • Administer the test compounds or standard drug orally or intraperitoneally. The control group receives only the vehicle.

    • After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Table 4: Hypothetical Anti-inflammatory Activity of this compound Derivatives

Compound IDDose (mg/kg)% Inhibition of Paw Edema at 3h
1a 2035.2
1b 2052.8
1c 2028.1
1d 2065.5
Indomethacin 1072.4

Note: This table presents hypothetical data for illustrative purposes.

Antimicrobial Activity Assay

Objective: To determine the antimicrobial efficacy of the synthesized derivatives against various bacterial and fungal strains.

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique to determine the MIC.

Experimental Protocol: Broth Microdilution Method

  • Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Reagents and Materials:

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Test compounds dissolved in DMSO

    • 96-well microtiter plates

    • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Procedure:

    • Perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 5: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDS. aureusE. coliC. albicans
1a 64>128128
1b 163264
1c >128>128>128
1d 81632
Ciprofloxacin 0.50.25-
Fluconazole --2

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Start Start Phenol Phenol Start->Phenol Step1 Synthesis of 1-Phenoxy-2-propanone Phenol->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 Propanone 1-Phenoxy-2-propanone Step1->Propanone Step2 Reductive Amination Propanone->Step2 Methylamine Methylamine Methylamine->Step2 ReducingAgent Reducing Agent ReducingAgent->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct This compound Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

MAO_Signaling cluster_mao Monoamine Oxidase (MAO) Signaling Pathway Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Substrate OxidativeDeamination Oxidative Deamination MAO->OxidativeDeamination Derivative This compound Derivative (Inhibitor) Derivative->MAO Inhibits SynapticConcentration Increased Synaptic Concentration of Monoamines Derivative->SynapticConcentration Metabolites Inactive Metabolites + Aldehyde + H2O2 OxidativeDeamination->Metabolites

Caption: Simplified signaling pathway of Monoamine Oxidase and its inhibition.

SHT2A_Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Gq Gq Protein Receptor->Gq Activates Derivative This compound Derivative (Ligand) Derivative->Receptor Binds to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ Release IP3->Ca CellularResponse Cellular Response PKC->CellularResponse Ca->CellularResponse

Caption: Overview of the 5-HT2A receptor signaling cascade.

References

Application Notes and Protocols: 1-Methyl-2-phenoxyethylamine as a Precursor for Antihistaminics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methyl-2-phenoxyethylamine, a key precursor in the synthesis of various pharmaceutical agents, with a particular focus on its application in the development of antihistaminics. This document outlines its chemical properties, synthesis protocols, and a representative protocol for its conversion into a potential H1 receptor antagonist.

Introduction

This compound, also known as 1-phenoxy-2-propanamine, is a primary amine that serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a phenoxy group and a chiral aminopropane backbone, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Notably, it is recognized as a precursor for the development of cardiovascular agents and antihistaminics.[1][2] Antihistamines are a class of drugs that inhibit the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

PropertyValueReference
IUPAC Name 1-phenoxypropan-2-amine[1]
Synonyms This compound, 2-Phenoxyisopropylamine[1]
CAS Number 35205-54-0[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Liquid
Boiling Point 117-120 °C at 3 mmHg
pKa 9.3 (predicted)

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Protocol 1: Reductive Amination of 1-Phenoxy-2-propanone

This is a common and efficient method for the synthesis of this compound.

Reaction Scheme:

Materials:

  • 1-Phenoxy-2-propanone

  • Methylamine (solution in a suitable solvent, e.g., methanol or THF)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or other suitable solvent)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-phenoxy-2-propanone (1 equivalent) in methanol.

  • Add a solution of methylamine (1.5-2.0 equivalents) to the flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Add glacial acetic acid dropwise to maintain the pH between 6 and 7.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution until the pH is >9.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Expected Yield: 70-85%

Protocol 2: Gabriel Synthesis

This method is an alternative to reductive amination and is particularly useful when avoiding the direct use of volatile methylamine is desired.

Reaction Scheme:

  • C₆H₅OCH₂CH(CH₃)Cl + K-Phthalimide --> N-(1-methyl-2-phenoxyethyl)phthalimide

  • N-(1-methyl-2-phenoxyethyl)phthalimide + N₂H₄ --> this compound + Phthalhydrazide

Materials:

  • 1-Chloro-2-phenoxypropane

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

  • Step 1: Phthalimide Alkylation

    • In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in DMF.

    • Add 1-chloro-2-phenoxypropane (1 equivalent) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Filter the precipitated N-(1-methyl-2-phenoxyethyl)phthalimide, wash with water, and dry.

  • Step 2: Hydrazinolysis

    • Suspend the dried N-(1-methyl-2-phenoxyethyl)phthalimide in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 4-6 hours.

    • A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Treat the residue with a concentrated NaOH solution to liberate the free amine.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.

    • Purify by vacuum distillation.

Expected Yield: 65-80%

Application in Antihistamine Synthesis: A Representative Protocol

While direct synthesis of a commercially available antihistamine from this compound is not extensively documented in readily available literature, a plausible and representative synthetic route involves the N-alkylation of the precursor with a suitable heterocyclic halide. This is a common strategy in the synthesis of many H1 antagonists.

Here, we propose the synthesis of a hypothetical antihistamine, N-((1-methyl-2-phenoxyethyl)pyridin-2-amine , which incorporates the core structure of the precursor and a 2-aminopyridine moiety found in some antihistamines.

Reaction Scheme:

Experimental Protocol: Synthesis of N-((1-methyl-2-phenoxyethyl)pyridin-2-amine)

Materials:

  • This compound

  • 2-Chloropyridine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene (anhydrous)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 equivalents) and XPhos (0.04 equivalents).

  • Add anhydrous toluene to the flask.

  • Add this compound (1.2 equivalents), 2-chloropyridine (1 equivalent), and sodium tert-butoxide (1.4 equivalents).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data (Hypothetical):

ParameterValue
Yield 75%
Purity (HPLC) >98%
¹H NMR Consistent with the proposed structure
Mass Spec (m/z) [M+H]⁺ calculated: 229.13, Found: 229.15

Histamine H1 Receptor Signaling Pathway

Antihistamines derived from this compound are expected to act as antagonists or inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of these antagonists prevents the downstream signaling cascade initiated by histamine.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Antihistamine Antihistamine (e.g., Derivative of This compound) Antihistamine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Response Leads to PKC->Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition.

Experimental Workflow for Antihistamine Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and preliminary evaluation of a novel antihistamine candidate derived from this compound.

workflow start Start: This compound synthesis N-Alkylation with Heterocyclic Halide start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization in_vitro In Vitro H1 Receptor Binding Assay characterization->in_vitro in_vivo In Vivo Models of Allergic Response in_vitro->in_vivo Active Compounds end Lead Candidate in_vivo->end

Caption: Drug Discovery Workflow for Novel Antihistamines.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of potential antihistaminic compounds. The protocols provided herein for its synthesis offer reliable methods for obtaining this key intermediate. The representative protocol for the synthesis of an N-aryl derivative demonstrates a plausible pathway to novel H1 receptor antagonists. Further derivatization and optimization, guided by the outlined workflow, can lead to the discovery of new and effective treatments for allergic conditions. The provided diagrams of the H1 receptor signaling pathway and the drug discovery workflow serve as essential conceptual frameworks for researchers in the field.

References

Application of 1-Methyl-2-phenoxyethylamine in Cardiovascular Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine is a phenethylamine derivative with a structural backbone that is present in various pharmacologically active compounds. Its chemical architecture, featuring a phenoxy moiety linked to a methyl-substituted ethylamine chain, suggests potential interactions with biological targets central to cardiovascular regulation, particularly adrenergic and serotonergic receptors. While direct and extensive research on the cardiovascular effects of this compound is not widely published, its analogy to known cardiovascular drugs, such as the α-adrenergic antagonist phenoxybenzamine and the β-adrenergic agonist isoxsuprine, provides a strong rationale for its investigation as a potential scaffold or lead compound in cardiovascular drug design.

These application notes provide a comprehensive framework for the systematic evaluation of this compound and its derivatives as potential cardiovascular drug candidates. The following sections detail the theoretical basis for its investigation, protocols for key in vitro and in vivo experiments, and templates for data presentation.

Theoretical Framework and Rationale

The phenethylamine scaffold is a well-established pharmacophore that interacts with a variety of G-protein coupled receptors (GPCRs), including adrenergic and serotonin receptors, which are critical regulators of cardiovascular function. The addition of a phenoxy group and a methyl group to the ethylamine chain can significantly modulate the compound's affinity, selectivity, and intrinsic activity at these receptors.

  • Adrenergic Receptor Interaction: The sympathetic nervous system, through the release of catecholamines that act on adrenergic receptors, plays a pivotal role in regulating heart rate, cardiac contractility, and vascular tone.[1][2][3] The structural similarity of this compound to adrenergic ligands suggests it may act as an agonist or antagonist at α- or β-adrenergic receptors, thereby influencing blood pressure and cardiac output.

  • Serotonin Receptor Interaction: Serotonin (5-HT) receptors are also expressed in the cardiovascular system and are involved in the regulation of vascular tone, heart rate, and cardiac development.[4][5][6] Certain phenethylamine derivatives have been shown to possess affinity for 5-HT receptors, indicating a potential mechanism by which this compound could exert cardiovascular effects.[2]

Data Presentation

Due to the limited availability of public data for this compound, the following tables are provided as templates for researchers to systematically record and compare their experimental findings.

Table 1: In Vitro Receptor Binding Affinity

Receptor SubtypeRadioligandTest Compound Concentration RangeKi (nM) ± SEMn
Adrenergic
α1A[³H]-Prazosin
α1B[³H]-Prazosin
α1D[³H]-Prazosin
α2A[³H]-Rauwolscine
α2B[³H]-Rauwolscine
α2C[³H]-Rauwolscine
β1[³H]-CGP-12177
β2[³H]-ICI-118,551
Serotonin
5-HT1A[³H]-8-OH-DPAT
5-HT2A[³H]-Ketanserin
5-HT2B[³H]-LSD
5-HT7[³H]-LSD

Table 2: In Vitro Functional Activity

AssayReceptor/TissueAgonist/AntagonistEC50/IC50 (nM) ± SEMEmax/Inhibition (%) ± SEMn
Aortic Ring Relaxation Rat Thoracic AortaAgonist
(Phenylephrine pre-contracted)Antagonist (vs. Isoproterenol)
Cardiac Contractility Isolated Papillary MuscleAgonist
(Force of Contraction)Antagonist (vs. Isoproterenol)
Heart Rate Isolated AtriaAgonist
(Spontaneous Beating Rate)Antagonist (vs. Isoproterenol)

Table 3: In Vivo Cardiovascular Effects in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)RouteChange in Mean Arterial Pressure (mmHg) ± SEMChange in Heart Rate (bpm) ± SEMn
Vehicle Control-i.v. / p.o.
This compoundi.v. / p.o.
This compoundi.v. / p.o.
This compoundi.v. / p.o.
Positive Control (e.g., Prazosin)i.v. / p.o.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cardiovascular pharmacology of this compound.

Protocol 1: In Vitro Aortic Ring Vasodilation Assay

This assay assesses the direct effect of the test compound on vascular tone.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound

  • Organ bath system with force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Aorta Dissection: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissecting microscope, remove adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with 60 mM KCl. After washing, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (1 µM). A relaxation of >70% indicates intact endothelium.

  • Compound Testing:

    • Vasodilation: After washing and re-contracting with phenylephrine, add cumulative concentrations of this compound to assess its relaxant effect.

    • Antagonism: To test for antagonistic effects, pre-incubate the rings with this compound for 20-30 minutes before constructing a concentration-response curve to a known vasodilator (e.g., isoproterenol).

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate EC50 or IC50 values.

Aortic_Ring_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Aorta_Dissection Aorta Dissection Ring_Preparation Ring Preparation Aorta_Dissection->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Check Viability Check (KCl, PE, ACh) Equilibration->Viability_Check Compound_Addition Cumulative Addition of This compound Viability_Check->Compound_Addition Data_Recording Record Tension Changes Compound_Addition->Data_Recording Calculate_Relaxation Calculate % Relaxation Data_Recording->Calculate_Relaxation Determine_EC50 Determine EC50/IC50 Calculate_Relaxation->Determine_EC50

Workflow for the in vitro aortic ring vasodilation assay.
Protocol 2: Isolated Langendorff Perfused Heart Assay

This ex vivo model allows for the assessment of direct cardiac effects (inotropic and chronotropic) independent of systemic neural and hormonal influences.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Langendorff apparatus (including perfusion pump, water-jacketed tubing, and heart chamber)

  • Intraventricular balloon catheter and pressure transducer

  • ECG electrodes

  • This compound

  • Isoproterenol (positive control)

Procedure:

  • Heart Excision: Anesthetize the rat and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Mount the heart on the Langendorff apparatus via aortic cannulation. Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

  • Equilibration: Allow the heart to stabilize for 20-30 minutes.

  • Measurement Setup: Insert a water-filled balloon into the left ventricle to measure isovolumetric pressure. Attach ECG electrodes to record heart rate.

  • Baseline Recording: Record baseline left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow for at least 15 minutes.

  • Compound Administration: Infuse this compound at increasing concentrations into the perfusion solution. Record the steady-state response at each concentration.

  • Positive Control: After a washout period, infuse isoproterenol to confirm the responsiveness of the preparation.

  • Data Analysis: Analyze changes in LVDP (inotropic effect) and HR (chronotropic effect) from baseline.

Langendorff_Workflow cluster_setup Heart Preparation & Setup cluster_protocol Experimental Protocol cluster_data Data Analysis Heart_Excision Heart Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Equilibration Stabilization Period Cannulation->Equilibration Measurement_Setup Insert LV Balloon & ECG Equilibration->Measurement_Setup Baseline Record Baseline (LVDP, HR, Flow) Measurement_Setup->Baseline Compound_Infusion Infuse this compound (Cumulative Doses) Baseline->Compound_Infusion Record_Response Record Steady-State Response Compound_Infusion->Record_Response Washout Washout Period Record_Response->Washout Positive_Control Infuse Positive Control (e.g., Isoproterenol) Washout->Positive_Control Analyze_LVDP Analyze Change in LVDP (Inotropic Effect) Positive_Control->Analyze_LVDP Analyze_HR Analyze Change in HR (Chronotropic Effect) Positive_Control->Analyze_HR

Protocol for the isolated Langendorff perfused heart assay.
Protocol 3: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo model is essential for evaluating the overall cardiovascular effect of the test compound in a hypertensive state.[7][8][9]

Materials:

  • Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)

  • Non-invasive tail-cuff system for blood pressure measurement or telemetry system

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., prazosin for α-blockade)

Procedure:

  • Acclimatization: Acclimate the SHR to the restraint and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • Baseline Measurement: Measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, oral gavage).

  • Post-Dose Monitoring: Measure blood pressure and heart rate at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes) to determine the onset, magnitude, and duration of the effect.

  • Dose-Response: Use different groups of animals to test a range of doses to establish a dose-response relationship.

  • Data Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each group. Compare the effects of the test compound to the vehicle control.

Potential Signaling Pathways

Based on the pharmacology of related phenylethylamines, this compound could potentially modulate the following cardiovascular signaling pathways:

Signaling_Pathways cluster_adrenergic Adrenergic Signaling cluster_serotonergic Serotonergic Signaling Compound_A This compound AR Adrenergic Receptors (α or β) Compound_A->AR G_Protein_A G-Protein AR->G_Protein_A Effector_A Adenylyl Cyclase / Phospholipase C G_Protein_A->Effector_A Second_Messenger_A cAMP / IP3, DAG Effector_A->Second_Messenger_A Kinase_A PKA / PKC Second_Messenger_A->Kinase_A Cellular_Response_A ↑/↓ Heart Rate ↑/↓ Contractility Vasoconstriction/Vasodilation Kinase_A->Cellular_Response_A Compound_S This compound SR Serotonin Receptors (e.g., 5-HT2A) Compound_S->SR G_Protein_S Gq/11 SR->G_Protein_S Effector_S Phospholipase C G_Protein_S->Effector_S Second_Messenger_S IP3, DAG Effector_S->Second_Messenger_S Kinase_S PKC Second_Messenger_S->Kinase_S Cellular_Response_S Vasoconstriction Kinase_S->Cellular_Response_S

Potential signaling pathways for this compound.

Conclusion

This compound represents an intriguing chemical entity for cardiovascular drug discovery due to its structural relationship to known vasoactive and cardioactive compounds. The experimental protocols and data presentation frameworks provided in these application notes offer a systematic approach for researchers to elucidate its pharmacological profile. A thorough investigation of its effects on adrenergic and serotonin receptors, both in vitro and in vivo, will be crucial in determining its potential as a novel therapeutic agent for cardiovascular diseases.

References

Application Notes and Protocols for the Asymmetric Synthesis Involving 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-Methyl-2-phenoxyethylamine, with a focus on obtaining enantiomerically pure forms. This chiral amine is a valuable building block in medicinal chemistry, notably as a precursor to the selective norepinephrine reuptake inhibitor, atomoxetine. This document outlines protocols for racemic synthesis, classical chiral resolution, and discusses modern asymmetric synthesis strategies.

Racemic Synthesis of this compound

The most common and straightforward approach to this compound is through a two-step process: Williamson ether synthesis to form the ketone precursor, followed by reductive amination.

Step 1: Synthesis of 1-Phenoxy-2-propanone

This initial step involves the reaction of phenol with chloroacetone to form the key intermediate, 1-phenoxy-2-propanone.

Experimental Protocol: Williamson Ether Synthesis

  • Materials: Phenol, chloroacetone, potassium carbonate (K₂CO₃), potassium iodide (KI), acetone.

  • Procedure:

    • To a solution of phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetone (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-phenoxy-2-propanone.

    • The crude product can be purified by vacuum distillation.

Step 2: Reductive Amination

The resulting 1-phenoxy-2-propanone is then converted to racemic this compound via reductive amination with methylamine. A green and efficient one-pot protocol using sodium borohydride in glycerol is presented below.[1]

Experimental Protocol: Reductive Amination

  • Materials: 1-Phenoxy-2-propanone, methylamine solution (e.g., 40% in H₂O), sodium borohydride (NaBH₄), glycerol.

  • Procedure:

    • In a round-bottom flask, dissolve 1-phenoxy-2-propanone (1.0 eq) in glycerol.

    • Add methylamine solution (1.5 eq) to the flask and stir the mixture at 70 °C for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to room temperature.

    • Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 30 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound. The product can be further purified by distillation.

Chiral Resolution of Racemic this compound

Classical resolution via diastereomeric salt formation is a robust and widely used method to separate the enantiomers of this compound. Tartaric acid and its derivatives are common resolving agents for this purpose. The data presented is for the resolution of N-methylamphetamine, a close structural analog, which serves as a strong representative example.[2]

Experimental Protocol: Chiral Resolution with O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)

  • Materials: Racemic this compound, O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), methanol.

  • Procedure:

    • Dissolve the racemic this compound (1.0 eq) in methanol.

    • In a separate flask, dissolve DBTA (0.25 to 0.5 eq) in methanol.

    • Add the DBTA solution to the amine solution and stir.

    • Allow the solution to stand at room temperature for crystallization to occur. The less soluble diastereomeric salt will precipitate out of the solution.

    • Filter the crystals and wash with a small amount of cold methanol. This collected solid is the diastereomerically enriched salt.

    • To recover the enantiomerically enriched amine, dissolve the crystalline salt in water and basify with an aqueous solution of sodium hydroxide until the pH is >10.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ether).

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield the enantiomerically enriched this compound.

    • The mother liquor from the crystallization contains the other enantiomer, which can be recovered by a similar work-up.

Quantitative Data for Chiral Resolution

The following table summarizes representative data for the chiral resolution of a racemic amine analogous to this compound using tartaric acid derivatives. The resolution efficiency is highly dependent on the molar ratio of the resolving agent.

Resolving AgentMolar Ratio (Amine:Acid)Enantiomeric Excess (ee) of Extracted Amine (%)Yield of Extracted Amine (%)Enantiomeric Excess (ee) of Raffinate Amine (%)Yield of Raffinate Amine (%)Reference
DBTA0.2583458242[2]
DPTTA0.25>80->80-[2]

DBTA: O,O'-dibenzoyl-(2R,3R)-tartaric acid DPTTA: O,O'-di-p-toluoyl-(2R,3R)-tartaric acid Data is for the resolution of N-methylamphetamine.

Application Notes on Asymmetric Synthesis Strategies

While classical resolution is effective, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Modern asymmetric synthesis methods offer direct routes to enantiomerically enriched amines, bypassing the need for resolution.

Asymmetric Reductive Amination

Direct catalytic asymmetric reductive amination (ARA) of the precursor ketone, 1-phenoxy-2-propanone, is a highly attractive strategy. This involves the in-situ formation of an imine with methylamine, which is then asymmetrically reduced. Chiral catalysts, often based on transition metals like iridium or ruthenium with chiral phosphine ligands, can achieve high enantioselectivities. This approach is atom-economical and can provide high yields of the desired enantiomer.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of the pre-formed N-arylimine of 1-phenoxy-2-propanone offers another powerful route. This method typically employs a chiral catalyst (e.g., a Noyori-type Ru-complex) and a hydrogen donor like isopropanol or formic acid. ATH reactions are often operationally simple and can be performed under mild conditions, affording high yields and excellent enantiomeric excesses.

Visualizations

Racemic_Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination Phenol Phenol K2CO3_KI K2CO3, KI Acetone, Reflux Phenol->K2CO3_KI Chloroacetone Chloroacetone Chloroacetone->K2CO3_KI Propanone 1-Phenoxy-2-propanone K2CO3_KI->Propanone Methylamine Methylamine Reductive_Amination 1. Glycerol, 70°C 2. NaBH4 Methylamine->Reductive_Amination Racemic_Amine Racemic 1-Methyl-2- phenoxyethylamine Reductive_Amination->Racemic_Amine Propanone_ref->Reductive_Amination

Caption: Workflow for the racemic synthesis of this compound.

Chiral_Resolution_Workflow Racemic_Amine Racemic Amine ((R/S)-Amine) Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-DBTA) Resolving_Agent->Salt_Formation Solvent Solvent (e.g., Methanol) Solvent->Salt_Formation Salt_Mixture Mixture of Diastereomeric Salts ((R)-Amine)-(+)-DBTA ((S)-Amine)-(+)-DBTA Salt_Formation->Salt_Mixture Crystallization Fractional Crystallization Salt_Mixture->Crystallization Crystals Less Soluble Diastereomeric Salt (Crystals) Crystallization->Crystals Mother_Liquor More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->Mother_Liquor Liberation_Crystals Liberation of Amine (Base) Crystals->Liberation_Crystals Liberation_Liquor Liberation of Amine (Base) Mother_Liquor->Liberation_Liquor Enantiomer_1 Enantiomer 1 Liberation_Crystals->Enantiomer_1 Enantiomer_2 Enantiomer 2 Liberation_Liquor->Enantiomer_2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

References

Application Notes and Protocols for N-Alkylation of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are pivotal scaffolds in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] 1-Methyl-2-phenoxyethylamine is a valuable primary amine building block, and its N-alkylation provides access to a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery. This document provides detailed protocols for two robust and widely used methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides .

Reductive Amination is a versatile, one-pot procedure involving the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[1][2] This method is favored for its efficiency, broad substrate scope, and the use of mild reducing agents.[1][3]

Direct Alkylation with Alkyl Halides is a classic SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide.[4] While straightforward, this method requires careful control of reaction conditions to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[5]

Data Summary

The following table summarizes representative quantitative data for the N-alkylation of this compound using the protocols detailed below. The data presented here is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Method Alkylating Agent Product Yield (%) Purity (%) (by LC-MS)
Reductive AminationCyclohexanoneN-(1-Methyl-2-phenoxyethyl)cyclohexanamine85>98
Reductive AminationBenzaldehydeN-Benzyl-1-methyl-2-phenoxyethylamine82>97
Direct AlkylationBenzyl BromideN-Benzyl-1-methyl-2-phenoxyethylamine75>95
Direct AlkylationEthyl IodideN-Ethyl-1-methyl-2-phenoxyethylamine70>95

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1][3]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., cyclohexanone, benzaldehyde) (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[1]

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine This compound in DCM/DCE imine_formation Imine Formation (RT, 30-60 min) amine->imine_formation carbonyl Aldehyde/Ketone carbonyl->imine_formation reduction Reduction (Add NaBH(OAc)₃) imine_formation->reduction In situ stir Stir at RT (2-16h) reduction->stir quench Quench with Sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for one-pot reductive amination.

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound with an alkyl halide in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).[5]

  • Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred suspension at room temperature.[1]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 4-24 hours.[5] Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[1]

  • After completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts.[1][5]

  • If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.[5]

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated secondary amine.[1]

Direct_Alkylation_Workflow Direct Alkylation Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine_base This compound + Base (K₂CO₃/DIPEA) in ACN/DMF add_halide Add Alkyl Halide amine_base->add_halide heat Stir at RT or Heat (4-24h) add_halide->heat filter_concentrate Filter / Concentrate heat->filter_concentrate wash Aqueous Wash (NaHCO₃, Brine) filter_concentrate->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for direct N-alkylation with alkyl halides.

Signaling Pathway Considerations

The N-alkylated derivatives of this compound are often synthesized for evaluation as potential modulators of various biological targets. Depending on the nature of the alkyl substituent, these compounds may interact with a range of receptors and enzymes. For instance, many phenethylamine derivatives are known to interact with adrenergic, dopaminergic, and serotonergic receptors in the central nervous system. The synthesized compounds would typically be screened in a panel of in vitro binding and functional assays to determine their pharmacological profile.

Signaling_Pathway_Logic Drug Discovery Logic cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_targets Potential Targets start 1-Methyl-2- phenoxyethylamine alkylation N-Alkylation (Protocols 1 & 2) start->alkylation library Library of N-Alkylated Derivatives alkylation->library invitro In Vitro Assays (Binding, Functional) library->invitro sar SAR Analysis invitro->sar gpcr GPCRs (Adrenergic, Dopaminergic, Serotonergic) invitro->gpcr enzymes Enzymes (MAOs, Transporters) invitro->enzymes lead Lead Compound Identification sar->lead lead->alkylation Optimization

Caption: Logical workflow for synthesis and screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Methyl-2-phenoxyethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-2-phenoxyethylamine. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key synthesis steps are provided.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Reductive Amination

  • Question: My reductive amination of 1-phenoxy-2-propanone is resulting in a low yield. What are the potential causes and how can I improve it?

    • Answer: Low yields in this reaction can stem from several factors. A primary concern is the incomplete formation of the imine intermediate before reduction. To favor imine formation, ensure the reaction is run at a slightly acidic pH, typically between 6 and 7. The choice of reducing agent is also critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective than sodium borohydride (NaBH₄) for one-pot reactions because they are less likely to reduce the starting ketone.[1][2][3] If using NaBH₄, it is best to perform the reaction in two steps: allow the imine to form completely before adding the reducing agent.[3] Additionally, ensure your reagents, particularly the methylamine and solvent, are of high purity and anhydrous, as water can inhibit the reaction.

  • Question: I am observing a significant amount of 1-phenoxy-2-propanol as a byproduct. How can this be minimized?

    • Answer: The formation of the alcohol byproduct indicates that the reduction of the starting ketone is competing with the reduction of the imine. This is a common issue when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot synthesis.[3] To mitigate this, switch to a milder and more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the protonated imine (iminium ion) over the ketone.[1][2]

Nucleophilic Substitution

  • Question: The reaction between 1-chloro-2-phenoxypropane and methylamine is slow and gives a poor yield. What reaction conditions can be optimized?

    • Answer: This is a nucleophilic substitution reaction (Sɴ2), and its rate is influenced by several factors.[4] Ensure you are using a polar aprotic solvent, such as ethanol or THF, to facilitate the reaction.[5] The reaction often requires elevated temperatures, typically in the range of 80-100°C, and extended reaction times to proceed to completion.[5] Using a sealed reaction vessel can help maintain the concentration of the volatile methylamine and prevent its escape, especially at higher temperatures.[6]

Gabriel Synthesis

  • Question: I am having trouble with the initial reaction between potassium phthalimide and 1-chloro-2-phenoxypropane in my Gabriel synthesis. What could be the issue?

    • Answer: The first step of the Gabriel synthesis is an Sɴ2 reaction.[7][8] Common issues include poor reactivity of the alkyl halide or problems with the phthalimide salt. Ensure the 1-chloro-2-phenoxypropane is pure. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures (e.g., 90°C).[9] If the reaction is still not proceeding, the potassium phthalimide may be of poor quality; it can degrade over time.[9] Consider using freshly prepared or newly purchased potassium phthalimide.

  • Question: The final hydrazinolysis step to release the primary amine is messy and the product is difficult to isolate. Are there any tips for this step?

    • Answer: The workup after hydrazinolysis can be challenging due to the formation of the phthalhydrazide precipitate.[7][10] After reacting the N-alkylphthalimide with hydrazine hydrate in a solvent like ethanol, the mixture can be acidified, which helps to precipitate the phthalhydrazide while keeping the desired amine product in the aqueous solution as its salt.[11] After filtering off the precipitate, the filtrate can be made basic to liberate the free amine, which can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic routes to produce this compound?

    • Answer: The three primary methods for synthesizing this compound are:

      • Reductive Amination: This involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine, which is then reduced to the final amine product.[5]

      • Nucleophilic Substitution: This pathway uses 1-chloro-2-phenoxypropane as a starting material, which undergoes a nucleophilic displacement reaction with methylamine.[5]

      • Gabriel Synthesis: This multi-step method involves the reaction of potassium phthalimide with 1-chloro-2-phenoxypropane, followed by hydrazinolysis to release the primary amine. This route is particularly useful for avoiding over-alkylation.[7][8]

  • Question: Which reducing agent is best for the reductive amination synthesis of this compound?

    • Answer: For a one-pot reductive amination, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred. They are selective for the iminium ion over the ketone, which minimizes the formation of the alcohol byproduct.[1][2] While sodium borohydride (NaBH₄) is a more cost-effective option, it is less selective and may require a two-step procedure where the imine is formed first, followed by the addition of the reducing agent to achieve higher yields.[1][3]

  • Question: How can I purify the final product?

    • Answer: Purification of this compound can be achieved through several methods. If the product is crystalline, recrystallization can be an effective technique. For liquid products or to remove closely related impurities, column chromatography is a standard method.[12][13] When using silica gel chromatography for amines, it is often beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent peak tailing.[14]

  • Question: What are some common impurities I might see in my final product?

    • Answer: Depending on the synthesis route, common impurities could include: unreacted starting materials (e.g., 1-phenoxy-2-propanone or 1-chloro-2-phenoxypropane), the corresponding alcohol (1-phenoxy-2-propanol) from the reduction of the ketone in the reductive amination pathway, or byproducts from side reactions. In the case of nucleophilic substitution, over-alkylation could potentially lead to the formation of the tertiary amine, although this is less common with primary amines.

Data Presentation

The following tables summarize quantitative data for the different synthesis routes of this compound.

Table 1: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsTypical SolventsTemperature (°C)Reported Yield
Reductive Amination1-Phenoxy-2-propanone, MethylamineNaBH₃CN or NaBH(OAc)₃Methanol, THFRoom TemperatureGood to Excellent
Nucleophilic Substitution1-Chloro-2-phenoxypropane, Methylamine-Ethanol, THF80 - 100Moderate to Good
Gabriel Synthesis1-Chloro-2-phenoxypropane, Potassium PhthalimideHydrazine HydrateDMF, then Ethanol90, then RefluxGood

Table 2: Reductive Amination - Effect of Reducing Agent

Reducing AgentProcedureKey AdvantagesKey DisadvantagesTypical Yield Range
Sodium Borohydride (NaBH₄) Two-step recommendedCost-effective, readily availableReduces starting ketone, lower yield in one-pot40-60% (one-pot)
Sodium Cyanoborohydride (NaBH₃CN) One-potHigh selectivity for iminium ionToxic (cyanide byproduct)70-90%
Sodium Triacetoxyborohydride (NaBH(OAc)₃) One-potHigh selectivity, mild, less toxic than NaBH₃CNMore expensive, moisture sensitive80-95%

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride

  • Imine Formation: In a round-bottom flask, dissolve 1-phenoxy-2-propanone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a solution of methylamine (1.5 eq) in THF or as an aqueous solution.

  • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains at room temperature.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient with 1% triethylamine) to yield pure this compound.

Protocol 2: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a sealed pressure vessel, combine 1-chloro-2-phenoxypropane (1.0 eq) and a solution of methylamine (at least 3.0 eq) in ethanol.

  • Reaction: Heat the sealed vessel to 80-100°C and stir for 12-24 hours.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Dissolve the residue in DCM and wash with water.

  • Make the aqueous layer basic with NaOH and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purification: Purify by column chromatography or distillation under reduced pressure.

Protocol 3: Synthesis via Gabriel Synthesis

  • N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Add 1-chloro-2-phenoxypropane (1.0 eq) to the suspension.

  • Heat the mixture to 90°C and stir overnight.

  • Work-up (Alkylation): Cool the reaction mixture to room temperature and pour it into water. The N-alkylated phthalimide will precipitate. Filter the solid, wash with water, and dry.

  • Hydrazinolysis: Suspend the N-(1-methyl-2-phenoxyethyl)phthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Work-up (Amine Liberation): Cool the mixture to room temperature and add dilute HCl.

  • Filter off the phthalhydrazide precipitate.

  • Make the filtrate basic with a concentrated NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purification: Purify by column chromatography or distillation.

Mandatory Visualization

Synthesis_Workflow cluster_reductive Reductive Amination cluster_substitution Nucleophilic Substitution cluster_gabriel Gabriel Synthesis start1 1-Phenoxy-2-propanone + Methylamine imine Imine Formation start1->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product This compound reduction->product start2 1-Chloro-2-phenoxypropane + Methylamine sn2 Sɴ2 Reaction start2->sn2 sn2->product start3 1-Chloro-2-phenoxypropane + K-Phthalimide alkylation N-Alkylation start3->alkylation hydrazinolysis Hydrazinolysis alkylation->hydrazinolysis hydrazinolysis->product

Caption: Comparative workflow of the main synthesis routes for this compound.

Troubleshooting_Reductive_Amination cluster_reductant Reducing Agent Issues cluster_ph pH Issues cluster_reagents Reagent Issues start Low Yield in Reductive Amination? check_reductant Check Reducing Agent start->check_reductant check_ph Check Reaction pH start->check_ph check_reagents Check Reagent Purity/Anhydrous Conditions start->check_reagents is_nabh4 Using NaBH₄ in one pot? check_reductant->is_nabh4 ph_value Is pH between 6-7? check_ph->ph_value is_dry Are solvents/reagents anhydrous? check_reagents->is_dry switch_reductant Switch to NaBH(OAc)₃ or NaBH₃CN is_nabh4->switch_reductant Yes two_step Use two-step procedure: 1. Form imine 2. Add NaBH₄ is_nabh4->two_step Yes end Improved Yield switch_reductant->end Optimized two_step->end Optimized adjust_ph Adjust pH with acetic acid ph_value->adjust_ph No adjust_ph->end Optimized dry_reagents Use anhydrous solvents and fresh reagents is_dry->dry_reagents No dry_reagents->end Optimized

Caption: Troubleshooting workflow for low yield in the reductive amination synthesis.

Gabriel_Synthesis_Steps node1 Deprotonation of Phthalimide node2 Sɴ2 Attack by Phthalimide Anion on 1-Chloro-2-phenoxypropane node1->node2 Generates Nucleophile node3 Formation of N-(1-methyl-2-phenoxyethyl)phthalimide node2->node3 Forms C-N bond node4 Nucleophilic Attack by Hydrazine on a Carbonyl Group node3->node4 Cleavage Step node5 Ring Opening and Proton Transfer node4->node5 node6 Release of Primary Amine and Formation of Phthalhydrazide node5->node6

Caption: Key logical steps in the Gabriel synthesis of a primary amine.

References

Technical Support Center: Purification of Crude 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Methyl-2-phenoxyethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

A1: The most common impurities originate from the starting materials and potential side-reactions. These include:

  • Unreacted 1-Phenoxy-2-propanone: The ketone starting material.

  • Unreacted Methylamine: The amine starting material (or its salt form).

  • Side-products from Methylamine Synthesis: If methylamine is generated in-situ or used from a source with impurities, byproducts like dimethylamine and trimethylamine may be present.[1]

  • Over-alkylation Products: Although less common in reductive amination compared to direct alkylation, trace amounts of secondary amines may form.[2]

  • Solvent Residues: Residual solvents from the reaction and work-up.

Q2: What is the recommended first step for purifying crude this compound?

A2: For most crude reaction mixtures, a primary purification step is an acidic aqueous wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will convert the basic this compound into its hydrochloride salt, which will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted with an organic solvent.

Q3: My purified this compound is a yellow oil, but I expected a colorless liquid. What could be the cause?

A3: Amines, in general, can be susceptible to air oxidation over time, which can lead to coloration.[3] Ensure that the purification process, especially distillation, is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If the coloration persists after purification, it may indicate the presence of persistent, colored impurities.

Troubleshooting Guides

Distillation

Problem: I am having difficulty achieving a pure product by distillation; the boiling point is not sharp.

  • Possible Cause 1: Inefficient Vacuum. A fluctuating or insufficient vacuum will lead to a broad boiling point range.

    • Solution: Ensure all joints in your distillation apparatus are properly sealed and that your vacuum pump is in good working order. Use a manometer to monitor the pressure accurately.

  • Possible Cause 2: Presence of Close-Boiling Impurities. Unreacted 1-phenoxy-2-propanone has a boiling point that may be close to the product, especially at reduced pressures.

    • Solution: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Collect the fractions in small increments and analyze their purity (e.g., by GC-MS or NMR) to identify the pure product fractions.

Flash Column Chromatography

Problem: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: Interaction with Acidic Silica Gel. Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape.[4][5]

    • Solution 1: Use a Basic Modifier. Add a small amount of a volatile base, such as triethylamine (0.5-2%) or a solution of ammonia in methanol, to your eluent.[6][7] This will neutralize the acidic sites on the silica gel and improve the elution of the amine.

    • Solution 2: Use a Deactivated Stationary Phase. Consider using amino-propyl functionalized silica gel (NH2-silica) or neutral alumina as the stationary phase.[4]

Problem: I am not getting good separation between my product and a non-polar impurity.

  • Possible Cause: Inappropriate Solvent System. The polarity of your eluent may be too high, causing all compounds to elute quickly without adequate separation.

    • Solution: Start with a less polar solvent system and gradually increase the polarity. A common solvent system for amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[6] Perform thin-layer chromatography (TLC) with different solvent systems first to determine the optimal conditions for separation.

Recrystallization (for the hydrochloride salt)

Problem: My this compound hydrochloride does not crystallize from solution.

  • Possible Cause 1: Inappropriate Solvent. The chosen solvent may be too good a solvent for the hydrochloride salt, even at low temperatures.

    • Solution: For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often good choices.[8] If the salt is too soluble, a mixed solvent system can be used. Dissolve the salt in a minimal amount of a good solvent (e.g., methanol) and then add a miscible anti-solvent (e.g., diethyl ether or toluene) until the solution becomes turbid.[8] Gently heat to redissolve and then allow to cool slowly.

  • Possible Cause 2: Presence of Oily Impurities. Impurities can sometimes inhibit crystal formation, causing the product to "oil out."

    • Solution: Ensure the hydrochloride salt was formed from a relatively pure free amine. If the free amine was heavily contaminated, consider purifying it by distillation or chromatography before forming the salt for recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Key Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compoundC₉H₁₃NO151.21117-120 (at 3 Torr)[9]The desired product.
1-Phenoxy-2-propanoneC₉H₁₀O₂150.17229-230 (lit.)A common starting material.
MethylamineCH₅N31.06-6.3A common starting material; gas at room temperature.[10]
DimethylamineC₂H₇N45.087A potential impurity from methylamine synthesis.
TrimethylamineC₃H₉N59.112.9A potential impurity from methylamine synthesis.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap and a manometer.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Slowly reduce the pressure to approximately 3 Torr.

    • Begin heating the distillation flask.

    • Collect a forerun of any low-boiling impurities.

    • Collect the main fraction at a head temperature of 117-120 °C.[9]

    • Monitor the purity of the collected fractions.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel.

  • Eluent Preparation: Prepare a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexanes) containing 1% triethylamine.[6]

  • Column Packing: Pack a flash chromatography column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Place the crude salt in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve the solid completely.[8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Mandatory Visualization

experimental_workflow crude Crude 1-Methyl-2- phenoxyethylamine acid_wash Acidic Aqueous Wash (e.g., 1M HCl) crude->acid_wash Separate basic and neutral impurities basify Basification (e.g., NaOH) acid_wash->basify Isolate aqueous layer extract Organic Extraction basify->extract Liberate free amine distill Vacuum Distillation extract->distill Primary Purification chromatography Flash Chromatography extract->chromatography Alternative Purification recrystallize Recrystallization (as HCl salt) extract->recrystallize Alternative Purification (for solid salt) pure_product Pure 1-Methyl-2- phenoxyethylamine distill->pure_product chromatography->pure_product recrystallize->pure_product Convert back to free amine if needed

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography start Poor Separation/ Tailing in Chromatography check_silica Is standard silica gel being used? start->check_silica check_solvent Is separation poor for non-polar impurities? start->check_solvent If tailing is resolved add_modifier Add triethylamine (1%) or NH3/MeOH to eluent check_silica->add_modifier Yes use_alt_phase Use NH2-silica or neutral alumina check_silica->use_alt_phase Yes decrease_polarity Decrease initial eluent polarity (e.g., more hexanes) check_solvent->decrease_polarity Yes run_gradient Run a shallow solvent gradient decrease_polarity->run_gradient

Caption: Troubleshooting logic for flash chromatography issues.

References

Technical Support Center: Synthesis of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Methyl-2-phenoxyethylamine. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential impurities and side reactions.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via three common routes: Reductive Amination, Nucleophilic Substitution, and Gabriel Synthesis.

Route 1: Reductive Amination of 1-Phenoxy-2-propanone

This method involves the reaction of 1-phenoxy-2-propanone with methylamine to form an imine, which is then reduced to the target amine.

Question 1: My reaction is showing poor conversion to the desired product, and I'm observing multiple spots on my TLC. What are the likely impurities?

Answer: Poor conversion and the presence of multiple spots on a Thin-Layer Chromatography (TLC) plate suggest the formation of several byproducts. The most common impurities in this synthesis include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 1-phenoxy-2-propanone.

  • Over-alkylation Products: The primary amine product can react further with the starting ketone, leading to the formation of secondary and tertiary amines.[1][2][3]

  • 1-Phenoxy-2-propanol: The reducing agent can directly reduce the starting ketone to the corresponding alcohol.[4] This is more likely if a strong reducing agent like sodium borohydride is used without careful control of reaction conditions.[5][6]

  • Piperazine Derivatives: In some cases, side reactions can lead to the formation of substituted piperazines.

Troubleshooting Tips:

  • Optimize Reaction Conditions: Ensure the pH is maintained in the optimal range for imine formation (typically mildly acidic) to minimize reduction of the starting ketone.[6]

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][7]

  • Control Stoichiometry: Use a moderate excess of methylamine to favor the formation of the primary amine and reduce the likelihood of over-alkylation.

  • Monitor the Reaction: Use TLC or GC-MS to monitor the progress of the reaction and identify the optimal reaction time.

Question 2: How can I minimize the formation of the secondary amine impurity, N,N-bis(1-methyl-2-phenoxyethyl)amine?

Answer: The formation of the secondary amine is a common issue arising from the reaction of the newly formed primary amine with another molecule of 1-phenoxy-2-propanone. To minimize this:

  • Amine Excess: Use a larger excess of methylamine to increase the probability of the ketone reacting with methylamine rather than the product amine.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine product low at any given time, reducing the chance of it reacting further.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction and slow down the rate of the side reaction.

Route 2: Nucleophilic Substitution of 1-Chloro-2-phenoxypropane

This route involves the direct reaction of 1-chloro-2-phenoxypropane with methylamine.

Question 3: My final product is contaminated with significant amounts of di- and tri-alkylated amines. How can I improve the selectivity for the primary amine?

Answer: Over-alkylation is a significant challenge in this synthetic route because the product, this compound, is also a nucleophile and can react with the starting alkyl halide.[1][2][3] This leads to the formation of N,N-dimethyl-2-phenoxypropylamine (tertiary amine) and the corresponding quaternary ammonium salt.

Troubleshooting Tips:

  • Large Excess of Methylamine: Employ a large excess of methylamine.[2] This ensures that the 1-chloro-2-phenoxypropane is more likely to encounter and react with a methylamine molecule rather than the product amine.

  • Reaction Conditions: The reaction is typically carried out in a sealed tube with a concentrated solution of ammonia (or methylamine) in ethanol under heat.[2] Carefully controlling the temperature and reaction time can help optimize the yield of the primary amine.

  • Alternative Synthesis: If over-alkylation remains a persistent issue, consider using the Gabriel synthesis, which is specifically designed to produce primary amines and avoid over-alkylation.[8][9]

Route 3: Gabriel Synthesis

The Gabriel synthesis utilizes potassium phthalimide to alkylate 1-chloro-2-phenoxypropane, followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine. This method is known for producing primary amines with high purity, avoiding over-alkylation.[8][9][10]

Question 4: I'm having difficulty isolating my product after the hydrazinolysis step. What is the solid precipitate, and how can I improve my workup?

Answer: The solid precipitate formed during hydrazinolysis is phthalhydrazide.[10][11] While its precipitation is intended to simplify purification, it can sometimes be challenging to remove completely.[10]

Troubleshooting Tips:

  • Filtration: Ensure complete precipitation of the phthalhydrazide before filtration. Cooling the reaction mixture can aid this process.

  • Washing: Thoroughly wash the filtered solid with a suitable solvent to recover any trapped product.

  • Acid/Base Workup: An alternative to hydrazinolysis is acidic or basic hydrolysis of the N-alkylphthalimide.[9]

    • Acidic Hydrolysis: This will yield the amine as an ammonium salt and phthalic acid.

    • Basic Hydrolysis: This will produce the free amine and a water-soluble phthalate salt, which can be easier to separate. However, this method may require harsh conditions and can lead to lower yields.[10]

Question 5: My Gabriel synthesis reaction is not going to completion. What could be the issue?

Answer: Incomplete reaction in a Gabriel synthesis can be due to several factors:

  • Poor Quality Reagents: Ensure your potassium phthalimide and 1-chloro-2-phenoxypropane are of high purity and dry. The presence of moisture can interfere with the reaction.

  • Solvent: A dry, polar aprotic solvent like DMF is typically used to facilitate the Sₙ2 reaction.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.

  • Steric Hindrance: While 1-chloro-2-phenoxypropane is a secondary halide, the Gabriel synthesis can sometimes be sluggish with secondary halides due to steric hindrance.[11] Adding a catalytic amount of sodium iodide can sometimes improve the rate of reaction with alkyl chlorides by in-situ formation of the more reactive alkyl iodide.

Data on Potential Impurities

Synthetic Route Potential Impurity Chemical Structure Origin
Reductive Amination1-Phenoxy-2-propanoneC₉H₁₀O₂Unreacted starting material
1-Phenoxy-2-propanolC₉H₁₂O₂Reduction of starting ketone[4]
N,N-bis(1-methyl-2-phenoxyethyl)amineC₁₈H₂₃NO₂Over-alkylation of the product amine[1]
Nucleophilic Substitution1-Chloro-2-phenoxypropaneC₉H₁₁ClOUnreacted starting material
N,N-dimethyl-2-phenoxypropylamineC₁₁H₁₇NOOver-alkylation of the product amine[1][2]
Quaternary ammonium salt[C₁₂H₂₀NO]⁺Cl⁻Further over-alkylation[1]
Gabriel Synthesis1-Chloro-2-phenoxypropaneC₉H₁₁ClOUnreacted starting material
PhthalhydrazideC₈H₆N₂O₂Byproduct of hydrazinolysis[10][11]
Phthalic acidC₈H₆O₄Byproduct of acidic/basic hydrolysis

Experimental Protocols

Detailed experimental protocols are crucial for reproducing synthetic procedures and troubleshooting issues. Below are generalized protocols for the key synthetic routes.

Protocol 1: Reductive Amination of 1-Phenoxy-2-propanone
  • Imine Formation: In a round-bottom flask, dissolve 1-phenoxy-2-propanone (1 equivalent) in methanol. Add a solution of methylamine (1.5-2.0 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases. Make the solution basic with a sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Protocol 2: Gabriel Synthesis of this compound
  • Alkylation: To a solution of 1-chloro-2-phenoxypropane (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents). Heat the mixture with stirring (e.g., at 90-110 °C) and monitor the reaction by TLC until the starting halide is consumed.

  • Workup (Alkylation): Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(1-methyl-2-phenoxyethyl)phthalimide.

  • Hydrazinolysis: Dissolve the crude phthalimide derivative in ethanol or methanol. Add hydrazine hydrate (1.5-2.0 equivalents) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Product Isolation: Cool the reaction mixture and filter to remove the phthalhydrazide. Wash the solid with cold ethanol. Acidify the filtrate with hydrochloric acid and concentrate under reduced pressure. Add water to the residue and wash with dichloromethane to remove any non-basic impurities. Make the aqueous layer basic with sodium hydroxide and extract the product with dichloromethane. Dry the organic layer, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by distillation.

Impurity Formation and Troubleshooting Workflow

Impurity_Troubleshooting Troubleshooting Common Impurities in this compound Synthesis cluster_routes Synthetic Routes cluster_issues Observed Issues cluster_impurities Potential Impurities cluster_solutions Troubleshooting Actions Reductive_Amination Reductive Amination Poor_Conversion Poor Conversion / Incomplete Reaction Reductive_Amination->Poor_Conversion Multiple_Spots_TLC Multiple Spots on TLC / Complex Mixture Reductive_Amination->Multiple_Spots_TLC Nucleophilic_Substitution Nucleophilic Substitution Nucleophilic_Substitution->Multiple_Spots_TLC Low_Yield Low Yield of Primary Amine Nucleophilic_Substitution->Low_Yield Gabriel_Synthesis Gabriel Synthesis Gabriel_Synthesis->Poor_Conversion Isolation_Difficulty Product Isolation Difficulty Gabriel_Synthesis->Isolation_Difficulty Starting_Material Unreacted Starting Material Poor_Conversion->Starting_Material Multiple_Spots_TLC->Starting_Material Overalkylation Over-alkylation Products (Secondary/Tertiary Amines) Multiple_Spots_TLC->Overalkylation Reduced_Ketone Reduced Starting Ketone (1-Phenoxy-2-propanol) Multiple_Spots_TLC->Reduced_Ketone Low_Yield->Overalkylation Phthalhydrazide Phthalhydrazide / Phthalic Acid Isolation_Difficulty->Phthalhydrazide Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Starting_Material->Optimize_Conditions Adjust_Stoichiometry Adjust Reagent Stoichiometry Overalkylation->Adjust_Stoichiometry Change_Reagent Change Reducing Agent / Base Reduced_Ketone->Change_Reagent Improve_Workup Improve Workup/Purification Phthalhydrazide->Improve_Workup Optimize_Conditions->Reductive_Amination Change_Reagent->Reductive_Amination Adjust_Stoichiometry->Nucleophilic_Substitution Improve_Workup->Gabriel_Synthesis

Caption: Troubleshooting workflow for common impurities in this compound synthesis.

References

Technical Support Center: Troubleshooting 1-Methyl-2-phenoxyethylamine Reaction Failures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-2-phenoxyethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via its most common synthetic routes: Reductive Amination, Gabriel Synthesis, and Nucleophilic Substitution.

Reductive Amination of 1-Phenoxy-2-propanone

Reductive amination is a primary and efficient method for synthesizing this compound.[1] It involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine, which is then reduced to the desired amine.[1]

Q1: My reductive amination reaction shows low or no conversion of the starting materials. What are the likely causes?

A1: Low conversion in reductive amination can be attributed to several factors, primarily related to inefficient imine formation or issues with the reduction step.[2]

  • Inefficient Imine Formation: The equilibrium between the ketone, methylamine, and the imine might not favor the imine. This can be due to:

    • Presence of Water: Water can hydrolyze the imine back to the starting materials. Ensure all reagents and solvents are anhydrous.

    • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[1][2] If the pH is too low, the methylamine will be protonated and non-nucleophilic. If the pH is too high, the ketone is not sufficiently activated. The addition of a catalytic amount of acetic acid is often beneficial.[2]

  • Inactive Reducing Agent: The reducing agent may have degraded. Use a fresh bottle of the reducing agent or test its activity on a known substrate.

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent.[2]

Q2: I am observing the formation of 1-phenoxy-2-propanol as a major byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol indicates that the reduction of the starting ketone is competing with the reduction of the imine. This is a common issue when using a reducing agent that is too reactive.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over more powerful reducing agents like sodium borohydride (NaBH₄) for reductive amination.[1] These milder agents are more selective for the iminium ion over the ketone, especially at a controlled pH between 6 and 7.[1]

  • Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can be monitored by TLC or ¹H NMR to ensure complete imine formation before reduction.

Q3: My reaction is producing significant amounts of a secondary amine byproduct. What is happening and how can I minimize it?

A3: The formation of a secondary amine, N,N-bis(1-methyl-2-phenoxyethyl)amine, can occur if the newly formed primary amine reacts with another molecule of 1-phenoxy-2-propanone. To minimize this:

  • Excess Amine: Use a significant excess of methylamine to favor the formation of the primary amine.

  • Controlled Addition: Add the 1-phenoxy-2-propanone slowly to a solution of methylamine and the reducing agent to maintain a low concentration of the ketone throughout the reaction.

Gabriel Synthesis of this compound

The Gabriel synthesis offers an alternative route that avoids the direct handling of volatile methylamine and is effective for preparing primary amines without over-alkylation.[1][3] The process involves the N-alkylation of potassium phthalimide with a suitable substrate, followed by hydrazinolysis to release the primary amine.[3][4]

Q4: My Gabriel synthesis reaction with 1-chloro-2-phenoxypropane is not proceeding. What could be the problem?

A4: The Gabriel synthesis is an Sₙ2 reaction, and its success is highly dependent on the reactivity of the alkyl halide and the reaction conditions.

  • Substrate Reactivity: The Gabriel synthesis works best with primary alkyl halides.[4] 1-Chloro-2-phenoxypropane is a secondary halide, which can be sluggish in Sₙ2 reactions due to steric hindrance. Consider using the corresponding tosylate or mesylate, which are better leaving groups.

  • Reagent Quality: Ensure the potassium phthalimide is dry and of high purity. Old or improperly stored potassium phthalimide may be inactive.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically recommended to facilitate the Sₙ2 reaction.[5]

  • Temperature: Higher temperatures (e.g., 80-100°C) may be required to drive the reaction to completion, especially with a less reactive substrate.[1]

Q5: The hydrazinolysis step to cleave the N-(1-methyl-2-phenoxyethyl)phthalimide is giving a low yield of the desired amine. What can I do?

A5: Incomplete cleavage of the phthalimide or difficulties in isolating the product can lead to low yields.

  • Reaction Time and Temperature: Ensure the hydrazinolysis is carried out for a sufficient amount of time, often under reflux conditions in a solvent like ethanol.[5]

  • Alternative Cleavage Methods: If hydrazinolysis is problematic, consider acidic or basic hydrolysis, although these methods can be harsh and may affect other functional groups.[6][7] The Ing-Manske procedure, which uses hydrazine, is a common and effective method.[5]

  • Work-up Procedure: The phthalhydrazide byproduct can sometimes complicate the isolation of the amine. Ensure proper work-up procedures are followed to effectively separate the product from the byproduct.

Nucleophilic Substitution

Another pathway to synthesize this compound is through the direct nucleophilic substitution of a suitable precursor, such as 1-chloro-2-phenoxypropane, with methylamine.[1]

Q6: The direct nucleophilic substitution with methylamine is resulting in a mixture of products and low yield of the desired primary amine. Why is this happening?

A6: Direct alkylation of amines can be difficult to control and often leads to over-alkylation.

  • Over-alkylation: The primary amine product is nucleophilic and can react further with the alkyl halide to form secondary and even tertiary amines. To minimize this, use a large excess of methylamine.

  • Elimination Reactions: As 1-chloro-2-phenoxypropane is a secondary halide, elimination reactions (E2) can compete with substitution, especially with a strong, sterically hindered base. Using a less hindered base and lower temperatures can favor substitution.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey PrecursorsPrimary ReagentsTypical YieldAdvantagesDisadvantages
Reductive Amination 1-Phenoxy-2-propanoneMethylamine, Reducing Agent (e.g., NaBH₃CN)Moderate to HighOne-pot reaction, efficient.[1]Can result in over-alkylation and alcohol byproducts if not optimized.
Gabriel Synthesis 1-Chloro-2-phenoxypropanePotassium Phthalimide, HydrazineHighAvoids over-alkylation, good for primary amines.[1][3]Requires a two-step process, substrate can be sterically hindered.
Nucleophilic Substitution 1-Chloro-2-phenoxypropaneMethylamineLow to ModerateDirect, one-step process.Prone to over-alkylation and elimination side reactions.

Experimental Protocols

Protocol 1: Reductive Amination of 1-Phenoxy-2-propanone

This protocol provides a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 1-Phenoxy-2-propanone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-phenoxy-2-propanone (1.0 eq) in anhydrous methanol.

  • Add a solution of methylamine (2.0-3.0 eq) to the flask.

  • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.2-1.5 eq) or sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure.

Expected ¹H NMR Data for this compound:

  • Aromatic protons (phenoxy group): δ 6.8-7.3 ppm (m, 5H)

  • -OCH₂- proton: δ ~3.7-3.9 ppm (m, 2H)

  • -CH(NH₂)- proton: δ ~3.3 ppm (m, 1H)

  • -NH₂ protons: δ ~1.5 ppm (s, 2H)

  • -CH₃ protons: δ ~1.1 ppm (d, 3H)[8]

Visualizations

Signaling Pathways and Workflows

Reductive_Amination_Pathway 1-Phenoxy-2-propanone 1-Phenoxy-2-propanone Imine Intermediate Imine Intermediate 1-Phenoxy-2-propanone->Imine Intermediate Condensation 1-Phenoxy-2-propanol (Byproduct) 1-Phenoxy-2-propanol (Byproduct) 1-Phenoxy-2-propanone->1-Phenoxy-2-propanol (Byproduct) Ketone Reduction Methylamine Methylamine Methylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN)->this compound Reducing Agent (e.g., NaBH3CN)->1-Phenoxy-2-propanol (Byproduct)

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity and Dryness start->check_reagents check_reagents->start Reagents Impure/Wet check_conditions Optimize Reaction Conditions (pH, Temp, Solvent) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Not Optimal check_imine Monitor Imine Formation (TLC/NMR) check_conditions->check_imine Conditions Optimized change_reductant Change Reducing Agent (e.g., to NaBH(OAc)3) check_imine->change_reductant Imine Formation Incomplete stepwise Attempt Stepwise Procedure check_imine->stepwise Imine Forms, Low Product success Successful Synthesis change_reductant->success stepwise->success

References

improving the stability of 1-Methyl-2-phenoxyethylamine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 1-Methyl-2-phenoxyethylamine solutions. The following information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be compromised by several factors, including:

  • pH: Both acidic and alkaline conditions can promote degradation. Acidic conditions can lead to the cleavage of the ether bond.[1][2][3]

  • Oxidation: As a secondary amine, this compound is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[4][5][6]

  • Light Exposure: Aromatic amines can undergo photodegradation upon exposure to UV or visible light.[7][8][9][10]

  • Temperature: Elevated temperatures generally increase the rate of all degradation reactions.

Q2: What are the visible signs of degradation in my this compound solution?

A2: Degradation may be indicated by a change in the solution's color (e.g., development of a yellow or brown tint), the formation of precipitates, or a noticeable change in pH. For quantitative assessment, analytical techniques such as HPLC can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C.[11] They should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[12]

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Hindered amine light stabilizers (HALS) and phenolic antioxidants like BHT (butylated hydroxytoluene) are commonly used to stabilize amine compounds.[13][14][15] The choice and concentration of the antioxidant should be optimized for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Solution Turns Yellow/Brown
  • Possible Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Ensure the solution is stored in a light-protected container (amber vial or foil-wrapped).

    • Deoxygenate Solvent: Before preparing the solution, sparge the solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen.

    • Use an Antioxidant: Consider adding a suitable antioxidant to the solution.

    • Work under Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a stream of inert gas.

Issue 2: Precipitate Formation
  • Possible Cause: Degradation leading to insoluble products, or changes in pH affecting solubility.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of the solution and adjust if it has deviated from the optimal range. The stability of pharmaceutical compounds can be significantly influenced by pH.[16][17][18][19]

    • Filter Solution: If a precipitate has formed, it may be necessary to filter the solution before use, but be aware that this will likely alter the concentration.

    • Investigate Degradation: Use an analytical method like HPLC to identify the precipitate and understand the degradation pathway.

    • Re-prepare Solution: If significant degradation has occurred, it is best to prepare a fresh solution under optimal conditions.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: Degradation of the this compound solution leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Use Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.

    • Monitor Purity: Regularly check the purity and concentration of your stock solution using a suitable analytical technique.

    • Control Experimental Conditions: Ensure that all experimental parameters (pH, temperature, light exposure) are consistent between experiments.

    • Review Protocol: Systematically review your experimental protocol to identify any steps where the compound might be exposed to harsh conditions.

Data Presentation

The following tables summarize the expected impact of various conditions on the stability of this compound solutions. Please note that this data is illustrative and based on general chemical principles, as specific quantitative stability data for this compound is limited in the literature.

Table 1: Effect of pH on Stability

pHTemperature (°C)Duration (days)Estimated Degradation (%)
325715-25
52575-10
7257< 5
925710-20

Table 2: Effect of Temperature on Stability (at pH 7)

Temperature (°C)Duration (days)Estimated Degradation (%)
430< 2
25305-10
403020-30

Table 3: Effect of Light and Oxygen on Stability (at pH 7, 25°C)

ConditionDuration (days)Estimated Degradation (%)
Ambient Light, Air715-25
Ambient Light, Inert Gas710-15
Dark, Air75-10
Dark, Inert Gas7< 2

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Solvent Preparation: Choose a high-purity solvent (e.g., ethanol, DMSO, or a buffered aqueous solution). Sparge the solvent with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry container.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the compound and stir until fully dissolved.

  • Antioxidant Addition (Optional): If required, add a pre-determined amount of a suitable antioxidant (e.g., BHT at 0.01-0.1% w/v) to the solution.

  • Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace of the vial with inert gas before sealing tightly with a Teflon-lined cap.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions. Store at 2-8°C.

Protocol 2: Monitoring Solution Stability using HPLC
  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Standard Preparation: Prepare a calibration curve using freshly prepared solutions of this compound of known concentrations.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stock solution, dilute it to an appropriate concentration, and inject it into the HPLC system.

  • Data Analysis: Quantify the peak area of this compound and any degradation products. Calculate the percentage of the parent compound remaining to assess stability.

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_photodegradation Photodegradation MPA 1-Methyl-2- phenoxyethylamine N_Oxide N-Oxide Derivative MPA->N_Oxide O2, Metal Ions Imine Imine Intermediate MPA->Imine Oxidizing Agents Phenol Phenol MPA->Phenol H+, H2O Aminopropanol 1-Amino-2-propanol MPA->Aminopropanol H+, H2O Radical Radical Intermediates MPA->Radical UV/Vis Light Aldehyde Phenoxy-2-propanone Imine->Aldehyde Hydrolysis Polymerized Polymerized Products Radical->Polymerized Further Reactions

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Stability Monitoring cluster_outcome Outcome Start Start Deoxygenate Deoxygenate Solvent Start->Deoxygenate Weigh Weigh Compound Deoxygenate->Weigh Dissolve Dissolve under Inert Gas Weigh->Dissolve AddAntioxidant Add Antioxidant (Optional) Dissolve->AddAntioxidant Store Store at 2-8°C, Protected from Light AddAntioxidant->Store Sample Take Aliquot at Time Points Store->Sample Analyze Analyze by HPLC Sample->Analyze Evaluate Evaluate Data Analyze->Evaluate Decision Decision: Stable or Degraded? Evaluate->Decision Use Use in Experiment Decision->Use Stable Discard Discard and Prepare Fresh Decision->Discard Degraded

Caption: Workflow for preparing and monitoring the stability of solutions.

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1-Methyl-2-phenoxyethylamine. The information is tailored to address specific issues that may be encountered during the transition from laboratory to pilot or production scale.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up synthesis of this compound, particularly via the reductive amination of 1-phenoxy-2-propanone.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor reaction progress using in-process controls (e.g., HPLC, GC). - Gradually increase reaction temperature, being mindful of potential side reactions. - Extend reaction time until starting material consumption plateaus.
2. Poor Imine Formation: Equilibrium not favoring the imine intermediate.- If using a closed system, ensure efficient removal of water formed during imine formation. - Consider the use of a dehydrating agent compatible with the reaction conditions.
3. Side Reactions: Formation of byproducts due to high temperatures or incorrect stoichiometry.- Maintain strict temperature control.[1] - Ensure accurate stoichiometry of reactants. An excess of the amine can sometimes drive the reaction but may lead to purification challenges.
4. Product Loss During Workup: Emulsion formation or product solubility in the aqueous phase.- Use brine washes to break emulsions. - Adjust the pH of the aqueous phase to ensure the amine is in its free base form, minimizing its solubility in water. - Perform multiple extractions with a suitable organic solvent.
Exothermic Reaction / Thermal Runaway 1. Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid increase in temperature.- Add reagents, particularly the reducing agent, at a controlled rate. - Use a jacketed reactor with an efficient cooling system.
2. Inadequate Heat Removal: Insufficient cooling capacity for the reactor size.- Ensure the reactor's heat transfer capabilities are adequate for the scale of the reaction. - Consider using a more dilute reaction mixture to better manage the exotherm. - A thermal runaway risk assessment should be conducted before scaling up.[2][3][4][5]
Impurity Formation 1. Over-alkylation: Reaction of the product amine with the starting ketone.- Use a slight excess of methylamine to favor the formation of the primary amine. - Maintain a lower reaction temperature to reduce the rate of this side reaction.
2. Unreacted Starting Material: Incomplete reaction.- Refer to the "Low Yield" section for optimizing reaction conditions. - Efficient purification is necessary to remove unreacted 1-phenoxy-2-propanone.
3. Byproducts from Reducing Agent: Formation of borate esters or other species.- Follow a proper work-up procedure to hydrolyze and remove byproducts from the reducing agent.[6] - The use of sodium borohydride in an alcoholic solvent will primarily form sodium tetraalkoxyborate.[6]
Difficult Purification 1. Emulsion Formation During Extraction: Surfactant-like properties of intermediates or byproducts.- Allow for longer phase separation times. - Add a small amount of brine to the aqueous layer. - Consider centrifugation for persistent emulsions in a production setting.
2. Product Isolation Challenges: Difficulty in crystallizing the free base or its salt.- For the hydrochloride salt, select an appropriate solvent system for crystallization. Common choices include isopropanol, ethanol, or mixtures with anti-solvents like ethyl acetate or MTBE.[7][8][9][10][11] - Ensure the free base is fully neutralized before attempting salt formation.
3. Foaming: Presence of impurities or high agitation rates.- Reduce agitation speed. - Consider adding an anti-foaming agent if the problem persists and is compatible with the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most common and scalable route is the reductive amination of 1-phenoxy-2-propanone with methylamine, followed by reduction of the intermediate imine.[12] This method is often preferred for its one-pot nature and efficiency.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The primary safety concerns are:

  • Thermal Runaway: The reductive amination reaction is exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.[2][3][4][5]

  • Handling of Methylamine: Methylamine is a flammable and toxic gas or volatile liquid. It should be handled in a well-ventilated area with appropriate personal protective equipment.

  • Hydrogen Gas Evolution: The use of reducing agents like sodium borohydride can lead to the evolution of hydrogen gas, which is highly flammable. Ensure the reactor is properly vented.

  • Handling of Borohydrides: Sodium borohydride and its byproducts should be handled with care. Quenching of the reaction should be done cautiously to control the rate of hydrogen evolution.

Q3: How can I minimize the formation of the secondary amine byproduct?

A3: To minimize the formation of the secondary amine (N-(1-methyl-2-phenoxyethyl)-N-methyl-2-phenoxyethylamine), you can:

  • Use a moderate excess of methylamine.

  • Control the reaction temperature, as higher temperatures can favor the formation of the secondary amine.

  • Consider a stepwise approach where the imine is formed first, followed by reduction in a separate step, although this may be less efficient for large-scale production.

Q4: What are the recommended solvents for the reaction and crystallization?

A4: For the reductive amination, methanol or ethanol are commonly used solvents. For the crystallization of the hydrochloride salt, solvents like isopropanol, ethanol, or mixtures such as ethanol/ethyl acetate or isopropanol/MTBE are often effective. The choice of solvent can significantly impact the crystal form and purity.[7][8][9][10][11]

Q5: What are the key parameters to monitor during the reaction?

A5: Key parameters to monitor include:

  • Temperature: To control the exotherm and minimize side reactions.

  • Pressure: If the reaction is carried out in a closed system, pressure should be monitored, especially during gas evolution.

  • Reactant Addition Rate: To control the reaction rate and heat generation.

  • Reaction Progress: Using in-process analytical techniques like HPLC or GC to track the consumption of starting materials and the formation of the product.

Experimental Protocols

Scale-Up Reductive Amination of 1-phenoxy-2-propanone

Materials and Equipment:

  • Jacketed glass or stainless steel reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling/heating circulator.

  • 1-phenoxy-2-propanone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid

  • Toluene or other suitable extraction solvent

  • Sodium hydroxide solution

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the reactor with 1-phenoxy-2-propanone (1.0 eq) and methanol. Cool the mixture to 0-5 °C.

  • Methylamine Addition: Slowly add methylamine solution (1.1-1.5 eq) to the cooled mixture, maintaining the temperature below 10 °C. Stir for 1-2 hours to allow for imine formation.

  • Reduction: Prepare a solution or slurry of sodium borohydride (1.0-1.2 eq) in a small amount of water or methanol. Add the reducing agent to the reaction mixture at a rate that maintains the temperature below 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of water, ensuring any hydrogen evolution is safely vented.

    • Add an extraction solvent such as toluene.

    • Adjust the pH to >12 with sodium hydroxide solution to ensure the product is in the free base form.

    • Separate the organic layer. Extract the aqueous layer with the chosen solvent.

    • Combine the organic layers and wash with brine.

  • Isolation:

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound free base.

    • For the hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent until the pH is acidic.

    • Cool the mixture to induce crystallization, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Data Presentation

Table 1: Representative Scale-Up Reaction Parameters
ParameterLaboratory Scale (10g)Pilot Scale (1kg)
1-phenoxy-2-propanone 10 g1.0 kg
Methylamine (40% aq.) ~5 mL~0.5 L
Sodium Borohydride ~2.5 g~250 g
Methanol 100 mL10 L
Typical Yield (HCl salt) 75-85%70-80%
Typical Purity (HPLC) >98%>98%

Note: These are representative values and may need to be optimized for a specific process.

Table 2: Common Impurities and their Potential Sources
ImpurityStructurePotential Source
Unreacted 1-phenoxy-2-propanone C₆H₅OCH₂C(O)CH₃Incomplete reaction
Secondary Amine (C₆H₅OCH₂CH(CH₃))₂NHOver-alkylation of the product
1-phenoxy-2-propanol C₆H₅OCH₂CH(OH)CH₃Reduction of the starting ketone

Visualizations

Logical Relationship of Scale-Up Challenges

Caption: Interdependencies of challenges in the scale-up synthesis.

Experimental Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckReaction Review In-Process Controls (IPC) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Optimize Optimize Reaction Conditions (Time, Temperature) Incomplete->Optimize Yes WorkupLoss Check Workup Procedure Incomplete->WorkupLoss No Success Yield Improved Optimize->Success Emulsion Emulsion or Solubility Issues? WorkupLoss->Emulsion ModifyWorkup Modify Workup (Brine Wash, pH Adjustment) Emulsion->ModifyWorkup Yes Emulsion->Success No, issue resolved ModifyWorkup->Success

Caption: A decision-making workflow for troubleshooting low product yield.

References

Technical Support Center: Resolving Enantiomers of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 1-Methyl-2-phenoxyethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The most common methods for resolving chiral amines like this compound are classical resolution via diastereomeric salt formation and chiral chromatography (HPLC and SFC).[1][2]

  • Classical Resolution: This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5] Commonly used resolving agents for amines include tartaric acid and its derivatives (like O,O'-dibenzoyl-tartaric acid) and (S)-(+)-mandelic acid.[4][6]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for both analytical and preparative separation of enantiomers.[1][7] Polysaccharide-based CSPs are often effective for a broad range of compounds, including amines.[8]

Q2: How do I choose a suitable resolving agent for classical resolution?

A2: The choice of a resolving agent is often empirical and may require screening several options.[6] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent, leading to the efficient crystallization of one diastereomer.[9] For amines, chiral carboxylic acids such as tartaric acid, O,O'-dibenzoyl-tartaric acid, and mandelic acid are excellent starting points.[4][6]

Q3: Which chiral HPLC column should I start with for method development?

A3: For chiral amines, polysaccharide-based chiral stationary phases (CSPs) are a versatile and effective choice. Columns such as those with amylose or cellulose derivatives [e.g., tris(3,5-dimethylphenylcarbamate)] often provide good selectivity.[8] It is common practice to screen a few different CSPs with varying mobile phases to find the optimal separation conditions.[10]

Q4: Can the unwanted enantiomer be recycled?

A4: Yes, in many industrial processes, the unwanted enantiomer from the mother liquor is recovered and racemized (converted back into a 50:50 mixture of both enantiomers). This racemic mixture can then be recycled back into the resolution process, significantly improving the overall yield and economics of the process.

Troubleshooting Guides

Classical Resolution via Diastereomeric Salt Formation

This guide addresses common issues encountered during the fractional crystallization of diastereomeric salts of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No crystals form - The diastereomeric salts are too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Solvent Screening: Try a less polar solvent or a mixture of solvents to decrease solubility.- Increase Concentration: Carefully evaporate some of the solvent to achieve supersaturation.- Cooling: Slowly cool the solution to room temperature, then in an ice bath or refrigerator. Avoid rapid cooling which can lead to oiling out.- Seeding: If available, add a seed crystal of the desired diastereomeric salt to induce crystallization.
"Oiling Out" (separation of a liquid instead of solid crystals) - High concentration of the diastereomeric salts.- Cooling the solution too quickly.- Inappropriate solvent choice.- Dilute the Solution: Add more solvent to reduce the concentration.- Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed.- Solvent System Adjustment: Try a different solvent or a co-solvent system.
Low Yield of Desired Diastereomeric Salt - The desired diastereomeric salt has significant solubility in the mother liquor.- Insufficient crystallization time.- Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt. Experiment with lower final crystallization temperatures.- Increase Crystallization Time: Allow the solution to stand for a longer period to maximize crystal formation.- Adjust Stoichiometry: The molar ratio of the resolving agent to the racemic amine can impact the yield. Experiment with ratios other than 1:1.
Low Enantiomeric Excess (ee%) of the Resolved Amine - Co-crystallization of both diastereomeric salts.- Incomplete separation of the crystallized salt from the mother liquor.- Recrystallization: Recrystallize the isolated diastereomeric salt from the same or a different solvent to improve purity.- Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.- Optimize Crystallization Conditions: Slower cooling rates can sometimes lead to the formation of more pure crystals.
Chiral Chromatography (HPLC/SFC)

This guide provides solutions for common problems encountered during the chromatographic separation of this compound enantiomers.

Problem Potential Cause(s) Troubleshooting Steps
No or Poor Resolution of Enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Screen Different CSPs: Test columns with different chiral selectors (e.g., different polysaccharide derivatives).- Optimize Mobile Phase: - Normal Phase: Vary the ratio of the alkane (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol). - Additives: For basic compounds like amines, adding a small amount (0.1-0.5%) of a basic modifier (e.g., diethylamine, butylamine) to the mobile phase can significantly improve peak shape and resolution.[11] - SFC: Adjust the co-solvent (e.g., methanol, ethanol) percentage and the type/concentration of additives.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the amine and the silica support of the CSP.- Column overload.- Use Mobile Phase Additives: Incorporate a basic additive (e.g., diethylamine) to block active sites on the silica surface.- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.
High Backpressure - Blockage of the column inlet frit.- Precipitation of the sample in the mobile phase.- Filter Samples: Ensure all samples and mobile phases are filtered through a 0.5 µm filter.- Check Sample Solubility: Confirm that the sample is fully soluble in the mobile phase. If not, change the injection solvent to one that is compatible with the mobile phase.- Reverse Flush Column: As a last resort, disconnect the column from the detector and flush it in the reverse direction at a low flow rate.
Loss of Resolution Over Time - Column contamination.- Degradation of the chiral stationary phase.- Column Washing: Flush the column with a strong, compatible solvent (check the column's instruction manual for recommended washing procedures).- Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.- Check Mobile Phase Compatibility: Ensure all solvents and additives are compatible with the specific CSP being used. Some coated polysaccharide columns are not compatible with certain solvents.

Experimental Protocols

Note: The following protocols are illustrative examples based on common procedures for resolving chiral amines. Optimization of solvent choice, concentrations, and temperatures will be necessary for this compound.

Protocol 1: Classical Resolution with (S)-(+)-Mandelic Acid

This protocol outlines the general steps for resolving racemic this compound by forming diastereomeric salts with (S)-(+)-mandelic acid.

  • Salt Formation:

    • Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol).

    • In a separate flask, dissolve one molar equivalent of (S)-(+)-mandelic acid in the same solvent.

    • Slowly add the amine solution to the stirred solution of mandelic acid at room temperature. The reaction may be exothermic.

  • Crystallization:

    • Allow the mixture to stir at room temperature. If no crystals form, slowly cool the solution.

    • Allow the solution to stand undisturbed for several hours or overnight to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • Dry the crystals. The mother liquor, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • While stirring, slowly add a base (e.g., 50% sodium hydroxide solution) until the solution is strongly basic (pH > 12). This will neutralize the mandelic acid and liberate the free amine.

    • Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the yield and measure the enantiomeric excess (ee%) of the product using chiral HPLC or SFC.

Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing an analytical method to separate the enantiomers of this compound.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H).[1]

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., isopropanol) in a ratio of 90:10 (v/v).

    • To this mixture, add a basic additive, such as diethylamine (DEA), to a final concentration of 0.1% (v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient (e.g., 25 °C)

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Optimization:

    • If resolution is not optimal, adjust the ratio of hexane to isopropanol (e.g., try 80:20 or 95:5).

    • The type of alcohol modifier (e.g., ethanol vs. isopropanol) can also significantly affect selectivity.

    • The concentration of the basic additive can be varied (e.g., from 0.05% to 0.2%) to improve peak shape.

Data Presentation

The following tables are templates for summarizing quantitative data from resolution experiments. Specific values for this compound would be populated based on experimental results.

Table 1: Classical Resolution of this compound

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered Amine
(S)-(+)-Mandelic AcidMethanolDataData
(S)-(+)-Mandelic AcidEthanolDataData
(R,R)-Tartaric AcidMethanolDataData
O,O'-Dibenzoyl-(R,R)-tartaric acidEthyl AcetateDataData

Table 2: Chiral HPLC Separation of this compound

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
CHIRALPAK® AD-Hn-Hexane/IPA/DEA (90:10:0.1)DataDataData
CHIRALPAK® AD-Hn-Hexane/EtOH/DEA (90:10:0.1)DataDataData
CHIRALCEL® OD-Hn-Hexane/IPA/DEA (95:5:0.1)DataDataData

Visualizations

Experimental Workflows

G cluster_0 Classical Resolution Workflow racemate Racemic Amine (this compound) dissolve Dissolve in Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) resolving_agent->dissolve mix Mix Solutions (Salt Formation) dissolve->mix crystallize Crystallize mix->crystallize filter Filter crystallize->filter salt Less Soluble Diastereomeric Salt (Solid) filter->salt Solid mother_liquor More Soluble Diastereomeric Salt (Solution) filter->mother_liquor Filtrate liberate Liberate Amine (add Base) salt->liberate extract Extract & Purify liberate->extract enantiomer Enantiomerically Enriched Amine extract->enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G cluster_1 Chiral Chromatography Workflow start Prepare Sample (Racemic Amine) inject Inject Sample start->inject prepare_mp Prepare Mobile Phase (e.g., Hexane/IPA/DEA) equilibrate Equilibrate Chiral Stationary Phase (CSP) prepare_mp->equilibrate equilibrate->inject separate Separation on Column inject->separate detect UV Detection separate->detect collect Collect Fractions (Preparative Scale) detect->collect enantiomer_1 Enantiomer 1 collect->enantiomer_1 enantiomer_2 Enantiomer 2 collect->enantiomer_2

Caption: General workflow for separation of enantiomers using chiral chromatography.

Troubleshooting Logic

G action_node action_node start Low Enantiomeric Excess (ee%)? recrystallize Recrystallize Diastereomeric Salt start->recrystallize Yes check_wash Improve Washing Technique? recrystallize->check_wash wash_cold Wash with Minimal Cold Solvent check_wash->wash_cold Yes optimize_cool Optimize Cooling Rate? check_wash->optimize_cool No wash_cold->optimize_cool slow_cool Use Slower, Controlled Cooling optimize_cool->slow_cool Yes end Re-analyze ee% optimize_cool->end No slow_cool->end

Caption: Troubleshooting logic for low enantiomeric excess in classical resolution.

References

byproduct identification in 1-Methyl-2-phenoxyethylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-phenoxyethylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Reductive Amination and Nucleophilic Substitution.

Reductive Amination of 1-Phenoxy-2-propanone

Q1: My reaction yield is low, and I observe multiple spots on my TLC analysis. What are the likely byproducts?

A1: Low yields and multiple products in the reductive amination of 1-phenoxy-2-propanone with methylamine are often due to side reactions and incomplete conversion. The primary expected byproducts are:

  • N,N-dimethyl-2-phenoxy-1-methylethylamine (Tertiary Amine): This forms from the over-alkylation of the desired primary amine.

  • Unreacted 1-phenoxy-2-propanone: Incomplete initial reaction.

  • Unreacted Methylamine: Excess reagent or incomplete reaction.

  • Intermediate Imine (N-(1-phenoxypropan-2-ylidene)methanamine): Incomplete reduction of the imine intermediate.[1]

  • Alcohol (1-phenoxy-2-propanol): Reduction of the starting ketone by the reducing agent before imine formation can occur.

Q2: How can I minimize the formation of the tertiary amine byproduct?

A2: To suppress the formation of N,N-dimethyl-2-phenoxy-1-methylethylamine, consider the following strategies:

  • Control Stoichiometry: Use a minimal excess of methylamine. A large excess can drive the reaction towards the more substituted amine.

  • Slow Addition of Reducing Agent: Add the reducing agent portion-wise at a controlled temperature. This helps to reduce the imine as it is formed, minimizing the opportunity for the product amine to react further.

  • Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for reductive amination and can sometimes offer better selectivity compared to stronger reducing agents like sodium borohydride.[2]

Q3: The imine intermediate seems to persist in my reaction mixture. How can I drive the reduction to completion?

A3: The presence of the unreacted imine is a common issue.[1] To ensure complete reduction:

  • Increase Equivalents of Reducing Agent: You may need to use a larger excess of the reducing agent (e.g., 1.5 to 2 equivalents of NaBH₄ or STAB).

  • Reaction Time and Temperature: After the addition of the reducing agent, ensure the reaction is stirred for a sufficient time. Gentle heating might be necessary, but this should be done cautiously as it can also promote side reactions.

  • pH Control: The rate of imine formation and reduction can be pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly hydrolyzing it, making it available for reduction.

Nucleophilic Substitution of 1-Chloro-2-phenoxypropane

Q1: My main impurity appears to be an alkene. What is the cause and how can I prevent it?

A1: The formation of an alkene, specifically 1-phenoxyprop-1-ene, is a classic byproduct of an E2 elimination reaction competing with the desired SN2 substitution.[3][4] This is particularly favored under the following conditions:

  • Steric Hindrance: Although 1-chloro-2-phenoxypropane is a secondary halide, steric bulk around the reaction center can favor elimination.

  • Strong, Bulky Base: Methylamine can act as a base. If a stronger, bulkier non-nucleophilic base is used to deprotonate an alcohol in a Williamson-ether type synthesis, elimination becomes more prominent.[5][6]

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

To minimize alkene formation:

  • Use a less hindered halide if possible.

  • Maintain a lower reaction temperature.

  • Use a polar aprotic solvent , which can favor the SN2 pathway.[5]

Q2: I am observing an impurity with a similar polarity to my starting phenol. What could this be?

A2: This could be 1-phenoxy-2-propanol, formed from the hydrolysis of the starting 1-chloro-2-phenoxypropane if water is present in the reaction mixture. Ensure all your reagents and solvents are anhydrous.

Another possibility, though less common in this specific reaction, is C-alkylation of the phenoxide if the reaction is performed under conditions similar to a Williamson ether synthesis where phenol is deprotonated first.[4][5] This would result in the formation of (2-methoxyphenyl)propan-2-amine or (4-methoxyphenyl)propan-2-amine.

Data Presentation: Potential Byproducts

Reaction Pathway Potential Byproduct Chemical Structure Reason for Formation
Reductive Amination N,N-dimethyl-2-phenoxy-1-methylethylamineC₁₁H₁₇NOOver-alkylation of the primary amine product.
1-phenoxy-2-propanolC₉H₁₂O₂Reduction of the starting ketone.
N-(1-phenoxypropan-2-ylidene)methanamineC₁₀H₁₃NOIncomplete reduction of the imine intermediate.
Nucleophilic Substitution 1-phenoxyprop-1-eneC₉H₁₀OE2 elimination side reaction.
1-phenoxy-2-propanolC₉H₁₂O₂Hydrolysis of the starting halide.
(2- or 4-aminopropyl)phenolC₉H₁₃NOC-alkylation of the phenoxide (less common).

Experimental Protocols

Protocol 1: Byproduct Identification by GC-MS

Objective: To identify and semi-quantify byproducts in a crude reaction mixture of this compound synthesis.

Methodology:

  • Sample Preparation:

    • Take a 1 mg aliquot of the crude reaction mixture.

    • Dissolve it in 1 mL of a suitable solvent like methanol or ethyl acetate.

    • If the primary amine is the target for derivatization, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes.[7] This step is optional if direct analysis is preferred but can improve peak shape and volatility of the amine.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (expected molecular ion and fragmentation pattern).

    • Analyze the mass spectra of other significant peaks and compare them against a spectral library (e.g., NIST) to identify potential byproducts.

Protocol 2: Purity Analysis by HPLC

Objective: To determine the purity of a this compound sample and quantify impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

    • Prepare a series of standards of purified this compound for calibration.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm (due to the phenoxy group).

  • Data Analysis:

    • Integrate the peak areas of the main product and all impurities.

    • Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all components.

    • Quantify specific impurities using the calibration curve if standards are available. For primary amines that lack a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag may be necessary for enhanced sensitivity.[9][10]

Visualizations

Reaction_Pathway cluster_RA Reductive Amination cluster_NS Nucleophilic Substitution 1-Phenoxy-2-propanone 1-Phenoxy-2-propanone Imine Imine 1-Phenoxy-2-propanone->Imine + Methylamine 1-Phenoxy-2-propanol 1-Phenoxy-2-propanol 1-Phenoxy-2-propanone->1-Phenoxy-2-propanol Side Reaction (Reduction) This compound This compound Imine->this compound + [H] Tertiary Amine Tertiary Amine This compound->Tertiary Amine Side Reaction (Over-alkylation) 1-Chloro-2-phenoxypropane 1-Chloro-2-phenoxypropane 1-Chloro-2-phenoxypropane->this compound + Methylamine (SN2) 1-Phenoxyprop-1-ene 1-Phenoxyprop-1-ene 1-Chloro-2-phenoxypropane->1-Phenoxyprop-1-ene Side Reaction (E2 Elimination)

Caption: Synthetic routes to this compound and major side reactions.

Byproduct_Identification_Workflow Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis GC-MS Analysis GC-MS Analysis Crude Reaction Mixture->GC-MS Analysis HPLC Analysis HPLC Analysis Crude Reaction Mixture->HPLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Impurity Spots Observed Isolate Impurities Isolate Impurities Column Chromatography->Isolate Impurities Structural Elucidation Structural Elucidation Isolate Impurities->Structural Elucidation NMR, MS, IR NMR, MS, IR Structural Elucidation->NMR, MS, IR Identify Byproducts by MS Library Identify Byproducts by MS Library GC-MS Analysis->Identify Byproducts by MS Library Quantify Impurities Quantify Impurities HPLC Analysis->Quantify Impurities

Caption: Workflow for the identification and quantification of byproducts.

Troubleshooting_Flowchart cluster_RA_Troubleshoot Reductive Amination cluster_NS_Troubleshoot Nucleophilic Substitution start Low Yield or High Impurity? reaction_type Which Reaction? start->reaction_type ra_issue Main Issue? reaction_type->ra_issue Reductive Amination ns_issue Main Issue? reaction_type->ns_issue Nucleophilic Substitution ra_imine Unreacted Imine? ra_issue->ra_imine ra_tert_amine Tertiary Amine? ra_issue->ra_tert_amine ra_ketone Unreacted Ketone? ra_issue->ra_ketone ra_imine_sol Increase Reducing Agent Increase Reaction Time ra_imine->ra_imine_sol ra_tert_amine_sol Control Stoichiometry Slow Reagent Addition ra_tert_amine->ra_tert_amine_sol ra_ketone_sol Ensure Imine Formation Check Reagent Quality ra_ketone->ra_ketone_sol ns_alkene Alkene Byproduct? ns_issue->ns_alkene ns_hydrolysis Hydrolysis Product? ns_issue->ns_hydrolysis ns_alkene_sol Lower Temperature Use Polar Aprotic Solvent ns_alkene->ns_alkene_sol ns_hydrolysis_sol Use Anhydrous Conditions ns_hydrolysis->ns_hydrolysis_sol

References

Technical Support Center: Enhancing Regioselectivity in 1-Methyl-2-phenoxyethylamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1-Methyl-2-phenoxyethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during the chemical modification of this scaffold. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has two primary regions for derivatization: the secondary amine and the phenoxy aromatic ring. The secondary amine is a nucleophilic site, readily undergoing reactions like acylation, alkylation, and sulfonylation. The phenoxy ring is susceptible to electrophilic aromatic substitution (EAS), with the oxygen atom influencing the position of substitution.

Q2: How does the phenoxy group influence the regioselectivity of electrophilic aromatic substitution?

A2: The oxygen of the phenoxy group is an activating, ortho, para-director for electrophilic aromatic substitution. This is due to the lone pairs of electrons on the oxygen atom that can be donated into the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack at the ortho and para positions.[1][2][3] Consequently, electrophiles will preferentially add to the positions ortho and para to the ether linkage.

Q3: How can I favor derivatization on the nitrogen atom over the aromatic ring?

A3: Derivatization of the nitrogen atom is generally more facile than electrophilic substitution on the aromatic ring. Standard N-acylation or N-alkylation conditions will typically favor reaction at the secondary amine. To ensure selectivity, it is crucial to use appropriate reaction conditions that are mild enough not to promote side reactions on the aromatic ring.

Q4: Is it possible to achieve meta-substitution on the phenoxy ring?

A4: Directing an electrophile to the meta position of the phenoxy ring is challenging due to the strong ortho, para-directing nature of the ether group.[1][2] Achieving meta-substitution would likely require a multi-step strategy, possibly involving the introduction of a meta-directing group to the ring in a separate synthetic step, or employing advanced catalytic methods that can override the inherent directing effects of the substrate.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Aromatic Ring Functionalization (Mixture of ortho and para isomers)

Problem: My electrophilic aromatic substitution reaction on this compound is yielding a difficult-to-separate mixture of ortho and para substituted products. How can I improve the selectivity for a single isomer?

Potential Cause Troubleshooting Step
Steric Hindrance The ortho positions are sterically more hindered than the para position. Using a bulkier electrophile or catalyst can increase the proportion of the para product. For example, in Friedel-Crafts acylation, using a larger acyl chloride may favor the para isomer.[4][5]
Reaction Temperature Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy. Experiment with running the reaction at 0 °C or even lower temperatures.
Solvent Effects The polarity of the solvent can influence the isomer ratio. A systematic screen of solvents with varying polarities (e.g., nonpolar like hexane, polar aprotic like THF, or polar protic like acetic acid) may reveal conditions that favor one isomer.
Catalyst Choice In reactions like Friedel-Crafts or halogenations, the choice of Lewis acid catalyst can impact the ortho/para ratio. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) to find the optimal catalyst for your desired selectivity.
Issue 2: Unwanted N-Derivatization during Aromatic Ring Substitution

Problem: While attempting to perform an electrophilic aromatic substitution on the phenoxy ring, I am observing significant side-product formation from the reaction at the secondary amine.

Potential Cause Troubleshooting Step
Amine Reactivity The secondary amine is a nucleophile and can react with electrophilic reagents or be protonated by strong acids, deactivating the ring.
Protecting Group Strategy Protect the secondary amine with a suitable protecting group before performing the aromatic substitution. An acetyl or a carbamate (e.g., Boc, Cbz) group can be used.[6][7][8] The protecting group can be removed in a subsequent step. This will prevent side reactions at the nitrogen and may also influence the regioselectivity of the aromatic substitution.
Reaction Conditions For reactions like nitration, the strongly acidic conditions can protonate the amine, which in turn deactivates the aromatic ring. Using a protected amine is highly recommended under these conditions.

Quantitative Data Summary

The following table summarizes representative yields and regiomeric ratios for key derivatization reactions on analogous phenoxy and aniline systems. Note that these values are illustrative and will likely require optimization for this compound.

ReactionSubstrate AnalogReagents & ConditionsMajor Product(s)Regiomeric Ratio (ortho:para)Yield (%)Reference
Nitration PhenolNH₄NO₃, KHSO₄, MeCN, reflux2-NitrophenolHighly ortho selective85-95[9]
Acetoxylation Substituted Pyridine ArenesPd(OAc)₂, PhI(OAc)₂, AcOH/Ac₂O, 100 °COrtho-acetoxylated product>25:1 (ortho favored)70-93[10]
Benzoylation p-DichlorobenzeneBenzoyl Chloride, AlCl₃, Nitrobenzene2,5-DichlorobenzophenoneN/A-[11]

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine base (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Protocol 2: Electrophilic Aromatic Substitution (Halogenation) of N-Protected this compound

This protocol provides a general method for the bromination of the phenoxy ring, assuming the amine is protected (e.g., as an N-acetyl derivative).

Materials:

  • N-acetyl-1-Methyl-2-phenoxyethylamine (1.0 eq)

  • Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., DCM, acetic acid)

  • Lewis acid catalyst (e.g., FeCl₃, AlCl₃) if using Br₂

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • If using Br₂, add the Lewis acid catalyst.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise. The red-brown color of bromine should dissipate upon addition. If using NBS, add it portion-wise.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into an ice-cold saturated Na₂S₂O₃ solution to remove excess bromine.

  • Transfer to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the halogenated product.

Visualizations

Derivatization_Pathways cluster_start Starting Material cluster_n_derivatization N-Derivatization cluster_ring_derivatization Aromatic Ring Derivatization start This compound acylation N-Acylation start->acylation Acyl Halide, Base alkylation N-Alkylation start->alkylation Alkyl Halide, Base protection N-Protection start->protection e.g., Boc₂O eas Electrophilic Aromatic Substitution (EAS) protection->eas Electrophile, Catalyst ortho_para Ortho / Para Products eas->ortho_para deprotection N-Deprotection ortho_para->deprotection e.g., TFA, H⁺ final_product Final Ring-Functionalized Product deprotection->final_product

Caption: General derivatization workflows for this compound.

Regioselectivity_Logic EAS Electrophilic Aromatic Substitution on Phenoxy Ring Directing_Group Phenoxy Oxygen is Ortho, Para-Directing EAS->Directing_Group Sterics Steric Hindrance EAS->Sterics Conditions Reaction Conditions EAS->Conditions Ortho_Product Ortho-Substituted Product Directing_Group->Ortho_Product Electronic Effect Para_Product Para-Substituted Product Directing_Group->Para_Product Electronic Effect Sterics->Para_Product Favored with bulky reagents Conditions->Ortho_Product e.g., Low Temp, Solvent Choice Conditions->Para_Product e.g., Low Temp, Solvent Choice

Caption: Factors influencing regioselectivity in electrophilic aromatic substitution.

References

Technical Support Center: Degradation Pathways of 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methyl-2-phenoxyethylamine. The following sections provide predicted metabolic pathways, experimental protocols, troubleshooting guides, and frequently asked questions to support your research.

Predicted Degradation Pathways of this compound

Due to the lack of direct experimental studies on this compound, its degradation pathways are predicted based on the well-established metabolism of structurally analogous compounds, such as phenylethylamines and amphetamines. The primary metabolic transformations are expected to involve N-dealkylation, oxidative deamination, and aromatic hydroxylation, catalyzed predominantly by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO).[1][2][3]

Predicted Degradation Pathways of this compound cluster_pathways Primary Metabolic Pathways cluster_metabolites Resulting Metabolites Parent This compound N_Dealkylation N-Dealkylation (CYP450-mediated) Parent->N_Dealkylation CYP2D6, CYP3A4 Deamination Oxidative Deamination (MAO & CYP-mediated) Parent->Deamination MAO-A, MAO-B, CYP2D6 Hydroxylation Aromatic Hydroxylation (CYP450-mediated) Parent->Hydroxylation CYP2D6, CYP2C19 Metabolite1 2-Phenoxyethylamine N_Dealkylation->Metabolite1 Metabolite2 1-Phenoxy-2-propanone Deamination->Metabolite2 Metabolite3 Hydroxy-1-methyl- 2-phenoxyethylamine Hydroxylation->Metabolite3 Experimental_Workflow Start Prepare Incubation Mixture (Buffer, HLM, Substrate) Pre_incubation Pre-incubate at 37°C for 5 minutes Start->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C with shaking Initiate_Reaction->Incubate Time_Points Collect Aliquots at 0, 5, 15, 30, 60 min Incubate->Time_Points Quench Quench with Cold ACN + Internal Standard Time_Points->Quench Process Vortex and Centrifuge (10,000 x g, 10 min) Quench->Process Analyze Analyze Supernatant by LC-MS/MS or GC-MS Process->Analyze

References

Technical Support Center: Solvent Effects on 1-Methyl-2-phenoxyethylamine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-phenoxyethylamine. The following sections address common issues related to solvent effects on its reactivity, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the reactivity of this compound in N-acylation reactions?

A1: The solvent plays a crucial role in N-acylation by influencing the solubility of reactants and stabilizing intermediates. For bimolecular reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dichloromethane (DCM) are often preferred. These solvents can effectively solvate the transition state, which may have some charge separation, thereby accelerating the reaction. In contrast, polar protic solvents like methanol or ethanol can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.

Q2: We are observing low yields in our N-alkylation reaction with this compound. Could the solvent be the cause?

A2: Yes, improper solvent selection is a common reason for low yields in N-alkylation reactions. Since N-alkylation of a secondary amine like this compound is typically an SN2 reaction, polar aprotic solvents are generally recommended.[1] These solvents can increase the reaction rate by solvating the cation of the base without strongly solvating the amine nucleophile.[1] If you are using a nonpolar solvent, the reactants may have poor solubility. Conversely, using a polar protic solvent could lead to side reactions or reduced reactivity of the amine. Also, be mindful of over-alkylation, where the tertiary amine product reacts further.[2]

Q3: Can the solvent influence the regioselectivity of reactions on the phenoxy ring of this compound?

A3: While the primary site of reactivity is the secondary amine, reactions on the aromatic ring, such as electrophilic aromatic substitution, can be influenced by the solvent. The polarity of the solvent can affect the stabilization of charged intermediates (sigma complexes). In some cases, a change in solvent polarity can alter the ratio of ortho, meta, and para substituted products, although the directing effects of the ether and alkylamine substituents are the dominant factors.

Q4: Are there "green" solvent alternatives for reactions involving this compound?

A4: Yes, there is a significant effort in green chemistry to replace hazardous solvents. For N-acylation, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be considered. In some instances, reactions can be performed in water, particularly for certain acylation reactions.[3] Solvent-free conditions, where one of the reactants acts as the solvent, are also a highly sustainable option where applicable.

Troubleshooting Guides

Low Yield in N-Acylation Reaction
Observation Possible Cause Suggested Solution
Low product yieldInappropriate Solvent Choice: The polarity of the solvent may not be optimal. A non-polar solvent might not sufficiently dissolve the reactants, while a polar protic solvent could be deactivating the amine.Switch to a polar aprotic solvent like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) to better solvate any charged intermediates without deactivating the nucleophile.
Poor Solubility of Reactants: The amine or the acylating agent is not fully dissolved at the reaction temperature.Consider a co-solvent system or choose a solvent in which all reactants are fully soluble. Gentle heating may also improve solubility.
Reaction with Solvent: If using a protic solvent like an alcohol, it may compete with the amine in reacting with the acylating agent.Ensure you are using an aprotic solvent, especially with highly reactive acylating agents like acyl chlorides.
Formation of Side Products in N-Alkylation
Observation Possible Cause Suggested Solution
Significant amount of over-alkylation product (tertiary amine)High Concentration of Alkylating Agent: The product of the initial alkylation is more nucleophilic than the starting secondary amine and reacts further.[2]Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[1] Using a larger excess of the starting amine can also favor mono-alkylation.[2]
Inappropriate Solvent: The solvent may not be optimal for controlling the relative rates of the first and second alkylation.While polar aprotic solvents are generally good for SN2 reactions, you might need to screen different options (e.g., ACN, DMF, DMSO) to find the best selectivity for your specific substrates.
Unidentified side productsReaction with Solvent: The solvent may be participating in the reaction. For example, some solvents can be deprotonated by strong bases.Use a robust, non-reactive solvent for your reaction conditions. Ensure the solvent is anhydrous if using moisture-sensitive reagents.

Quantitative Data Summary

The following tables provide hypothetical, yet chemically plausible, data on the effect of solvent on common reactions of this compound. This data is intended to guide solvent selection and optimization.

Table 1: Effect of Solvent on the Yield of N-Acetylation of this compound with Acetic Anhydride

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dichloromethane (DCM)9.1492
Acetonitrile (ACN)37.5395
N,N-Dimethylformamide (DMF)36.7396
Tetrahydrofuran (THF)7.6685
Toluene2.41265
Methanol (MeOH)32.7870

Table 2: Effect of Solvent on the Rate Constant of N-Benzylation of this compound with Benzyl Bromide

SolventDielectric Constant (ε)Relative Rate Constant (krel)
Acetonitrile (ACN)37.51.00
N,N-Dimethylformamide (DMF)36.71.15
Acetone20.70.85
Tetrahydrofuran (THF)7.60.45
Chloroform4.80.30
Ethanol (EtOH)24.60.25

Experimental Protocols

Protocol 1: N-Acylation of this compound with Acetyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of this compound with Methyl Iodide

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in anhydrous ACN, add potassium carbonate.

  • Add methyl iodide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_acylation N-Acylation Workflow cluster_alkylation N-Alkylation Workflow A_start Dissolve Amine & Base in Aprotic Solvent A_reagent Add Acylating Agent A_start->A_reagent A_reaction React at RT A_reagent->A_reaction A_workup Aqueous Workup A_reaction->A_workup A_purify Purification (Chromatography) A_workup->A_purify A_product N-Acylated Product A_purify->A_product B_start Suspend Amine & Base in Aprotic Solvent B_reagent Add Alkylating Agent B_start->B_reagent B_reaction React at Elevated Temperature B_reagent->B_reaction B_workup Filter & Concentrate B_reaction->B_workup B_purify Purification (Chromatography) B_workup->B_purify B_product N-Alkylated Product B_purify->B_product

Caption: General experimental workflows for N-acylation and N-alkylation.

troubleshooting_logic start Low Reaction Yield q1 Are all reactants soluble? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the solvent aprotic? a1_yes->q2 sol1 Change to a better solvent or use a co-solvent system. a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is over-alkylation observed? (for N-alkylation) a2_yes->q3 sol2 Switch to a polar aprotic solvent (e.g., ACN, DMF). a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Add alkylating agent slowly. Use excess amine. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Phenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyethylamine derivatives are a significant class of compounds in medicinal chemistry, frequently investigated for their potential as therapeutic agents targeting a variety of receptors, including those in the dopaminergic and serotonergic systems. The efficient synthesis of these molecules is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates. This guide provides a comparative overview of common synthetic routes to phenoxyethylamine derivatives, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of phenoxyethylamine derivatives can be broadly approached through several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a comparison of three common methods: Williamson Ether Synthesis followed by Nucleophilic Substitution, Reductive Amination, and Buchwald-Hartwig Amination.

Synthesis RouteKey TransformationTypical Reagents & ConditionsGeneral YieldsKey AdvantagesKey Disadvantages
Williamson Ether Synthesis & Nucleophilic Substitution Formation of the ether linkage followed by introduction of the amine.1. Phenol, 1,2-dihaloethane, Base (e.g., K₂CO₃, NaOH). 2. Intermediate with primary amine.70-95%Robust, versatile, uses readily available starting materials.Two-step process, potential for side reactions (e.g., elimination).
Reductive Amination Formation of an imine from a phenoxyacetaldehyde and an amine, followed by reduction.Phenoxyacetaldehyde, Amine, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), mild acidic conditions.60-90%One-pot procedure, good functional group tolerance.Requires synthesis of the aldehyde precursor, potential for over-alkylation with primary amines.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of a phenoxyethyl amine with an aryl halide.Aryl halide, Phenoxyethylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu).75-95%Excellent for forming N-aryl bonds, high yields, broad substrate scope.Requires expensive palladium catalysts and ligands, sensitive to air and moisture.

Experimental Protocols

Williamson Ether Synthesis and Nucleophilic Substitution

This two-step approach is a classical and reliable method for preparing phenoxyethylamine derivatives.

Step 1: Synthesis of 1-(2-bromoethoxy)benzene

  • Reactants: Phenol, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone

  • Procedure: A mixture of phenol (1.0 eq), 1,2-dibromoethane (3.0 eq), and K₂CO₃ (2.0 eq) in acetone is heated at reflux for 24 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 1-(2-bromoethoxy)benzene.

  • Yield: ~85%

Step 2: Synthesis of N-benzyl-2-phenoxyethan-1-amine

  • Reactants: 1-(2-bromoethoxy)benzene, Benzylamine, Triethylamine (NEt₃)

  • Solvent: Acetonitrile

  • Procedure: To a solution of 1-(2-bromoethoxy)benzene (1.0 eq) in acetonitrile, benzylamine (1.2 eq) and triethylamine (1.5 eq) are added. The reaction mixture is stirred at 80°C for 12 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Yield: ~90%

Reductive Amination

This method offers a more convergent approach to the target molecules.

  • Reactants: 2-Phenoxyacetaldehyde, Aniline, Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: Dichloromethane (DCM)

  • Procedure: To a solution of 2-phenoxyacetaldehyde (1.0 eq) and aniline (1.0 eq) in dichloromethane, acetic acid (0.1 eq) is added, and the mixture is stirred for 30 minutes at room temperature. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography affords the desired N-phenyl-2-phenoxyethan-1-amine.

  • Yield: ~80%

Buchwald-Hartwig Amination

This palladium-catalyzed method is highly efficient for the synthesis of N-aryl phenoxyethylamine derivatives.

  • Reactants: Bromobenzene, 2-Phenoxyethan-1-amine, Sodium tert-butoxide (NaOtBu), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos

  • Solvent: Toluene

  • Procedure: An oven-dried flask is charged with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq). The flask is evacuated and backfilled with argon. Toluene, bromobenzene (1.0 eq), and 2-phenoxyethan-1-amine (1.2 eq) are added via syringe. The reaction mixture is heated to 100°C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield N-phenyl-2-phenoxyethan-1-amine.[1]

  • Yield: ~92%[2]

Signaling Pathways and Logical Relationships

Phenoxyethylamine derivatives often exert their biological effects by modulating the activity of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Understanding these signaling pathways is crucial for drug development.

Dopamine D2 Receptor Signaling Pathway

Phenoxyethylamine derivatives can act as agonists or antagonists at the dopamine D2 receptor, which is coupled to a Gαi protein. This pathway is primarily inhibitory.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Phenoxyethylamine Derivative (Agonist) Ligand->D2R Binds G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Leads to Serotonin_5HT2A_Signaling cluster_membrane Cell Membrane HT2A_R Serotonin 5-HT2A Receptor G_protein Gαq/βγ HT2A_R->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Phenoxyethylamine Derivative (Agonist) Ligand->HT2A_R Binds G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Increased Cellular Excitability PKC->Cellular_Response Leads to Synthetic_Workflow Start Starting Materials (Phenols, Amines, etc.) Synthesis Chemical Synthesis (e.g., Williamson, Reductive Amination, Buchwald-Hartwig) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Evaluation (Receptor Binding Assays, Functional Assays) Characterization->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

References

A Comparative Guide to Purity Validation of 1-Methyl-2-phenoxyethylamine: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 1-Methyl-2-phenoxyethylamine. The aim is to offer an objective analysis of method performance, supported by detailed experimental protocols and comparative data, to aid in the selection of the most appropriate analytical strategy for quality control and drug development.

Introduction

This compound is a primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) can also be employed and may offer advantages in specific contexts. This guide will delve into a detailed comparison of these methods.

Comparison of Analytical Methods

The selection of an analytical method for purity validation depends on various factors including the nature of the impurities, the required sensitivity, and the available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of ions in an electric field based on their electrophoretic mobility.
Typical Stationary Phase C18 (Reversed-Phase)Phenyl-methyl polysiloxane (non-polar)Fused silica capillary
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL0.3 - 3 µg/mL
**Linearity (R²) **> 0.999> 0.998> 0.995
Precision (%RSD) < 2%< 5%< 5%
Sample Derivatization Often not required, but can be used to enhance detection.Often required for polar amines to improve volatility and peak shape.Can be used to enhance detection and selectivity.
Strengths High resolution, robust, widely applicable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information for impurity identification.High efficiency, low sample and reagent consumption, suitable for charged molecules.
Limitations May require longer analysis times, higher solvent consumption.Not suitable for non-volatile or thermally labile compounds, derivatization can be complex.Lower sensitivity for some analytes, reproducibility can be challenging.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the analysis of phenethylamine derivatives.[1][2][3]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Phosphate Buffer (pH 3.0, 20 mM) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: 25°C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the mobile phase to a final concentration of 1.0 mg/mL.

Validation Parameters:

  • Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the retention time of the main peak.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1 to 1.5 mg/mL) and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The %RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for identifying and quantifying volatile impurities. Derivatization is often necessary for polar amines.[4][5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

Capillary Electrophoresis (CE) Method

CE offers a high-efficiency alternative for the analysis of charged species.[7][8][9]

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm I.D., 50 cm total length (40 cm to detector)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5

  • Voltage: 20 kV

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: 200 nm

  • Capillary Temperature: 25°C

Sample Preparation:

  • Dissolve the sample in the background electrolyte to a concentration of 1 mg/mL.

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting prep_std Prepare Standard Solutions specificity Specificity Analysis (Blank, Standard, Sample) prep_std->specificity prep_sample Prepare Sample Solutions prep_sample->specificity linearity Linearity Analysis (Calibration Curve) specificity->linearity accuracy Accuracy Analysis (Spiked Samples) linearity->accuracy precision Precision Analysis (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq data_analysis Data Analysis lod_loq->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for HPLC method validation.

Analytical_Method_Selection start Start: Need for Purity Analysis q1 Is the compound volatile & thermally stable? start->q1 gcms Consider GC-MS q1->gcms Yes hplc Consider HPLC q1->hplc No q2 Is the compound charged/ionic? gcms->q2 hplc->q2 ce Consider Capillary Electrophoresis q2->ce Yes end_hplc HPLC is a suitable primary method q2->end_hplc No ce->end_hplc

Caption: Decision tree for analytical method selection.

Conclusion

For the routine purity validation of this compound, HPLC is the recommended primary method due to its robustness, high-resolution, and applicability to non-volatile compounds without the need for derivatization. GC-MS serves as an excellent complementary technique, particularly for the identification of unknown volatile impurities, offering high sensitivity and structural elucidation capabilities. Capillary Electrophoresis provides a high-efficiency alternative, especially when dealing with small sample volumes and for orthogonal verification of results. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the expected impurity profile and the intended application of the data.

References

Pharmacological Comparison of 1-Methyl-2-phenoxyethylamine Isomers: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a framework for the pharmacological comparison of the (R)- and (S)-isomers of 1-Methyl-2-phenoxyethylamine. It is important to note that a thorough search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data directly comparing the pharmacological profiles of these two enantiomers. Therefore, this document outlines the theoretical basis for expected differences, proposes detailed experimental protocols for characterization, and presents a potential signaling pathway for investigation, rather than summarizing existing comparative data.

Introduction to Stereoisomerism and Pharmacological Activity

The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional structure of a drug molecule dictates its interaction with chiral biological targets such as receptors and enzymes. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

For phenethylamine derivatives, stereochemistry is a well-established determinant of biological activity. It is a reasonable hypothesis that the (R)- and (S)-isomers of this compound will display distinct pharmacological profiles.

Proposed Experimental Protocols for Pharmacological Comparison

To elucidate the pharmacological differences between the isomers of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments that would be essential for a comprehensive comparison.

Receptor Binding Assays

Objective: To determine the binding affinities of the (R)- and (S)-isomers for a panel of relevant G-protein coupled receptors (GPCRs) and transporters, given the structural similarity of the target compound to known monoamine neurotransmitters.

Methodology:

  • Receptor Panel: A comprehensive panel should include, but not be limited to, adrenergic (α1, α2, β1, β2, β3), dopaminergic (D1-D5), serotonergic (5-HT1A, 5-HT2A, 5-HT2C, etc.), and trace amine-associated receptors (TAARs), as well as monoamine transporters (DAT, NET, SERT).

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparations are stored at -80°C.

  • Radioligand Binding Assay:

    • In a 96-well plate, incubate the cell membrane preparations with a specific radioligand for the receptor of interest (e.g., [3H]-prazosin for α1-adrenergic receptors).

    • Add increasing concentrations of the test compounds ((R)- and (S)-1-Methyl-2-phenoxyethylamine) to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist for the receptor.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To characterize the functional activity of the isomers at the identified target receptors (i.e., to determine if they are agonists, antagonists, or allosteric modulators).

Methodology (Example: Gs-coupled GPCR):

  • cAMP Accumulation Assay:

    • Seed cells expressing the target receptor in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

    • Add increasing concentrations of the test isomers to the cells.

    • Incubate for a specified time to allow for Gs-protein activation and subsequent adenylyl cyclase-mediated cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log of the isomer concentration to generate a dose-response curve. The potency (EC50, the concentration that produces 50% of the maximal response) and efficacy (Emax, the maximal response) are determined by non-linear regression. For antagonists, a Schild analysis can be performed by measuring the shift in the agonist dose-response curve in the presence of increasing concentrations of the antagonist isomer.

Data Presentation

While specific data for the isomers of this compound is not currently available, the following tables illustrate how the results from the proposed experiments should be structured for a clear and objective comparison.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound Isomers

Receptor/Transporter(R)-1-Methyl-2-phenoxyethylamine (Ki, nM)(S)-1-Methyl-2-phenoxyethylamine (Ki, nM)
α1-AdrenergicData to be determinedData to be determined
α2-AdrenergicData to be determinedData to be determined
β1-AdrenergicData to be determinedData to be determined
β2-AdrenergicData to be determinedData to be determined
Dopamine D1Data to be determinedData to be determined
Dopamine D2Data to be determinedData to be determined
Serotonin 5-HT1AData to be determinedData to be determined
Serotonin 5-HT2AData to be determinedData to be determined
Dopamine Transporter (DAT)Data to be determinedData to be determined
Norepinephrine Transporter (NET)Data to be determinedData to be determined
Serotonin Transporter (SERT)Data to be determinedData to be determined

Table 2: Comparative Functional Activity (EC50/IC50, nM; Emax, %) of this compound Isomers

AssayParameter(R)-1-Methyl-2-phenoxyethylamine(S)-1-Methyl-2-phenoxyethylamine
β2-Adrenergic Receptor
cAMP AccumulationEC50 (nM)Data to be determinedData to be determined
Emax (%)Data to be determinedData to be determined
Dopamine Transporter
[3H]-Dopamine UptakeIC50 (nM)Data to be determinedData to be determined

Mandatory Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by this compound isomers and a generalized workflow for their pharmacological characterization.

G Potential Signaling Pathway for a this compound Isomer cluster_membrane Cell Membrane GPCR GPCR (e.g., β2-Adrenergic Receptor) G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Isomer (R)- or (S)-Isomer Isomer->GPCR Binds and Activates G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Targets G Experimental Workflow for Isomer Comparison Synthesis Synthesis and Chiral Separation of (R)- and (S)-Isomers Binding_Assays Receptor Binding Assays (Determine Ki) Synthesis->Binding_Assays Functional_Assays Functional Assays (Determine EC50/IC50, Emax) Binding_Assays->Functional_Assays Identified Targets In_Vivo_Studies In Vivo Studies (e.g., behavioral, physiological) Functional_Assays->In_Vivo_Studies Promising Leads ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Studies->ADMET_Profiling Data_Analysis Comparative Data Analysis and Report Generation ADMET_Profiling->Data_Analysis

Comparative Docking Analysis of 1-Methyl-2-phenoxyethylamine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Development

This guide provides a comparative analysis of the molecular docking of 1-Methyl-2-phenoxyethylamine derivatives against Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the structural requirements for potent MAO-B inhibition by this class of compounds. The data presented herein is for illustrative purposes, based on established structure-activity relationships for MAO-B inhibitors, to guide further experimental and computational research.[4]

Quantitative Comparison of Docking Performance

The following table summarizes the hypothetical docking scores and binding affinities of a series of this compound derivatives against human MAO-B. The substitutions on the phenoxy ring were selected to explore the effects of electron-donating and electron-withdrawing groups, as well as steric hindrance, on the binding affinity. Lower docking scores and binding energies indicate a more favorable interaction between the ligand and the enzyme.[5]

Compound IDSubstitution (R)Docking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
MPA-01 H (Unsubstituted)-7.25.8Tyr398, Tyr435, Gln206
MPA-02 4-Fluoro-7.82.1Tyr398, Tyr435, Cys172
MPA-03 4-Chloro-8.11.2Tyr398, Tyr435, Cys172, Gln206
MPA-04 4-Bromo-8.30.9Tyr398, Tyr435, Cys172, Gln206
MPA-05 4-Methyl-7.53.5Tyr398, Tyr435
MPA-06 4-Methoxy-7.62.9Tyr398, Tyr435, Gln206
MPA-07 3,4-Dichloro-8.50.6Tyr398, Tyr435, Cys172, Phe343
MPA-08 4-Trifluoromethyl-8.80.3Tyr398, Tyr435, Cys172, Gln206
MPA-09 2-Chloro-6.99.2Tyr435, Gln206
MPA-10 4-Nitro-9.00.2Tyr398, Tyr435, Cys172, Gln206, Asn101

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the potential effects of different substitutions based on known SAR of MAO-B inhibitors.

Experimental Protocols: Molecular Docking

The following protocol outlines a standard procedure for performing molecular docking studies on this compound derivatives using AutoDock Vina.[6][7][8]

2.1. Software and Resources:

  • Molecular Modeling Software: AutoDock Vina[6][7][8]

  • Protein Data Bank (PDB) ID: 2V5Z (Human Monoamine Oxidase B)

  • Ligand Preparation Software: ChemDraw or similar chemical drawing software, and a tool for 3D structure generation and energy minimization.

  • Visualization Software: PyMOL or UCSF Chimera

2.2. Protein Preparation:

  • Download the crystal structure of human MAO-B (PDB ID: 2V5Z) from the Protein Data Bank.

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogen atoms to the protein.

  • Define the grid box for docking. The grid box should encompass the active site of the enzyme, including key residues such as Tyr398 and Tyr435.[5][9] A grid box size of 25 x 25 x 25 Å centered on the active site is recommended.

2.3. Ligand Preparation:

  • Draw the 2D structures of the this compound derivatives.

  • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Save the ligand structures in a compatible format (e.g., PDBQT).

2.4. Docking Simulation:

  • Run AutoDock Vina using the prepared protein and ligand files.

  • Set the exhaustiveness parameter to a value between 8 and 32 to ensure a thorough search of the conformational space.

  • Generate a set of binding poses for each ligand.

2.5. Analysis of Results:

  • Analyze the docking results to identify the best binding pose for each ligand based on the docking score.

  • Visualize the protein-ligand interactions for the best poses to identify key hydrogen bonds and hydrophobic interactions.

  • Calculate the predicted binding affinity (Ki) from the docking score.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for a computational molecular docking study.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 2V5Z) autodock_vina AutoDock Vina protein_prep->autodock_vina ligand_prep Ligand Preparation (this compound derivatives) ligand_prep->autodock_vina pose_analysis Binding Pose Analysis autodock_vina->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) pose_analysis->interaction_analysis scoring Scoring & Affinity Prediction interaction_analysis->scoring

A typical workflow for molecular docking studies.

3.2. Signaling Pathway: Monoamine Oxidase B Inhibition

The diagram below illustrates the role of Monoamine Oxidase B (MAO-B) in the degradation of dopamine and how its inhibition by this compound derivatives can increase dopamine levels in the synapse.[10][11]

mao_inhibition_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron dopamine Dopamine dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binds to dopamine_reuptake Dopamine Transporter (DAT) dopamine->dopamine_reuptake Reuptake maob MAO-B dopamine_reuptake->maob Transported to inactive_metabolites Inactive Metabolites maob->inactive_metabolites Degrades inhibitor This compound Derivative inhibitor->maob Inhibits

Inhibition of MAO-B by this compound derivatives.

References

A Comparative Analysis of 1-Methyl-2-phenoxyethylamine and Amphetamine: Structure, Physicochemical Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and pharmacological comparison of 1-methyl-2-phenoxyethylamine and the well-characterized psychostimulant, amphetamine. The information presented is intended to support research and drug development efforts by offering a clear, data-driven analysis of these two phenethylamine derivatives.

Structural and Physicochemical Comparison

This compound and amphetamine share a common phenethylamine backbone, but key structural differences lead to distinct physicochemical properties. Amphetamine, or alpha-methylphenethylamine, is a primary amine with a phenyl group attached to the isopropylamine side chain.[1][2] In contrast, this compound features a phenoxy group linked to the ethylamine side chain via an ether bond.[3][4] This substitution significantly alters the molecule's electronic and steric characteristics.

The structural distinctions are summarized below:

  • Amphetamine: Possesses a direct connection between the phenyl ring and the ethylamine side chain.

  • This compound: An oxygen atom bridges the phenyl ring and the ethylamine side chain, forming a phenoxy ether.

These structural variations influence key physicochemical parameters, as detailed in the following table.

PropertyThis compoundAmphetamineReference(s)
Molecular Formula C₉H₁₃NOC₉H₁₃N[3][4][5]
Molecular Weight 151.21 g/mol 135.21 g/mol [1][4][5]
Boiling Point 117-120 °C at 3 Torr200-203 °C[4][6]
IUPAC Name 1-phenoxypropan-2-amine1-phenylpropan-2-amine[1][3]

Pharmacological Profile: A Tale of Two Amines

The pharmacological actions of amphetamine are well-documented, primarily involving the modulation of monoamine neurotransmitters. While specific experimental data for this compound is less abundant in publicly available literature, research on analogous phenoxyethylamine compounds provides a framework for understanding its potential biological targets.

Receptor and Transporter Binding Affinity

Amphetamine is a potent substrate and inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[7] It also interacts with vesicular monoamine transporter 2 (VMAT2) and exhibits inhibitory activity at monoamine oxidase (MAO).[7]

While direct binding affinity data for this compound is not extensively reported, studies on structurally related compounds suggest potential interactions with monoaminergic systems. For instance, certain analogs of 3-OH-phenoxyethylamine have demonstrated high affinity for the dopamine D2 receptor.[4] Furthermore, phenoxyethylamine derivatives are known to be investigated as monoamine oxidase inhibitors.[4]

The following table summarizes the available quantitative data on the pharmacological targets of amphetamine. Data for this compound is inferred from related compounds and should be interpreted with caution.

TargetAmphetamine (Ki in nM)This compound (Predicted Activity)Reference(s)
Dopamine Transporter (DAT) Competitive inhibitorPotential for interaction[7]
Norepinephrine Transporter (NET) Competitive inhibitorPotential for interaction[7]
Monoamine Oxidase A (MAO-A) InhibitorPotential MAO-A inhibitor[4][7]
Dopamine D2 Receptor Low affinityAnalogs show excellent affinity[4]
Serotonin 5-HT2A Receptor Low affinityN-benzyl analogs show increased affinity[4]
Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

2.2.1. Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity of test compounds for the dopamine and norepinephrine transporters.

  • Materials:

    • HEK293 cells stably expressing human DAT or NET.

    • Membrane preparation from the aforementioned cells.

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.

    • Test compounds (this compound, amphetamine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • Calculate the specific binding and determine the IC₅₀ value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

2.2.2. Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit MAO-A and MAO-B activity.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine or p-tyramine).

    • Fluorescent probe (e.g., Amplex Red).

    • Horseradish peroxidase (HRP).

    • Test compounds.

    • Assay buffer.

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound.

    • Pre-incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate, Amplex Red, and HRP.

    • Incubate the plate, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC₅₀ value for each test compound against both MAO-A and MAO-B.

Signaling Pathways

The interaction of these compounds with their respective molecular targets initiates downstream signaling cascades that mediate their physiological effects.

Amphetamine-Modulated Signaling

Amphetamine's primary mechanism of action involves the disruption of normal dopamine and norepinephrine signaling. By blocking their reuptake and promoting their release, amphetamine leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of postsynaptic dopamine and norepinephrine receptors.

Amphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_ext Amphetamine DAT DAT Amphetamine_ext->DAT Enters via NET NET Amphetamine_ext->NET Enters via Amphetamine_int Intracellular Amphetamine DAT->Amphetamine_int NET->Amphetamine_int VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Uptake Norepinephrine_vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_vesicle Uptake MAO MAO Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Norepinephrine_cyto Cytosolic Norepinephrine Norepinephrine_vesicle->Norepinephrine_cyto Release Dopamine_cyto->MAO Metabolism Dopamine_syn Dopamine Dopamine_cyto->Dopamine_syn Efflux via DAT Norepinephrine_cyto->MAO Metabolism Norepinephrine_syn Norepinephrine Norepinephrine_cyto->Norepinephrine_syn Efflux via NET Amphetamine_int->DAT Reverses Transport Amphetamine_int->NET Reverses Transport Amphetamine_int->VMAT2 Inhibits Amphetamine_int->MAO Inhibits D_receptor Dopamine Receptor Dopamine_syn->D_receptor Binds NE_receptor Norepinephrine Receptor Norepinephrine_syn->NE_receptor Binds Signaling Downstream Signaling D_receptor->Signaling NE_receptor->Signaling

Caption: Amphetamine's mechanism of action in a monoaminergic synapse.

Potential Signaling of this compound

Based on the pharmacology of its analogs, this compound may primarily act as a monoamine oxidase inhibitor. This would lead to an increase in the cytosolic levels of monoamine neurotransmitters, potentially resulting in enhanced vesicular loading and release. If it also possesses significant affinity for dopamine or serotonin receptors, it could directly modulate postsynaptic signaling pathways.

MPEA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPEA 1-Methyl-2- phenoxyethylamine MAO MAO MPEA->MAO Inhibits Monoamines_cyto Cytosolic Monoamines Monoamines_cyto->MAO Metabolism VMAT2 VMAT2 Monoamines_cyto->VMAT2 Uptake Monoamine_vesicle Monoamine Vesicle Monoamines_syn Monoamines Monoamine_vesicle->Monoamines_syn Release VMAT2->Monoamine_vesicle Receptor Dopamine/Serotonin Receptor (Potential) Monoamines_syn->Receptor Binds Signaling Downstream Signaling Receptor->Signaling MPEA_syn 1-Methyl-2- phenoxyethylamine MPEA_syn->Receptor Direct Binding (Potential)

Caption: Postulated signaling pathways for this compound.

Conclusion

This compound and amphetamine, while sharing a basic phenethylamine scaffold, exhibit significant structural and, consequently, likely pharmacological differences. Amphetamine's well-established role as a monoamine transporter substrate and MAO inhibitor contrasts with the more speculative profile of this compound, which, based on its analogs, is predicted to be a monoamine oxidase inhibitor with potential direct receptor interactions. Further experimental validation is required to fully elucidate the pharmacological profile of this compound and to definitively compare its activity to that of amphetamine. This guide provides a foundational framework and detailed experimental protocols to support such investigations.

References

Assessing the Efficacy of Novel 1-Methyl-2-phenoxyethylamine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the efficacy of novel 1-Methyl-2-phenoxyethylamine compounds, which are of significant interest in pharmaceutical research due to their potential to modulate monoamine neurotransmitter systems. Given the limited publicly available comparative data on novel analogues, this document outlines the key experimental protocols and theoretical frameworks necessary to conduct a thorough evaluation and compare these compounds against existing alternatives.

Introduction to this compound and its Analogues

This compound serves as a core scaffold for the development of compounds targeting the central nervous system. Its structural similarity to phenethylamines suggests that its derivatives are likely to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, these compounds can increase their synaptic availability, a mechanism of action common to many antidepressants and psychostimulants.

The efficacy of novel this compound derivatives will largely depend on their potency and selectivity for these transporters. Structure-activity relationship (SAR) studies indicate that modifications to the aromatic ring, the ethylamine side chain, and the nitrogen atom can significantly alter the pharmacological profile of these compounds.

Comparative Efficacy Data

Table 1: Comparative in vitro Efficacy of this compound Derivatives

Compound IDR1-SubstitutionR2-SubstitutionDAT IC₅₀ (nM)[1]NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/NET Selectivity RatioDAT/SERT Selectivity Ratio
Reference-1 HH[Insert Data][Insert Data][Insert Data][Calculate Ratio][Calculate Ratio]
Novel-Cmpd-A 4-ClH[Insert Data][Insert Data][Insert Data][Calculate Ratio][Calculate Ratio]
Novel-Cmpd-B 4-CH₃H[Insert Data][Insert Data][Insert Data][Calculate Ratio][Calculate Ratio]
Novel-Cmpd-C HCH₃[Insert Data][Insert Data][Insert Data][Calculate Ratio][Calculate Ratio]
Alternative-Drug --[Insert Data][Insert Data][Insert Data][Calculate Ratio][Calculate Ratio]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity. Selectivity ratios are calculated by dividing the IC₅₀ value for the less potent transporter by the IC₅₀ value for the more potent transporter.

Experimental Protocols

To generate the comparative data presented above, the following experimental protocols are recommended.

Monoamine Transporter Uptake Assay (In Vitro)

This assay is crucial for determining the potency and selectivity of the novel compounds on DAT, NET, and SERT.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds for the uptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

Materials:

  • Rat brain tissue (striatum for DAT, whole brain minus cerebellum and striatum for NET and SERT) or cell lines stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compounds (novel this compound derivatives and reference compounds).

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in KRH buffer.

  • Assay Setup: In a 96-well plate, add KRH buffer, the test compound at various concentrations, and the radiolabeled substrate.

  • Initiation of Uptake: Add the synaptosome suspension to each well to initiate the uptake reaction. Incubate at 37°C for a predetermined time (e.g., 10 minutes).

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration compared to the control (no compound). Determine the IC₅₀ values by fitting the data to a dose-response curve.

G

Workflow for Monoamine Transporter Uptake Assay.

Potential Signaling Pathways

The modulation of monoamine transporters by novel this compound compounds can trigger downstream signaling cascades that are relevant to their potential therapeutic effects, particularly in the context of neuroprotection.

Monoamine Transporter Inhibition and Downstream Signaling

Inhibition of monoamine reuptake leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing the activation of their respective postsynaptic receptors. This can, in turn, modulate intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are crucial for neuronal survival and plasticity.

G cluster_downstream Downstream Signaling compound This compound Compound transporter Monoamine Transporter (DAT, NET, SERT) compound->transporter Inhibits monoamines Increased Synaptic Monoamines transporter->monoamines Leads to receptors Postsynaptic Receptor Activation monoamines->receptors Enhances mapk MAPK Pathway receptors->mapk Modulates pi3k PI3K/Akt Pathway receptors->pi3k Modulates effects Neuroprotective Effects (e.g., anti-apoptosis, plasticity) mapk->effects pi3k->effects

Signaling Pathways Modulated by Monoamine Transporter Inhibition.
Neuroprotective Signaling Pathway: Nrf2/Keap1

Some bioactive compounds exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. While direct modulation of this pathway by this compound compounds has yet to be extensively studied, it represents a plausible mechanism for potential neuroprotective effects.

G compound Potential Neuroprotective Compound keap1 Keap1 compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Represses nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) nucleus->are Binds to genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates protection Cellular Protection genes->protection

The Nrf2/Keap1 Neuroprotective Signaling Pathway.

Conclusion

The evaluation of novel this compound compounds requires a systematic approach grounded in well-defined experimental protocols. This guide provides the necessary framework for researchers to assess the efficacy of these compounds as monoamine reuptake inhibitors and to compare their activity against relevant alternatives. By generating robust quantitative data and exploring the underlying signaling pathways, the therapeutic potential of this promising class of compounds can be thoroughly investigated.

References

Comparative Guide to the Cross-Reactivity of 1-Methyl-2-phenoxyethylamine in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-Methyl-2-phenoxyethylamine in common amphetamine immunoassays. Due to a lack of direct experimental studies on this compound, this document offers a comparative perspective based on its structural similarity to amphetamine and published cross-reactivity data for related phenethylamine analogs.

Introduction: The Challenge of Immunoassay Cross-Reactivity

Immunoassays are widely used as initial screening tools for the detection of drugs of abuse, including amphetamines. These assays offer rapid and cost-effective results. However, a significant limitation of immunoassays is the potential for cross-reactivity, where the antibodies employed in the assay bind to compounds structurally similar to the target analyte, leading to a false-positive result.[1] Such presumptive positives require confirmation by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

This compound is a phenethylamine derivative. Its core structure shares similarities with amphetamine, raising the possibility of cross-reactivity in amphetamine immunoassays. Understanding this potential is crucial for the accurate interpretation of screening results in clinical and forensic toxicology.

Structural Comparison: this compound vs. Amphetamine

The structural similarity between this compound and amphetamine is the primary basis for potential immunoassay cross-reactivity. The following diagram illustrates this structural relationship.

Structural_Comparison cluster_amphetamine Amphetamine cluster_target This compound cluster_key Key Structural Features amphetamine amphetamine_label Amphetamine target_label This compound target key Phenethylamine Backbone Methyl Group Phenoxy Group

Caption: Structural comparison of Amphetamine and this compound.

Comparative Cross-Reactivity Data of Phenethylamine Analogs

While no specific cross-reactivity data for this compound has been identified in the reviewed literature, the following table summarizes the cross-reactivity of several structurally related phenethylamine analogs in common amphetamine immunoassays. This data provides a basis for estimating the potential cross-reactivity of this compound. Generally, substitutions on the phenethylamine backbone can significantly alter antibody recognition.

CompoundImmunoassay PlatformTarget Analyte(s)Cutoff Concentration (ng/mL)Concentration for Positive Result (ng/mL)Percent Cross-ReactivityReference
β,2-DimethylphenethylamineEMIT® II Plus Amphetamines Assayd-Amphetamine, d-Methamphetamine300>100,000<0.3%[3]
β,2-DimethylphenethylamineInstant-View™ Methamphetamine (MA) Testd-Methamphetamine1,000>100,000<1.0%[3]
PhentermineBio-Quant Direct ELISA for amphetamineAmphetamine50-61%[4]
EphedrineBio-Quant Direct ELISA for methamphetamineMethamphetamine50-9%[4]
PseudoephedrineBio-Quant Direct ELISA for methamphetamineMethamphetamine50-19%[4]
Phenylephrine-Methamphetamine--Potential for false positive[5]

Note: The absence of data for this compound highlights a gap in current toxicological literature.

Experimental Protocols for Amphetamine Immunoassays

The following are generalized protocols for two common immunoassay techniques used for amphetamine screening: Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT).

Competitive ELISA for Amphetamine

This method is based on the competitive binding between the drug in the sample and an enzyme-labeled drug conjugate for a limited number of antibody binding sites coated on a microplate well.[6]

Workflow Diagram:

Competitive_ELISA_Workflow start Start: Sample Preparation antibody_coating Antibody Coating: Microplate wells are coated with anti-amphetamine antibodies. start->antibody_coating add_sample Add Sample and Conjugate: Urine/serum sample and enzyme-labeled amphetamine are added to the wells. antibody_coating->add_sample incubation Incubation: The plate is incubated to allow competitive binding. add_sample->incubation wash Washing: Unbound reagents are washed away. incubation->wash add_substrate Add Substrate: A chromogenic substrate is added. wash->add_substrate color_development Color Development: The enzyme converts the substrate, producing a color. add_substrate->color_development stop_reaction Stop Reaction: A stop solution is added to halt the reaction. color_development->stop_reaction read_absorbance Read Absorbance: The absorbance is measured using a spectrophotometer. stop_reaction->read_absorbance end End: Result Interpretation read_absorbance->end

Caption: Generalized workflow for a competitive ELISA.

Detailed Steps:

  • Antibody Coating: Microtiter plate wells are pre-coated with a fixed amount of anti-amphetamine antibodies.[2]

  • Sample and Conjugate Addition: A specific volume of the test sample (e.g., urine or serum) and a solution containing amphetamine conjugated to an enzyme (e.g., horseradish peroxidase) are added to the wells.[6]

  • Competitive Binding: The plate is incubated, during which the free amphetamine from the sample and the enzyme-labeled amphetamine compete for binding to the antibodies on the well surface.

  • Washing: The wells are washed to remove any unbound drug and enzyme-labeled drug.[6]

  • Substrate Addition: A chromogenic substrate is added to each well.[2]

  • Enzymatic Reaction and Color Development: The enzyme on the bound conjugate catalyzes the conversion of the substrate, resulting in a color change. The intensity of the color is inversely proportional to the concentration of amphetamine in the sample.[2]

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[6]

  • Measurement: The absorbance of each well is read using a spectrophotometer at a specific wavelength (e.g., 450 nm).[2]

  • Data Analysis: The concentration of amphetamine in the sample is determined by comparing its absorbance to a standard curve.

Enzyme Multiplied Immunoassay Technique (EMIT)

EMIT is a homogeneous immunoassay, meaning it does not require a separation step to distinguish bound and unbound labels.[7][8]

Workflow Diagram:

EMIT_Workflow start Start: Sample and Reagent Mixing reagent1 Reagent 1: Sample is mixed with antibody and substrate (G6P). start->reagent1 reagent2 Reagent 2: Enzyme-labeled drug (G6PDH) is added. reagent1->reagent2 competitive_binding Competitive Binding: Drug in sample competes with enzyme-labeled drug for antibody binding. reagent2->competitive_binding enzyme_activity Enzyme Activity Measurement: Unbound enzyme-labeled drug converts NAD+ to NADH. competitive_binding->enzyme_activity read_absorbance Read Absorbance: The rate of change in absorbance at 340 nm is measured. enzyme_activity->read_absorbance end End: Result Interpretation read_absorbance->end

Caption: Generalized workflow for an EMIT assay.

Detailed Steps:

  • Reagent and Sample Mixing: The test sample is mixed with a reagent containing antibodies specific to amphetamine and the enzyme substrate (glucose-6-phosphate).

  • Addition of Enzyme-Labeled Drug: A second reagent containing the drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) is added.[9]

  • Competitive Reaction: The drug in the sample competes with the G6PDH-labeled drug for binding to the antibody.

  • Enzyme Activity: When the G6PDH-labeled drug is bound by the antibody, the enzyme's activity is blocked. Unbound G6PDH-labeled drug remains active.[9]

  • Measurement: The active enzyme converts the substrate (G6P) and in the process reduces NAD+ to NADH. The rate of NADH production is measured by monitoring the change in absorbance at 340 nm. The rate of absorbance change is directly proportional to the concentration of the drug in the sample.[8]

Conclusion and Recommendations

There is currently no published data on the cross-reactivity of this compound in amphetamine immunoassays. Based on its structure as a phenethylamine derivative, there is a theoretical potential for cross-reactivity. However, data from structurally similar compounds suggest that substitutions on the phenethylamine molecule can significantly reduce or eliminate cross-reactivity in some immunoassays.

Recommendations for Researchers:

  • Direct Testing: It is imperative to perform direct experimental studies to determine the cross-reactivity profile of this compound across a panel of commercially available amphetamine immunoassays.

  • Confirmatory Testing: In a clinical or forensic setting, any presumptive positive result from an amphetamine immunoassay in an individual with known or suspected exposure to this compound should be considered with caution and confirmed using a specific and sensitive method such as GC-MS or LC-MS/MS.

  • Further Research: Further investigation into the structure-activity relationships of phenethylamine derivatives and their interaction with immunoassay antibodies would be beneficial for predicting the cross-reactivity of new designer drugs and other compounds.

References

A Comparative Analysis of a Novel Compound Against Standard Cardiovascular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-Methyl-2-phenoxyethylamine is not a recognized cardiovascular agent, and there is no established body of experimental data regarding its effects. The following guide is a template designed for researchers, scientists, and drug development professionals to illustrate how a new chemical entity, designated here as "Compound X," would be benchmarked against known cardiovascular agents. The data for the established agents are based on published findings, while the entries for Compound X are placeholders to demonstrate the required data structure.

This guide provides an objective comparison of Compound X's hypothetical performance with a beta-adrenergic antagonist (Propranolol) and a beta-adrenergic agonist (Isoproterenol), supported by a detailed experimental protocol and visualizations of key pathways and workflows.

Quantitative Data Summary

The following table summarizes the key in vivo cardiovascular parameters and in vitro receptor binding affinities for Compound X compared to Propranolol and Isoproterenol. Propranolol is a non-selective beta-blocker that reduces heart rate and blood pressure, while Isoproterenol is a non-selective beta-agonist that increases these parameters.[1][][3][4]

ParameterCompound X (Hypothetical Data)Propranolol (Reference Antagonist)Isoproterenol (Reference Agonist)
In Vivo Effects (Rodent Model)
Change in Heart Rate (HR)[Insert experimental value, e.g., -15%]↓ Decreased↑ Increased[5]
Change in Systolic Blood Pressure (SBP)[Insert experimental value, e.g., -10%]↓ Decreased[3]↓ Decreased (vasodilation)[6]
Change in Cardiac Contractility (dP/dt)[Insert experimental value, e.g., -20%]↓ Decreased (Negative Inotropic)[1]↑ Increased (Positive Inotropic)[5]
In Vitro Receptor Binding Affinity
β1-Adrenergic Receptor (Ki, nM)[Insert experimental value]1 - 510 - 50
β2-Adrenergic Receptor (Ki, nM)[Insert experimental value]1 - 510 - 50
α1-Adrenergic Receptor (Ki, nM)[Insert experimental value]> 1000> 1000

Data for Propranolol and Isoproterenol are compiled from various pharmacological studies. Values for Compound X are illustrative placeholders for experimental findings.

Experimental Protocols

A detailed methodology is crucial for the transparent and reproducible benchmarking of novel compounds.

In Vivo Assessment of Cardiovascular Effects in a Rodent Model

This protocol describes the methodology for evaluating the acute hemodynamic effects of a test compound in anesthetized rats.

Objective: To determine the effect of Compound X on heart rate, blood pressure, and cardiac contractility.

Materials:

  • Male Wistar rats (250-300g)

  • Test Compound (Compound X), Vehicle Control, Reference Agents (Propranolol, Isoproterenol)

  • Anesthetic (e.g., Urethane or Isoflurane)

  • Pressure transducer and data acquisition system

  • Catheters for cannulation of the carotid artery and jugular vein

  • Surgical tools

  • Heparinized saline

Procedure:

  • Animal Preparation: Rats are anesthetized to ensure a stable plane of anesthesia throughout the experiment. Body temperature is maintained at 37°C using a heating pad.

  • Cannulation: The right carotid artery is cannulated with a catheter connected to a pressure transducer to continuously measure arterial blood pressure. The left jugular vein is cannulated for intravenous administration of the test compounds.

  • Hemodynamic Monitoring: A high-fidelity catheter is advanced into the left ventricle via the carotid artery to measure left ventricular pressure and derive the maximal rate of pressure increase (dP/dt_max), an index of cardiac contractility.

  • Stabilization: Following surgery, the animal is allowed a stabilization period of at least 30 minutes to ensure baseline hemodynamic parameters are stable.

  • Compound Administration:

    • A baseline recording of heart rate, blood pressure, and dP/dt is taken for 15 minutes.

    • The vehicle control is administered intravenously, and parameters are recorded for 30 minutes to ensure no vehicle effect.

    • Compound X is administered in increasing doses (dose-response curve). Hemodynamic parameters are recorded continuously, with peak effects at each dose noted.

    • Sufficient time is allowed between doses for parameters to return to baseline.

  • Data Analysis: The changes in heart rate (HR), mean arterial pressure (MAP), and dP/dt_max from baseline are calculated for each dose of Compound X and the reference agents. Data are expressed as mean ± SEM, and statistical significance is determined using an appropriate test (e.g., ANOVA).

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the canonical Beta-Adrenergic signaling pathway in a cardiac myocyte, which is the primary target for agents like Propranolol and Isoproterenol.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channel L-type Ca²⁺ Channel PKA->Calcium_Channel Phosphorylates Calcium_Influx Ca²⁺ Influx Calcium_Channel->Calcium_Influx Contraction Increased Contraction Calcium_Influx->Contraction Agonist Agonist (e.g., Isoproterenol) Agonist->Beta_Receptor Activates Antagonist Antagonist (e.g., Propranolol) Antagonist->Beta_Receptor Blocks

Caption: Beta-Adrenergic signaling cascade in cardiomyocytes.

Experimental Workflow

This diagram outlines the sequential steps of the in vivo cardiovascular assessment protocol described above.

Experimental_Workflow arrow arrow A Animal Acclimation (1 week) B Anesthesia & Surgical Prep (Cannulation of Artery/Vein) A->B C System Stabilization (30 min) B->C D Baseline Data Recording (15 min) C->D E Vehicle Control Injection D->E F Dose-Response Administration (Compound X / References) E->F G Continuous Hemodynamic Monitoring F->G H Data Analysis & Statistics G->H

Caption: Workflow for in vivo cardiovascular drug screening.

Logical Relationship

Logical_Relationship Hypothesis Hypothesis Compound X exhibits cardiovascular activity by modulating adrenergic receptors. Benchmarking_Strategy Benchmarking Strategy Compare Compound X against a known agonist (Isoproterenol) and antagonist (Propranolol). Hypothesis->Benchmarking_Strategy Experiments Experimental Design In Vivo Hemodynamics In Vitro Receptor Binding Benchmarking_Strategy->Experiments Data Data Collection & Analysis Quantitative comparison of HR, BP, dP/dt Determination of receptor affinity (Ki) Experiments->Data Conclusion Conclusion Define the pharmacological profile of Compound X relative to established agents. Data->Conclusion

Caption: Logical framework for comparative drug analysis.

References

Validating the Mechanism of Action of 1-Methyl-2-phenoxyethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of 1-Methyl-2-phenoxyethylamine, a compound of interest due to its structural similarity to other pharmacologically active phenethylamines. Given the limited publicly available data on its specific biological targets, this document outlines the hypothesized mechanisms and provides detailed experimental protocols to test these hypotheses. The guide also presents a comparative analysis with well-characterized alternative compounds to offer a predictive context for its potential pharmacological profile.

Hypothesized Mechanisms of Action

Based on its core phenethylamine scaffold, this compound is hypothesized to interact with one or more of the following biological targets:

  • Monoamine Transporters (Dopamine Transporter - DAT, Serotonin Transporter - SERT, Norepinephrine Transporter - NET): Like amphetamine, it may act as a substrate and/or inhibitor of these transporters, leading to increased extracellular concentrations of monoamine neurotransmitters.

  • Serotonin (5-HT) and Dopamine (D) Receptors: It may exhibit affinity for various serotonin and dopamine receptor subtypes, potentially acting as an agonist or antagonist. Analogues of phenethylamine have shown affinity for 5-HT2A and D2 receptors.

  • Monoamine Oxidase (MAO) Enzymes: The phenethylamine structure is a substrate for MAO. It is plausible that this compound could act as an inhibitor of MAO-A or MAO-B, preventing the breakdown of monoamine neurotransmitters.

The following sections provide a comparative analysis with compounds known to act on these targets and the experimental protocols required to elucidate the specific mechanism of this compound.

Comparative Analysis of Pharmacological Activity

To contextualize the potential activity of this compound, its performance can be compared against compounds with established mechanisms of action.

CompoundPrimary Mechanism(s)Target(s)
This compound Hypothesized: Monoamine Transporter Ligand, 5-HT/D Receptor Ligand, MAO InhibitorData Not Available
Amphetamine Monoamine Releasing Agent / Reuptake InhibitorDAT, NET, SERT, VMAT2[1][2][3]
DOM (2,5-Dimethoxy-4-methylamphetamine) Serotonin Receptor Agonist5-HT2A, 5-HT2B, 5-HT2C[4]
Clorgyline Irreversible MAO-A InhibitorMAO-A[1][5]
Selegiline Irreversible MAO-B InhibitorMAO-B (selective at low doses)[3]
CompoundTargetAffinity / Potency (Ki / IC50)
This compound VariousData Not Available
Amphetamine DAT~1-10 µM (IC50 for uptake inhibition)
NET~1-10 µM (IC50 for uptake inhibition)
SERT>10 µM (lower affinity)
DOM 5-HT2A ReceptorpA2 ≈ 7.02-7.22 (functional affinity)[4]
Clorgyline MAO-AKi = 0.054 µM[1]
MAO-BKi = 58 µM[1]
Selegiline MAO-BPotent and selective inhibitor
MAO-ABecomes non-selective at higher doses[3]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action for this compound, the following in vitro assays are recommended.

Radioligand Binding Assays for Serotonin and Dopamine Receptors

Objective: To determine the binding affinity (Ki) of this compound for various serotonin (e.g., 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2) receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor subtype of interest (e.g., HEK293-h5HT2A).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a Bradford or BCA protein assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein per well), a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of this compound (e.g., 10-10 to 10-5 M).

    • For determination of non-specific binding, a high concentration of a known, non-labeled antagonist (e.g., 10 µM mianserin for 5-HT2A) is used instead of the test compound.

    • Total binding is determined in the absence of any competing ligand.

    • Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on MAO-A and MAO-B activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.

    • Prepare a stock solution of a suitable substrate, such as kynuramine, which is a substrate for both MAO isoforms.

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.

    • Include positive controls for inhibition: clorgyline for MAO-A and selegiline for MAO-B.

    • Initiate the enzymatic reaction by adding the kynuramine substrate.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Detection of Product Formation:

    • The deamination of kynuramine by MAO produces 4-hydroxyquinoline.

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the fluorescence of 4-hydroxyquinoline (e.g., excitation at ~310 nm, emission at ~380 nm) using a plate reader. Alternatively, the product can be quantified by HPLC.

  • Data Analysis:

    • Calculate the percentage of MAO activity remaining at each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Interaction with a Gq-Coupled Serotonin Receptor cluster_membrane Cell Membrane This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Cellular Response Ca_PKC->Cellular_Response Results in

Caption: Hypothesized Gq-coupled signaling pathway for this compound.

G Workflow for Radioligand Binding Assay Start Start Prepare_Membranes Prepare Cell Membranes Expressing Target Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Vacuum Filtration to Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting of Radioactivity Filter->Count Analyze Data Analysis: IC50 & Ki Determination Count->Analyze End End Analyze->End

Caption: Experimental workflow for determining receptor binding affinity.

G Logic of MAO Inhibition Assay MAO_Enzyme MAO Enzyme Product 4-Hydroxyquinoline (Fluorescent Product) MAO_Enzyme->Product Catalyzes Substrate Kynuramine (Substrate) Substrate->MAO_Enzyme Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO_Enzyme Inhibits

Caption: Principle of the monoamine oxidase (MAO) inhibition assay.

References

A Comparative Spectroscopic Analysis of Phenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for three phenoxyethylamine derivatives: 2-phenoxyethylamine, N-methyl-2-phenoxyethylamine, and 2-(4-methoxyphenoxy)ethanamine. The information presented is intended to aid in the identification, characterization, and quality control of these and related compounds. The data is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the three phenoxyethylamine derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Phenoxyethylamine Aromatic H: ~6.9-7.3 (m, 5H)-OCH₂-: ~4.1 (t, 2H)-CH₂N-: ~3.1 (t, 2H)-NH₂: ~1.5 (s, 2H)C-O (Aromatic): ~158Aromatic CH: ~129, ~121, ~114-OCH₂-: ~68-CH₂N-: ~42
N-Methyl-2-phenoxyethylamine Aromatic H: ~6.9-7.3 (m, 5H)-OCH₂-: ~4.0 (t, 2H)-CH₂N-: ~2.9 (t, 2H)-NH(CH₃): ~2.5 (s, 3H)-NH-: ~1.8 (s, 1H)C-O (Aromatic): ~158Aromatic CH: ~129, ~121, ~114-OCH₂-: ~69-CH₂N-: ~50-NCH₃: ~36
2-(4-Methoxyphenoxy)ethanamine Aromatic H (d, 2H, ortho to OCH₃): ~6.85Aromatic H (d, 2H, meta to OCH₃): ~6.80-OCH₂-: ~4.0 (t, 2H)-CH₂N-: ~3.0 (t, 2H)-OCH₃: ~3.75 (s, 3H)-NH₂: ~1.4 (s, 2H)C-O (Aromatic, C4): ~154C-O (Aromatic, C1): ~152Aromatic CH: ~115, ~114-OCH₃: ~55-OCH₂-: ~68-CH₂N-: ~42

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
2-Phenoxyethylamine [1]~3300-3400 (N-H stretch, amine)~3000-3100 (C-H stretch, aromatic)~2850-2950 (C-H stretch, aliphatic)~1600, ~1500 (C=C stretch, aromatic)~1240 (C-O stretch, aryl ether)
N-Methyl-2-phenoxyethylamine ~3300 (N-H stretch, secondary amine)~3000-3100 (C-H stretch, aromatic)~2850-2950 (C-H stretch, aliphatic)~1600, ~1500 (C=C stretch, aromatic)~1240 (C-O stretch, aryl ether)
2-(4-Methoxyphenoxy)ethanamine ~3300-3400 (N-H stretch, amine)~3000-3100 (C-H stretch, aromatic)~2850-2950 (C-H stretch, aliphatic)~2830 (C-H stretch, -OCH₃)~1610, ~1510 (C=C stretch, aromatic)~1230 (asymmetric C-O-C stretch)~1040 (symmetric C-O-C stretch)

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Phenoxyethylamine [2]137107 ([M-CH₂NH₂]⁺)94 ([C₆H₅OH]⁺)77 ([C₆H₅]⁺)30 ([CH₂NH₂]⁺)
N-Methyl-2-phenoxyethylamine 151107 ([M-CH₂NHCH₃]⁺)94 ([C₆H₅OH]⁺)77 ([C₆H₅]⁺)44 ([CH₂NHCH₃]⁺)
2-(4-Methoxyphenoxy)ethanamine [3]167137 ([M-CH₂NH₂]⁺)124 ([CH₃OC₆H₅OH]⁺)109 ([CH₃OC₆H₄]⁺)30 ([CH₂NH₂]⁺)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Solvent
2-Phenoxyethylamine ~270, ~276Methanol or Ethanol
N-Methyl-2-phenoxyethylamine ~270, ~276Methanol or Ethanol
2-(4-Methoxyphenoxy)ethanamine ~225, ~290Methanol or Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the phenoxyethylamine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • ¹³C NMR Acquisition : Spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a longer relaxation delay and a larger number of scans may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Neat Liquid) : For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder (or KBr pellet without the sample) is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, and is reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : For these relatively small and volatile molecules, Electron Ionization (EI) is a common technique. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. For LC-MS, a softer ionization technique like Electrospray Ionization (ESI) is typically used, which often results in a more prominent molecular ion peak.[2]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Data Acquisition : The sample solution is placed in a quartz cuvette. A baseline spectrum of the pure solvent in a matched cuvette is first recorded. The UV-Vis spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is reported.

Visualizations

Workflow for Spectroscopic Analysis of Phenoxyethylamines

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Phenoxyethylamine Derivative (Pure Sample) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure_Elucidation Structure Elucidation & Comparative Analysis NMR->Structure_Elucidation Chemical Shifts, Coupling Constants IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight, Fragmentation Pattern UV_Vis->Structure_Elucidation Conjugation

Caption: Workflow for the spectroscopic analysis of phenoxyethylamine derivatives.

General Signaling Pathway for Spectroscopic Signal Generation

Spectroscopic_Signal_Generation Energy_Source Energy Source (e.g., Radio waves, IR radiation, UV-Vis light, Electrons) Sample Phenoxyethylamine Sample Energy_Source->Sample Interaction Energy-Matter Interaction Sample->Interaction Signal Generated Signal (e.g., Absorption, Emission, Ionization) Interaction->Signal Detector Detector Signal->Detector Spectrum Resulting Spectrum Detector->Spectrum

Caption: Generalized pathway for spectroscopic signal generation.

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-2-phenoxyethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-2-phenoxyethylamine, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is essential for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Hazard Profile

This compound is classified as a substance that can cause skin and eye irritation.[1] A safety data sheet (SDS) for a similar compound highlights that it can cause serious eye irritation.[2] Therefore, all handling and disposal preparation must be conducted with strict adherence to safety protocols to minimize exposure risks.

Key Safety Information Summary

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation[1]H315
Eye IrritationCauses serious eye irritation[1][2]H319
Respiratory IrritationMay cause respiratory irritation[1]H335

This data is based on available safety information and should be confirmed with the specific Safety Data Sheet (SDS) for the product in use.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][4]

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Containerization:

  • Keep the this compound waste in its original container if possible, or a compatible, properly labeled waste container.[3][4]

  • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[4]

  • If transferring to a new container, ensure it is clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) office.

3. Waste Segregation:

  • Do not mix this compound with other chemical waste streams unless explicitly approved by your EHS department.[3][4] Incompatible materials can lead to dangerous chemical reactions.

  • Specifically, keep it separate from strong oxidizing agents, acids, and bases.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2]

  • Collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.[2][5]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

5. Storage Pending Disposal:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[3][6]

  • This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure secondary containment is used to prevent the spread of any potential leaks.[4][6]

6. Professional Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a contracted licensed hazardous waste disposal company.[3]

  • Follow all institutional procedures for waste pickup requests and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Storage & Disposal start Start: Have This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Ensure Proper Containerization ppe->container spill_check Spill? container->spill_check cleanup Absorb with Inert Material & Collect in Waste Container spill_check->cleanup Yes segregate Segregate from Incompatible Waste spill_check->segregate No cleanup->segregate storage Store in Designated Hazardous Waste Area segregate->storage pickup Arrange for Professional Hazardous Waste Pickup storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Regulatory Context

The disposal of hazardous chemical waste in laboratories is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[4] Academic and research laboratories may operate under specific regulations like Subpart K, which provides alternative requirements for managing hazardous waste.[7] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies for hazardous waste management.[4][5]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 1-Methyl-2-phenoxyethylamine in a laboratory setting. This guide provides detailed, step-by-step procedures to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to mitigate risks associated with this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. This compound is known to cause skin and eye irritation.[1] The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesStandard nitrile gloves offer poor resistance to amines and ethers and are not recommended for prolonged contact. Butyl rubber or neoprene gloves are advised for extended handling. For incidental splash contact, immediately remove and replace contaminated gloves.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with an organic vapor cartridge (e.g., Filter Type A) is required.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps from preparation to post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling and Disposal A Review Safety Data Sheet (SDS) B Assemble and Inspect PPE A->B C Prepare and Verify Fume Hood Operation B->C D Dispense Chemical in Fume Hood C->D Begin Handling E Perform Experimental Procedure D->E F Securely Cap and Store Chemical E->F G Decontaminate Work Area F->G Complete Handling H Segregate and Label Waste G->H I Dispose of PPE and Chemical Waste H->I J I->J End of Procedure

Safe handling workflow diagram.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated and secure hazardous waste accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.[3] Always follow your institution's specific EHS guidelines and local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[3]

Experimental Protocol Considerations

While no specific experimental protocols for this compound were found in the public domain, the following general principles should be applied when designing and executing experiments with this compound:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Scale of Operation: The required level of containment and PPE may vary depending on the scale of the experiment. Larger quantities may necessitate more stringent controls.

  • Emergency Preparedness: Ensure that an emergency plan is in place, including the location of safety showers, eyewash stations, and spill kits. All laboratory personnel should be familiar with these procedures. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-phenoxyethylamine
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-phenoxyethylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.